molecular formula C5H12N2 B167147 (3S)-(-)-3-(Methylamino)pyrrolidine CAS No. 139015-32-0

(3S)-(-)-3-(Methylamino)pyrrolidine

Cat. No.: B167147
CAS No.: 139015-32-0
M. Wt: 100.16 g/mol
InChI Key: NGZYRKGJWYJGRS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-(-)-3-(Methylamino)pyrrolidine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-N-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZYRKGJWYJGRS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437386
Record name (3S)-(-)-3-(Methylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139015-32-0
Record name (3S)-(-)-3-(Methylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-(Methylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3S)-(-)-3-(Methylamino)pyrrolidine: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S)-(-)-3-(Methylamino)pyrrolidine (CAS: 139015-32-0) is a chiral diamine that has emerged as a crucial building block in modern medicinal chemistry and asymmetric synthesis. Its unique stereochemistry and the conformational constraints of the pyrrolidine ring make it a privileged scaffold for interacting with biological targets.[1][2][3] This guide provides an in-depth examination of its physicochemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics. We will dissect a field-proven synthetic protocol, explore its utility in drug discovery with case studies, and provide essential safety and handling information for laboratory professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral heterocyclic compound valued for its specific three-dimensional structure, which is critical for stereoselective transformations and molecular recognition in biological systems.[1] The pyrrolidine ring system is a common motif in over 20 FDA-approved drugs, highlighting its importance in pharmaceutical design.[4]

Chemical Structure

The structure features a five-membered saturated nitrogen heterocycle (pyrrolidine) with a methylamino substituent at the C-3 position. The "(3S)" designation defines the absolute stereochemistry at this chiral center.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound's properties are summarized below. This data is critical for reaction setup, solvent selection, and purification procedures.

PropertyValueSource(s)
CAS Number 139015-32-0[1][5][6]
Molecular Formula C₅H₁₂N₂[1][5]
Molecular Weight 100.17 g/mol [1][7]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 164 °C (lit.)[1]
Density 0.94 g/mL[1]
Refractive Index (n20/D) 1.48[1]
Optical Rotation ([α]20/D) -22 to -17° (c=10 in EtOH)[1]

Stereoselective Synthesis: A Proven Strategy

Achieving high enantiomeric purity is paramount for the application of this chiral building block. While various synthetic routes exist, a particularly efficient and scalable strategy involves a two-step sequence featuring asymmetric hydrogenation followed by a nucleophilic substitution that controls the final stereochemistry.[8][9][10]

Synthesis Workflow Overview

This approach is powerful because it establishes one chiral center through highly controlled catalysis and then uses that center to direct the formation of the second via an Sₙ2 reaction, which predictably inverts the stereochemistry at the reaction site.

synthesis_workflow start β-Keto Amide Precursor step1 Asymmetric Hydrogenation (Chiral Ru-Complex) start->step1 intermediate β-Hydroxy Amide (High de, >99% ee) step1->intermediate step2 Activation of Hydroxyl (e.g., Mesylation) intermediate->step2 activated_int Leaving Group Formation step2->activated_int step3 SN2 Substitution (Methylamine) activated_int->step3 inversion Inversion of Configuration step3->inversion product This compound inversion->product purification Purification (Acid/Base Extraction) product->purification application cluster_drug Drug Candidate (e.g., Fluoroquinolone) cluster_properties Modulated Properties core Pharmacophore Core (e.g., Quinolone) linker Linker / Attachment Point linker->core moiety (3S)-3-(Methylamino)pyrrolidine Moiety moiety->linker prop1 Target Binding Affinity moiety->prop1 Influences prop2 Antibacterial Spectrum moiety->prop2 prop3 Solubility / PK moiety->prop3 prop4 Reduced Off-Target Effects moiety->prop4

References

(3S)-(-)-3-(Methylamino)pyrrolidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3S)-(-)-3-(Methylamino)pyrrolidine

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral amine that has emerged as a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique stereochemistry and the presence of both secondary and primary amine functionalities within a constrained five-membered ring make it an exceptionally versatile intermediate.[1][] This guide provides a comprehensive overview of its core properties, strategic applications, and the scientific principles guiding its use in research and development. The pyrrolidine moiety itself is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs, underscoring the significance of its derivatives.[3][4]

Core Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its reactivity, handling, and suitability for specific applications. This compound is defined by a precise molecular formula and weight, which are foundational to all stoichiometric calculations and analytical characterizations.

  • Molecular Formula: C₅H₁₂N₂[1][5][6][7]

  • Molecular Weight: 100.17 g/mol [1] (Note: slight variations to 100.16 g/mol are also reported[5][7])

A summary of its key physicochemical properties is presented below, providing critical data for experimental design, purification, and storage.

PropertyValueSource
CAS Number 139015-32-0[1][5][6]
Appearance Colorless to light yellow/orange clear liquid[1]
Density 0.94 g/mL[1]
Boiling Point 164 °C (lit.)[1]
Optical Rotation [α]20/D = -22° to -17° (c=10 in EtOH)[1]
Refractive Index n20/D 1.48[1]

These properties, particularly the specific optical rotation, are a direct consequence of its defined (S)-stereochemistry, a critical feature for its application in asymmetric synthesis.

Strategic Importance in Synthesis and Drug Discovery

The true value of this compound lies in its application as a chiral synthon. The non-planar, three-dimensional structure of the pyrrolidine ring allows for an efficient exploration of pharmacophore space, a desirable trait in modern drug design.[4][8]

Role as a Chiral Building Block

In pharmaceutical development, achieving the correct stereoisomer of a drug candidate is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles. This compound provides a pre-defined stereocenter, which can be incorporated into a larger molecule, thereby guiding the stereochemical outcome of the final product. This strategy is often more efficient and cost-effective than separating enantiomers later in the synthesis.

This compound serves as a crucial intermediate in the synthesis of complex pharmaceuticals, especially those targeting neurological disorders.[1] The pyrrolidine scaffold is a privileged structure, meaning it is frequently found in biologically active compounds.[3][9]

G cluster_0 Asymmetric Synthesis Workflow A This compound (Chiral Building Block) B Coupling Reaction (e.g., Amide bond formation, Alkylation) A->B Introduce functionality C Complex Chiral Intermediate B->C Incorporate chirality D Further Synthetic Steps (Cyclization, Functionalization) C->D E Final API (Stereochemically Pure) D->E Achieve target molecule

Caption: Role as a chiral building block in drug synthesis.

Ligand in Asymmetric Catalysis

Beyond its role as a structural component, this compound can act as a chiral ligand.[1] The nitrogen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalytic reaction, such as an asymmetric hydrogenation or carbon-carbon bond formation. This dual utility enhances its value to synthetic chemists.

Key Applications Across Scientific Disciplines

The utility of this compound extends beyond a single field, demonstrating its broad applicability.

  • Pharmaceutical Development : It is a key intermediate for synthesizing novel therapeutic agents where specific chirality is essential for efficacy.[1] Its use is particularly noted in the development of drugs for neurological conditions.[1] A related structure, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in preparing a fluoroquinolone antibiotic, highlighting the role of such synthons in creating complex drugs.[10][11]

  • Neuroscience Research : The compound is employed in studies investigating neurotransmitter systems, helping to elucidate brain function and develop potential treatments for mental health disorders.[1]

  • Materials Science : It can be integrated into polymer backbones or used as a modifying agent to enhance material properties like thermal stability and flexibility.[1]

  • Biochemical Studies : Its structure allows for the synthesis of isotopically labeled versions, which can be used as tracers to study metabolic pathways and drug-protein interactions in biological systems.[1]

Synthesis and Handling Considerations

Synthetic Strategies

The stereoselective synthesis of substituted pyrrolidines is a well-documented field. General approaches often start from readily available chiral precursors, such as the amino acid L-proline or its derivatives.[9] Methodologies can involve multi-step sequences that build the desired functionality onto the pyrrolidine core while preserving the stereocenter. For example, the synthesis of related pyrrolidines has been achieved through transformations like catalytic asymmetric hydrogenation to establish key stereocenters with high selectivity.[11]

Experimental Protocol: General Handling and Storage

As a Senior Application Scientist, ensuring the integrity of starting materials is paramount for reproducible results.

Objective: To outline the standard procedure for handling and storing this compound to maintain its purity and stability.

Materials:

  • This compound

  • Inert gas (Argon or Nitrogen)

  • Dry, airtight storage vials (amber glass recommended)

  • Syringes and needles (oven-dried)

Procedure:

  • Inert Atmosphere Handling: Due to its amine functionalities, the compound may be sensitive to atmospheric CO₂ and moisture. All transfers should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Dispensing: Use a dry, clean syringe to pierce the septum of the supplier bottle and withdraw the required volume. The liquid's density (0.94 g/mL) can be used for accurate mass calculations.[1]

  • Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere.[1] Protect from light and moisture.

  • Safety: The compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should occur in a well-ventilated chemical fume hood.

Trustworthiness Check: Following this protocol minimizes exposure to air and moisture, preventing degradation and ensuring the material's stereochemical and chemical purity is maintained for subsequent reactions. This is a self-validating system as deviations would likely lead to poor or irreproducible results in sensitive asymmetric syntheses.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined stereochemistry, coupled with its versatile chemical handles, provides researchers with a reliable and powerful building block for constructing complex, high-value molecules. Understanding its core properties and the logic behind its application is essential for any scientist aiming to leverage its full potential in their research endeavors.

References

Spectroscopic Data of (3S)-(-)-3-(Methylamino)pyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the expected spectroscopic signature of (3S)-(-)-3-(Methylamino)pyrrolidine, a chiral diamine frequently utilized as a building block in medicinal chemistry and asymmetric synthesis. For researchers, scientists, and drug development professionals, an unambiguous understanding of a molecule's spectroscopic data is paramount for structural verification, purity assessment, and quality control. This document moves beyond a simple data repository to offer a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and comparative analysis with related structures.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique combination of structural features that dictate its spectroscopic properties: a saturated five-membered pyrrolidine ring, a chiral center at the C3 position, and two distinct secondary amine functionalities—one endocyclic and one exocyclic. These features create a non-symmetrical molecule with chemically distinct protons and carbons, leading to complex but interpretable spectra.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a chiral amine like this compound involves a multi-technique approach to assemble a complete structural picture.

G Figure 1. General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Prepare High-Purity Sample Solvate Dissolve in Appropriate Deuterated Solvent (e.g., CDCl3, D2O, DMSO-d6) Prep->Solvate MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Solvate->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (N-H, C-H) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate Connectivity & Stereochemistry Interpret Synthesize Data: - Correlate NMR signals - Match IR bands to bonds - Align MS fragments with structure NMR->Interpret Structure Confirm Structure of This compound Interpret->Structure

Caption: General Workflow for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon backbone and the chemical environment of each proton.

Molecular Structure with Atom Numbering for NMR

To facilitate discussion, the atoms are numbered as shown below. This numbering is for interpretive convenience and does not follow IUPAC nomenclature rules.

Caption: Structure and Atom Numbering Scheme

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the chiral center, and the diastereotopic methylene protons of the pyrrolidine ring. The signals for the two N-H protons are typically broad and may not show clear coupling.[1][2]

Causality Behind Predictions:

  • Chemical Shift: Protons on carbons adjacent to a nitrogen atom (α-protons) are deshielded due to the electron-withdrawing nature of nitrogen and will appear at a higher chemical shift (downfield) compared to protons on carbons further away (β-protons).[2]

  • Multiplicity: The splitting of a proton signal is determined by the number of adjacent, non-equivalent protons (n+1 rule).

  • N-H Protons: The signals for N-H protons are often broad due to rapid chemical exchange with the solvent and quadrupole broadening from the ¹⁴N nucleus.[1][2] Their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O shake experiment would confirm their assignment, as the N-H signals would disappear.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton(s) (Atom No.)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
N(1)-H 1.5 - 3.0Broad singlet (br s)1HLabile secondary amine proton on the pyrrolidine ring.
N(7)-H 1.0 - 2.5Broad singlet (br s)1HLabile secondary amine proton of the methylamino group.
C(2)-H ₂ & C(5)-H2.8 - 3.4Multiplet (m)4HProtons α to the ring nitrogen (N1) are deshielded. They are diastereotopic and will exhibit complex splitting.
C(3)-H 2.9 - 3.5Multiplet (m)1HMethine proton α to the exocyclic nitrogen (N7) and on the chiral center.
C(4)-H1.6 - 2.2Multiplet (m)2HMethylene protons β to both nitrogen atoms, expected to be the most upfield of the ring protons.
C(6)-H2.3 - 2.6Singlet (s)3HMethyl protons on the exocyclic nitrogen. May appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.

Causality Behind Predictions:

  • Chemical Shift: Carbons bonded to nitrogen are deshielded and appear downfield. The chemical shift values for carbons in a five-membered ring are well-established. Carbons α to the ring nitrogen (C2, C5) will have the highest chemical shifts among the ring carbons.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon(s) (Atom No.)Predicted Chemical Shift (δ, ppm)Rationale
C(2) & C(5)45 - 55Carbons α to the endocyclic nitrogen (N1). May be non-equivalent due to the C3 substituent.
C(3)58 - 68Methine carbon bonded to the exocyclic nitrogen (N7), expected to be significantly downfield.
C(4)25 - 35Methylene carbon β to both nitrogen atoms.
C(6)33 - 40Methyl carbon attached to the exocyclic nitrogen (N7).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. For this compound, the most prominent features will be associated with the N-H and C-H bonds.

Causality Behind Predictions:

  • N-H Stretch: Secondary amines (R₂NH) typically show a single, medium-to-weak absorption band in the 3300-3500 cm⁻¹ region.[1][3] Since this molecule has two different secondary amine groups, this region may show a complex or broadened single peak.

  • C-H Stretch: The aliphatic C-H stretching vibrations from the CH₂ and CH₃ groups will appear just below 3000 cm⁻¹.

  • N-H Bend/Wag: An N-H bending vibration may be observed around 1550-1650 cm⁻¹, and a broad N-H wagging band can appear in the 665-910 cm⁻¹ region.[3][4]

  • C-N Stretch: The C-N stretching vibrations for aliphatic amines are found in the 1020-1250 cm⁻¹ fingerprint region.[3]

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
N-HStretch3300 - 3400Medium, potentially broad
C-H (sp³)Stretch2850 - 2990Strong
N-HBend~1600Medium to Weak
C-NStretch1020 - 1250Medium
N-HWag665 - 910Broad, Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Causality Behind Predictions:

  • Molecular Ion (M⁺•): The molecular formula is C₅H₁₂N₂. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight is 100.16 g/mol . The molecular ion peak (M⁺•) should therefore be observed at m/z = 100.

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1][5] This cleavage results in a stable, resonance-stabilized iminium cation. For cyclic amines, this often involves ring-opening.[5][6]

Predicted Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): While possible, cleavage of the N-C bond of the methyl group is generally less favored than α-cleavage of the ring bonds.

  • Alpha-Cleavage adjacent to N1: Cleavage of the C2-C3 or C5-C4 bond can lead to ring-opening, followed by further fragmentation. A common fragmentation for pyrrolidines is the loss of an ethylene molecule after initial ring cleavage.[6]

  • Alpha-Cleavage adjacent to N7: Cleavage of the C3-N7 bond is less likely as it would break the main chain. More probable is the cleavage of the C3-C2 or C3-C4 bond. The most dominant fragmentation is expected to be the loss of the largest possible radical from a carbon alpha to a nitrogen, leading to the most stable iminium ion.

Table 4: Predicted Major Mass Spectrometry Fragments

m/z ValueProposed Fragment IdentityFragmentation Pathway
100[C₅H₁₂N₂]⁺•Molecular Ion (M⁺•)
99[M-H]⁺Loss of a hydrogen atom from a carbon α to nitrogen.
85[M-CH₃]⁺Loss of a methyl radical from the exocyclic nitrogen (less likely).
71[C₄H₉N]⁺Loss of •CH₂NH₂ radical via cleavage of the C3-N7 and C3-C4 bonds.
57[C₃H₇N]⁺Alpha-cleavage at C2-C3 with loss of •C₂H₄N radical.
44[CH₃NH=CH₂]⁺Iminium ion formed by cleavage of the C3-C4 bond and subsequent rearrangement.

Experimental Protocols

The following sections describe standardized methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons.[7]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (~12-16 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (~220-240 ppm).

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign proton and carbon signals and confirm connectivity.

IR Data Acquisition Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum should be plotted as % Transmittance vs. Wavenumber (cm⁻¹).

MS Data Acquisition Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is a common technique for fragmentation analysis, while Electrospray Ionization (ESI) is a softer method often used with LC-MS to primarily observe the protonated molecular ion [M+H]⁺.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 30-150).

    • The resulting mass spectrum will show the molecular ion and various fragment ions.

Conclusion

The structural and stereochemical complexity of this compound gives rise to a rich and informative spectroscopic profile. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the underlying principles that govern chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently interpret their experimental data. The correlation of data from these complementary techniques, as outlined in the proposed workflow, provides a self-validating system for the unambiguous structural confirmation of this important chiral building block.

References

An In-Depth Technical Guide to the Chiral Purity and Optical Rotation of (3S)-(-)-3-(Methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmaceutical Development

(3S)-(-)-3-(Methylamino)pyrrolidine is a vital chiral building block in modern medicinal chemistry.[1][2] Its unique stereochemistry is fundamental to the synthesis of a wide array of pharmacologically active molecules, including novel therapeutic agents.[1][2] The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, highlighting the significance of this structural motif in drug design.[3] In the context of pharmaceutical development, the stereoisomeric form of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit profound differences in their pharmacological and toxicological profiles.[4] Therefore, ensuring the chiral purity of intermediates like this compound is paramount for the synthesis of safe and efficacious drug substances.

This guide provides a comprehensive technical overview of the core analytical techniques used to determine the chiral purity and optical rotation of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of these essential quality control measures.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for developing robust analytical methods.

PropertyValueSource
CAS Number 139015-32-0[1][5]
Molecular Formula C₅H₁₂N₂[1][5]
Molecular Weight 100.17 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 164 °C (lit.)[1]
Density 0.94 g/mL[1]
Specific Optical Rotation [α]₂₀/D = -17° to -22° (c=10, EtOH)[1][2]

Part 1: Optical Rotation - A Fundamental Measure of Chirality

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[6][7] This property is intrinsic to the molecule's three-dimensional structure. The direction and magnitude of this rotation are key identifiers for a specific enantiomer. For this compound, the levorotatory nature, indicated by the (-) sign, is a defining characteristic.

The Principle of Polarimetry

A polarimeter is the instrument used to measure optical rotation.[6][8] It works by passing monochromatic, plane-polarized light through a sample. If the sample is optically active, it will rotate the plane of this light. An analyzer, which is a second polarizing filter, is then rotated to determine the angle of this rotation.[6][7]

Polarimetry_Principle cluster_0 Light Source & Polarization cluster_1 Sample Interaction cluster_2 Detection Light_Source Light Source (e.g., Sodium Lamp) Polarizer Fixed Polarizer Light_Source->Polarizer Unpolarized Light Sample_Tube Sample Tube with Chiral Compound Polarizer->Sample_Tube Plane-Polarized Light Analyzer Analyzer (Rotatable Polarizer) Sample_Tube->Analyzer Rotated Plane-Polarized Light Detector Detector Analyzer->Detector

Caption: Workflow of a polarimeter measuring optical rotation.

Protocol for Determining Specific Rotation

This protocol is based on the general guidelines outlined in the United States Pharmacopeia (USP) General Chapter <781> Optical Rotation.[4][9]

Objective: To accurately measure the specific rotation of a sample of this compound to confirm its enantiomeric identity.

Instrumentation and Materials:

  • Calibrated Polarimeter (Sodium D-line, 589 nm)

  • 1 dm polarimeter tube

  • Volumetric flasks (Class A)

  • Analytical balance

  • Ethanol (ACS grade or higher)

  • This compound sample

Step-by-Step Procedure:

  • Instrument Calibration: Ensure the polarimeter is calibrated according to the manufacturer's instructions, typically using a certified quartz plate or a calibrated sucrose solution.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of this compound.

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in and dilute to the mark with ethanol. This creates a solution with a concentration (c) of approximately 10 g/100 mL (or 0.1 g/mL).

  • Blank Measurement:

    • Fill the 1 dm polarimeter tube with ethanol (the solvent).

    • Place the tube in the polarimeter and record the reading. This is the blank correction.

  • Sample Measurement:

    • Rinse the polarimeter tube with the prepared sample solution.

    • Fill the tube with the sample solution, ensuring no air bubbles are present.

    • Place the tube in the polarimeter and record the observed rotation (α_obs). Take at least five readings and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α]ᵀλ = α_obs / (l × c) Where:

      • T = Temperature in °C (typically 20°C)

      • λ = Wavelength of light (D for Sodium D-line)

      • α_obs = Observed rotation in degrees (after blank correction)

      • l = Path length of the tube in decimeters (dm)

      • c = Concentration of the solution in g/mL

Self-Validation and Trustworthiness:

  • System Suitability: The performance of the polarimeter should be verified periodically. Linearity can be assessed using solutions of a standard like sucrose at different concentrations.

  • Method Precision: The repeatability of the measurement should be established by performing multiple independent preparations and measurements. The standard deviation of the specific rotation should be within acceptable limits.

  • Expected Outcome: A high-purity sample of this compound should yield a specific rotation within the range of -17° to -22°. Deviations from this range may indicate the presence of the (+) enantiomer or other impurities.

Part 2: Chiral Chromatography - Quantifying Enantiomeric Purity

While polarimetry confirms the identity of the bulk enantiomer, it is often not sensitive enough to accurately quantify small amounts of the undesired enantiomer. For this, high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is the method of choice.[4]

The Principle of Chiral Chromatography

Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Chiral_Chromatography cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase cluster_2 Elution Mobile_Phase Mobile Phase (Solvent) CSP_R R Mobile_Phase->CSP_R Analyte (R/S Mix) CSP_S S Detector Detector CSP_R->Detector Weak Interaction (Faster Elution) CSP_S->Detector Strong Interaction (Slower Elution) Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram

Caption: Enantiomer separation on a chiral stationary phase.

Causality in Method Development for Chiral Amines

The choice of CSP is the most critical factor in developing a chiral separation method. For chiral amines like this compound, several types of CSPs are effective:

  • Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD): These are broadly applicable and often the first choice for screening. They separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The amino group of the analyte can interact with the carbamate groups on the CSP.

  • Cyclodextrin-based CSPs: These CSPs have a hydrophobic interior and a hydrophilic exterior. Chiral recognition occurs through the inclusion of a part of the analyte molecule into the cyclodextrin cavity, supplemented by interactions with the derivatized rim.

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.[4]

For this compound, a secondary amine, a polysaccharide-based column is a logical starting point due to its versatility.

Protocol for Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (e.e.) of this compound by separating the (S)- and (R)-enantiomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, 250 x 4.6 mm)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as mobile phase additives)

  • This compound sample

  • Racemic 3-(Methylamino)pyrrolidine (for system suitability)

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v).

    • For basic compounds like amines, add a small amount of a basic modifier like Diethylamine (0.1%) to the mobile phase to improve peak shape and reduce tailing.

  • System Preparation:

    • Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • System Suitability Test:

    • Prepare a solution of racemic 3-(Methylamino)pyrrolidine.

    • Inject the racemic mixture. The system is suitable if the two enantiomer peaks are baseline resolved (Resolution (Rs) > 1.5). This confirms the column's ability to separate the enantiomers.

  • Sample Analysis:

    • Prepare a dilute solution of the this compound sample in the mobile phase.

    • Inject the sample solution into the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis and Calculation:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the racemate and the single enantiomer sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100 Where:

      • Area_major = Peak area of the (S)-enantiomer

      • Area_minor = Peak area of the (R)-enantiomer

Self-Validation and Trustworthiness:

  • Specificity: The method's ability to assess the desired enantiomer in the presence of its opposite enantiomer is demonstrated by the resolution of the racemic mixture.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified. This is crucial for controlling impurity levels.

  • Linearity and Range: Establish the linearity of the detector response for both enantiomers over a range of concentrations.

  • Accuracy: Accuracy can be assessed by analyzing samples spiked with known amounts of the minor enantiomer.

Conclusion

The rigorous control of chiral purity is a non-negotiable aspect of modern pharmaceutical development. For a key intermediate like this compound, a multi-faceted analytical approach is essential. Optical rotation serves as a rapid and reliable method for confirming the identity of the bulk enantiomer, while chiral chromatography provides the high-resolution data necessary to accurately quantify the enantiomeric excess. The protocols and principles outlined in this guide offer a robust framework for ensuring the stereochemical integrity of this critical building block, thereby contributing to the development of safer and more effective medicines.

References

Commercial availability and suppliers of (3S)-(-)-3-(Methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of (3S)-(-)-3-(Methylamino)pyrrolidine

Introduction: The Strategic Importance of a Chiral Scaffold

This compound (CAS No. 139015-32-0) is a chiral secondary amine that has emerged as a crucial building block in modern medicinal chemistry and drug development.[1][2][3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold found in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into a molecule.[4][5][[“]] The specific (3S) stereoconfiguration and the methylamino substituent at the C-3 position make this particular derivative a highly versatile intermediate for creating novel therapeutic agents, especially where precise molecular recognition is paramount for biological activity.[1][7]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive information on its commercial availability, key suppliers, quality control considerations, and applications in the synthesis of complex pharmaceutical targets.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers specializing in research and development or bulk quantities. It is typically offered at purities of 97% or higher. When sourcing this reagent, it is critical to verify the specifications, particularly enantiomeric purity, as this is crucial for its intended applications in stereoselective synthesis.[7]

Below is a comparative table of representative suppliers and their typical product specifications. Note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierCAS NumberMolecular FormulaMolecular WeightTypical PurityAvailable Quantities
Chem-Impex 139015-32-0C₅H₁₂N₂100.16≥97%1g, 5g[1]
Santa Cruz Biotechnology 139015-32-0C₅H₁₂N₂100.16Research GradeInquire
Echemi (GIHI CHEMICALS) 139015-32-0C₅H₁₂N₂100.17InquireInquire
BOC Sciences 139015-32-0C₅H₁₂N₂100.17InquireInquire
HDH Pharma Inc. 139015-32-0C₅H₁₂N₂100.17min 97%1g

Synthetic Landscape: A Look into Stereoselective Synthesis

Understanding the synthetic origin of a chiral building block is paramount for anticipating potential impurities and for developing robust downstream processes. While multiple synthetic routes exist, a notable approach involves a highly efficient and stereoselective pathway. One such synthesis, developed for a key intermediate in the preparation of a fluoroquinolone antibiotic, highlights two critical transformations:

  • Catalytic Asymmetric Hydrogenation : This step establishes the desired stereocenter on a precursor molecule, often employing a chiral catalyst like a DM-SEGPHOS-Ru(II) complex to achieve high diastereomeric and enantiomeric excess (>99% ee after recrystallization).[8][9]

  • S(N)2 Substitution : Following the hydrogenation, a nucleophilic substitution reaction with methylamine is used to introduce the methylamino group. This reaction proceeds with an inversion of configuration at the reaction center, a classic S(N)2 mechanism, to yield the final (3S) product in high yield.[8][9]

The following diagram illustrates the logical flow of this key synthetic transformation.

G cluster_synthesis Key Stereoselective Synthesis Workflow start Benzyloxyacetyl Chloride Precursor step1 Catalytic Asymmetric Hydrogenation (Chiral Ru(II) Complex) start->step1 10 Steps Total intermediate β-Hydroxy Amide Intermediate (High ee >99%) step1->intermediate Establishes Chirality step2 SN2 Substitution (Methylamine) intermediate->step2 High Yield (80%) product This compound (Inversion of Configuration) step2->product Final Product

Caption: A simplified workflow for the stereoselective synthesis of this compound.[8][9]

Core Applications in Drug Discovery

The utility of this compound stems from its bifunctional nature and defined stereochemistry. It serves as an invaluable intermediate in the synthesis of a wide range of biologically active molecules.[1]

  • Pharmaceutical Development : It is a key intermediate in synthesizing various pharmaceuticals. Its structure is particularly relevant in the development of drugs targeting neurological disorders and in the creation of novel fluoroquinolone antibiotics designed to combat multidrug-resistant pathogens.[1][8][9]

  • Asymmetric Synthesis : The chiral pyrrolidine core can act as a ligand or a scaffold to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.[1][7]

  • Scaffold for Novel Inhibitors : The (S)-3-aminopyrrolidine scaffold, a closely related structure, has been explored for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy.[10] This highlights the potential of the substituted pyrrolidine core in generating new classes of therapeutic agents.

Safe Handling, Storage, and Hazard Profile

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

  • Hazard Classification : It is often classified as a corrosive substance that can cause severe skin burns and serious eye damage.[11][12][13] Some related pyrrolidine compounds are also classified as highly flammable liquids.

  • Personal Protective Equipment (PPE) : When handling, it is mandatory to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[11][12] All work should be conducted in a well-ventilated area or a chemical fume hood.[12]

  • Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] It is often recommended to store it under an inert atmosphere (e.g., argon) to prevent degradation.[12][14]

  • First Aid :

    • If on skin or hair : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11]

    • If swallowed : Rinse mouth but do NOT induce vomiting. Seek immediate medical attention.[11][12]

Protocol: Incoming Quality Control and Verification

To ensure the integrity of experimental results, it is a best practice for research and development labs to perform their own quality control checks on critical starting materials. This protocol outlines a self-validating system for verifying the identity, purity, and stereochemical integrity of a newly acquired batch of this compound.

Objective: To confirm that the supplied material meets the required specifications as stated on the Certificate of Analysis (CoA).

Methodology:

  • Documentation Review :

    • Cross-reference the supplier's CoA with the product label.[1][3]

    • Verify the Lot Number, CAS number, molecular formula, and reported purity.

    • Check if data for identity (e.g., ¹H NMR, Mass Spec) and purity (e.g., HPLC) are provided and appear consistent with the structure.

  • Physical Inspection :

    • Visually inspect the material for expected appearance (typically a liquid) and for any signs of contamination or degradation.

  • Identity Confirmation :

    • ¹H NMR Spectroscopy : Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O). The resulting spectrum should be consistent with the structure of this compound, showing characteristic peaks for the pyrrolidine ring protons and the N-methyl group.

    • Mass Spectrometry (MS) : Analyze the sample via ESI-MS to confirm the molecular weight. Look for the [M+H]⁺ ion at m/z ≈ 101.1.

  • Purity Assessment :

    • HPLC/UPLC : Use a reverse-phase HPLC method to assess chemical purity. The main peak should correspond to >97% (or the specified purity) of the total integrated peak area.

    • Chiral HPLC : This is the most critical step for this specific reagent. Use a suitable chiral column (e.g., a polysaccharide-based column) to separate the (S) and (R) enantiomers. The analysis should confirm that the enantiomeric excess (e.e.) meets the required specification (typically ≥98%).

The following diagram outlines this essential quality control workflow.

G cluster_qc Incoming Material QC Workflow cluster_identity Identity Tests cluster_purity Purity Tests start Receive Material This compound doc_review Step 1: Documentation Review (CoA vs. Label) start->doc_review identity Step 2: Identity Confirmation doc_review->identity reject Quarantine & Reject doc_review->reject Mismatch purity Step 3: Purity Assessment identity->purity identity->reject Fails Specs release Release for Use purity->release All Specs Met purity->reject Fails Specs nmr ¹H NMR (Structural Signature) ms Mass Spectrometry (Molecular Weight) hplc HPLC/UPLC (Chemical Purity) chiral_hplc Chiral HPLC (Enantiomeric Purity)

Caption: A logical workflow for the quality control and verification of incoming this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists that enables the efficient and stereocontrolled synthesis of complex molecular architectures. Its commercial availability from multiple suppliers facilitates its use in both academic research and industrial drug development. However, given its critical role as a chiral building block, professionals must exercise diligence in sourcing and implement rigorous in-house quality control to verify its identity and, most importantly, its enantiomeric purity. By understanding its synthesis, applications, and handling requirements, researchers can fully leverage the potential of this versatile scaffold to drive the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the Safe Handling and Application of (3S)-(-)-3-(Methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, application, and disposal of (3S)-(-)-3-(Methylamino)pyrrolidine, a critical chiral building block in modern pharmaceutical and materials science research.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes key safety data with practical, field-proven insights to ensure both personal safety and experimental success.

Compound Profile and Significance

This compound, with the CAS number 139015-32-0, is a chiral secondary amine that serves as a versatile intermediate in the synthesis of complex molecules.[2] Its stereochemistry makes it particularly valuable in the development of pharmaceuticals where enantiomeric purity is paramount for therapeutic efficacy.[1] Notable applications include its use in the synthesis of novel therapeutic agents, particularly for neurological disorders, and in neuroscience research to probe neurotransmitter systems.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate experimental and storage conditions.

PropertyValueSource
Molecular FormulaC₅H₁₂N₂[2][3]
Molecular Weight100.16 g/mol [2][3]
AppearanceColorless to light yellow liquidChem-Impex
Boiling Point164 °CChem-Impex
Density0.94 g/mLChem-Impex
Flash PointFlammable liquid and vapor (H226)[3]

Hazard Analysis and Risk Mitigation

This compound is classified as a hazardous substance, exhibiting properties of flammability, corrosivity, and toxicity.[3] A thorough understanding of these hazards is the foundation of safe laboratory practice.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.

  • Flammable liquids (Category 3): H226 - Flammable liquid and vapor.[3]

  • Skin corrosion/irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[3]

  • Serious eye damage/eye irritation (Category 1): H318 - Causes serious eye damage.[3]

The logical flow for assessing and mitigating these risks is outlined in the diagram below.

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response A Identify Hazards: - Flammable - Corrosive - Toxic B Engineering Controls: - Fume Hood - Grounding/Bonding A->B Mitigate E Spill & Exposure Procedures: - Evacuate - Decontaminate - First Aid A->E Prepare for C Administrative Controls: - SOPs - Training B->C Reinforce D Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat C->D Supplement

Caption: A workflow diagram illustrating the logical progression from hazard identification to risk mitigation and emergency preparedness for handling this compound.

Safe Handling and Storage

Adherence to strict handling and storage protocols is non-negotiable to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and a critical barrier between the researcher and the chemical.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-retardant lab coat or a 100% cotton lab coat should be worn.[4] Ensure that the lab coat is fully buttoned and that shoes completely cover the feet.[4]

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to prevent the accumulation of flammable and toxic vapors.[4][5]

  • Ignition Sources: This compound is flammable; therefore, all sources of ignition, including open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the work area.[4][6]

  • Static Discharge: When transferring larger quantities of the liquid, containers should be properly bonded and grounded to prevent the buildup of static electricity, which can serve as an ignition source.[4][6]

Storage

Correct storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.

  • Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.

  • Segregation: Store separately from incompatible materials to prevent hazardous reactions.[7] Do not store corrosive materials in metal containers.[8]

Experimental Protocols: A Practical Approach

The true measure of safe and effective chemical handling lies in its application within experimental workflows. The following section provides a representative protocol for a reaction involving a chiral pyrrolidine derivative, highlighting the integration of safety and best practices.

Representative Protocol: Asymmetric Michael Addition

Chiral pyrrolidine derivatives are frequently employed as organocatalysts in asymmetric reactions, such as the Michael addition of aldehydes to nitroolefins.[9][10] The following protocol is a generalized procedure that illustrates the key safety and handling considerations.

Objective: To perform an asymmetric Michael addition using a pyrrolidine-based organocatalyst.

Materials:

  • Nitroolefin

  • Aldehyde

  • This compound derivative (as organocatalyst)

  • Solvent (e.g., methylcyclohexane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

  • Reaction Setup (in a chemical fume hood):

    • To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 eq) and the this compound derivative (0.1 eq).

    • Causality: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture. The substoichiometric amount of the catalyst is typical for catalytic cycles.

  • Addition of Reactants:

    • Dissolve the reactants in the chosen solvent (e.g., methylcyclohexane, 2 mL for a 0.2 mmol scale reaction).

    • Add the aldehyde (2.0 eq) to the reaction mixture.

    • Causality: The excess of the aldehyde drives the reaction towards completion. The choice of a non-polar solvent like methylcyclohexane is common for this type of organocatalytic reaction.[9]

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Self-Validation: Regular monitoring ensures that the reaction is proceeding as expected and allows for timely quenching upon completion, preventing the formation of byproducts.

  • Quenching the Reaction:

    • Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.

    • Causality: The ammonium chloride solution is a mild acid that will protonate the basic amine catalyst, rendering it water-soluble and facilitating its removal during the work-up.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers.

    • Causality: The repeated extractions ensure the complete recovery of the desired product from the aqueous phase.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The brine wash helps to break any emulsions and remove residual water. The anhydrous sodium sulfate removes any remaining traces of water from the organic solvent.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Self-Validation: Characterization of the purified product by techniques such as NMR and mass spectrometry will confirm its identity and purity.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants (Nitroolefin, Aldehyde, Catalyst) A->B C Reaction Monitoring (TLC) B->C D Quenching (sat. aq. NH4Cl) C->D E Extraction (Ethyl Acetate) D->E F Washing & Drying (Brine, Na2SO4) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: A step-by-step workflow for a representative asymmetric Michael addition reaction, highlighting key stages from setup to product characterization.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material and place it in a designated container for disposal.

Waste Disposal

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Collection: Collect waste this compound and contaminated materials in a clearly labeled, sealed container.[10]

  • Segregation: Do not mix amine waste with other chemical waste streams to prevent potentially hazardous reactions.[10]

  • Disposal Route: Dispose of chemical waste through a licensed hazardous waste disposal company.[10] Never dispose of amines down the drain or in the regular trash.[10] Some institutions may have specific guidelines for the neutralization and disposal of small quantities of amines; however, it is imperative to consult and adhere to your institution's and local regulations.[11]

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. Its effective and safe use hinges on a foundation of knowledge encompassing its hazards, proper handling techniques, and appropriate emergency responses. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important chiral building block.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Pyrrolidine Intermediate

(S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a crucial chiral building block in the synthesis of advanced pharmaceutical agents. Specifically, it serves as a key intermediate in the development of novel fluoroquinolone antibiotics, such as PF-00951966, which are designed to combat community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms.[1][2] The precise stereochemical configuration of this diamine is paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the highly efficient and stereoselective 10-step synthesis of this compound, commencing from the readily available benzyloxyacetyl chloride.[1] The synthetic strategy hinges on two pivotal transformations: a catalytic asymmetric hydrogenation to establish the initial stereocenters and a subsequent S(_N)2 reaction to invert one of these centers to achieve the desired final stereochemistry.[1][2]

The pyrrolidine motif is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active natural products, underscoring the importance of robust and stereocontrolled synthetic routes to access functionalized pyrrolidine derivatives. This application note is intended for researchers, scientists, and professionals in drug development, offering not only a detailed, step-by-step protocol but also insights into the rationale behind the experimental choices and the underlying chemical principles that ensure the synthesis is both efficient and highly stereoselective.

Synthetic Strategy Overview

The 10-step synthesis is designed to meticulously control the stereochemistry at two chiral centers. The overall workflow can be visualized as the construction of a linear precursor, followed by a key stereoselective reduction, and subsequent functional group manipulations and cyclization to form the pyrrolidine ring, and finally, the introduction of the methylamino and nitrile functionalities with the correct stereochemistry.

Synthetic_Workflow A Benzyloxyacetyl Chloride B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D β-Keto Amide C->D Step 3 E β-Hydroxy Amide (Key Intermediate) D->E Step 4: Asymmetric Hydrogenation F Cyclized Precursor E->F Step 5 G Protected Pyrrolidine F->G Step 6 H Mesylated Pyrrolidine G->H Step 7 I Methylamino Pyrrolidine H->I Step 8: SN2 Inversion J Final Product I->J Steps 9-10

Figure 1: Overall synthetic workflow for (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.

Key Stereoselective Transformations

Catalytic Asymmetric Hydrogenation

The cornerstone of this synthesis is the catalytic asymmetric hydrogenation of a β-keto amide intermediate. This reaction employs a chiral DM-SEGPHOS-Ru(II) complex to afford the corresponding β-hydroxy amide with high diastereoselectivity and enantioselectivity.[1] The choice of the DM-SEGPHOS ligand is critical, as its specific chirality and electronic properties guide the hydrogen addition to one face of the ketone, leading to the desired stereoisomer. This step effectively sets the absolute configuration of two contiguous stereocenters.

Asymmetric_Hydrogenation sub β-Keto Amide prod β-Hydroxy Amide (de 98%, ee >99%) sub->prod Highly Stereoselective Reduction cat Chiral DM-SEGPHOS-Ru(II) Complex H₂, Solvent

Caption: Catalytic asymmetric hydrogenation step.

S(_N)2 Substitution with Inversion of Configuration

To achieve the final desired (S,R) configuration, an S(_N)2 reaction is employed to invert the stereochemistry at the carbon bearing the hydroxyl group. The β-hydroxy amide is converted to a good leaving group (e.g., a mesylate), which is then displaced by methylamine. This backside attack by the nucleophile results in a complete inversion of the stereocenter, a classic and reliable method for stereochemical control.[1]

Detailed Experimental Protocols

Note: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions should be followed.

Step 1-3: Synthesis of the β-Keto Amide Intermediate

Detailed procedures for the initial steps to construct the β-keto amide from benzyloxyacetyl chloride are outlined in the primary literature.[1] These steps involve standard organic transformations.

Step 4: Catalytic Asymmetric Hydrogenation of the β-Keto Amide

This protocol details the crucial stereoselective reduction.

Reagent/ParameterQuantity/ValueNotes
β-Keto Amide1.0 equiv
DM-SEGPHOS-Ru(II) Complex0.01 equivChiral catalyst
SolventMethanolDegassed
Hydrogen Pressure50 psi
Temperature23 °C
Reaction Time4 hMonitor by TLC/HPLC

Protocol:

  • To a solution of the β-keto amide in degassed methanol, add the chiral DM-SEGPHOS-Ru(II) complex under an inert atmosphere (e.g., argon).

  • Transfer the mixture to a Parr shaker apparatus.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture at 23 °C for 4 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the solution through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting β-hydroxy amide can be purified by recrystallization to achieve high diastereomeric and enantiomeric excess (de 98%, ee >99%).[1]

Step 5-7: Cyclization and Mesylation

Following the asymmetric hydrogenation, the linear precursor is cyclized to form the pyrrolidine ring, which is then N-protected. The hydroxyl group is subsequently activated for nucleophilic substitution by conversion to a mesylate.

Step 8: S(_N)2 Substitution with Methylamine

This step inverts the stereocenter to yield the desired diamine precursor.

Reagent/ParameterQuantity/ValueNotes
Mesylated Pyrrolidine1.0 equiv
MethylamineExcessIn a suitable solvent
SolventTetrahydrofuran (THF)
Temperature0 °C to room temp.
Reaction Time12 hMonitor by TLC/HPLC

Protocol:

  • Dissolve the mesylated pyrrolidine in THF and cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of methylamine solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion, quench the reaction with water.

  • Perform an acid/base extraction to purify the diamine product, which can be isolated in high yield (80%).[1]

Step 9-10: Final Functional Group Manipulations

The final steps involve the introduction of the nitrile group and deprotection to yield the target molecule, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.

Characterization Data

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess of the stereoselective products.

Application in Fluoroquinolone Synthesis

The synthesized (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a valuable intermediate for the synthesis of fluoroquinolone antibiotics like PF-00951966. The pyrrolidine moiety is typically installed at the C-7 position of the fluoroquinolone core, and its specific stereochemistry is critical for potent antibacterial activity.

Conclusion

The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile presented herein provides a reliable and efficient route to this important pharmaceutical intermediate. The strategic use of catalytic asymmetric hydrogenation and an S(_N)2 inversion allows for precise control over the stereochemical outcome. These detailed protocols and the underlying scientific principles offer a solid foundation for researchers engaged in the synthesis of complex chiral molecules for drug discovery and development.

References

Application Notes & Protocols: The Strategic Use of (3S)-(-)-3-(Methylamino)pyrrolidine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Chiral Pyrrolidine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine ring stands out as a "privileged scaffold."[1][[“]][3] This five-membered saturated nitrogen heterocycle is a cornerstone in the architecture of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[4][5] Its utility stems from several key features:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a sophisticated exploration of three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1][[“]]

  • Stereochemical Richness: The presence of multiple stereocenters provides a framework for creating complex and specific molecular geometries, which is essential for enantioselective interactions with chiral biological molecules like proteins and enzymes.[1][[“]]

  • Synthetic Versatility: The pyrrolidine nitrogen can be readily functionalized, serving as a handle for introducing diverse substituents or as a basic center to improve pharmacokinetic properties.

Within this important class of compounds, (3S)-(-)-3-(Methylamino)pyrrolidine emerges as a particularly valuable chiral building block. Its structure combines the robust pyrrolidine core with a chiral secondary amine at the C3 position, offering a unique combination of stereochemical definition, rigidity, and functional handles for synthetic elaboration. This guide provides an in-depth look at its properties, applications, and detailed protocols for its use in research and development.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (3S)-N-methylpyrrolidin-3-amine[6][7]
CAS Number 139015-32-0[7][8]
Molecular Formula C₅H₁₂N₂[6][8]
Molecular Weight 100.17 g/mol [6][8]
Appearance Colorless to light yellow clear liquid[8]
Boiling Point 164 °C (lit.)[8]
Density 0.94 g/mL[8]
Optical Rotation [α]20/D = -17 to -22° (c=10 in EtOH)[8]
Refractive Index n20/D 1.48 (lit.)[8]

Core Applications in Synthetic Chemistry

This compound is a versatile intermediate primarily leveraged in two key areas: as a structural component in bioactive molecules and as a chiral ligand in asymmetric catalysis.[8]

Application 1: Intermediate for Pharmacologically Active Agents

The most prominent application of this building block is its incorporation into the structure of novel therapeutic agents. The defined stereochemistry at the C3 position is crucial for establishing specific interactions within a target's binding pocket, often leading to improved potency and selectivity.

Case Study: Synthesis of Fluoroquinolone Antibiotic Intermediates

Research has demonstrated the use of this compound derivatives as key intermediates in the synthesis of advanced fluoroquinolone antibiotics, such as PF-00951966.[9][10][11][12] These antibiotics are designed to combat multi-drug resistant (MDR) pathogens. The pyrrolidine moiety often replaces a piperazine ring found in older generations of quinolones, contributing to an altered spectrum of activity and pharmacokinetic profile.

In a representative synthesis, the secondary amine of a protected this compound can be used to displace a leaving group on a core scaffold via a nucleophilic substitution (SNAr or SN2) reaction.

This protocol describes a general procedure for the coupling of a protected this compound with a generic fluoroquinolone core.

Materials:

  • N-Boc-(3S)-(-)-3-(Methylamino)pyrrolidine

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or similar fluoroquinolone core)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Anhydrous reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the fluoroquinolone core (1.0 eq) and the chosen base (DIPEA, 2.0 eq or K₂CO₃, 2.5 eq) to the anhydrous reaction vessel containing the solvent (DMSO).

  • Reagent Addition: To the stirred suspension, add N-Boc-(3S)-(-)-3-(Methylamino)pyrrolidine (1.1 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Causality Note: The use of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the amine. The elevated temperature is required to overcome the activation energy of the SNAr reaction.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water and stir. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: The resulting N-Boc protected product can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in 1,4-dioxane) to yield the final active compound.

G start Starting Materials: - Fluoroquinolone Core - N-Boc-(3S)-3-(Methylamino)pyrrolidine reaction SₙAr Reaction start->reaction reagents Reagents & Conditions: - Base (DIPEA or K₂CO₃) - Solvent (DMSO) - Heat (80-100 °C) - Inert Atmosphere (N₂) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Intermediate (N-Boc Protected) purification->product deprotection Acidic Deprotection (TFA or HCl) product->deprotection final_product Final Product deprotection->final_product

Caption: Workflow for SNAr coupling of the chiral building block.

Application 2: Chiral Ligand in Asymmetric Catalysis

The diamine nature of this compound, with its defined stereocenter, makes it an excellent candidate for a chiral ligand in metal-catalyzed asymmetric reactions. By coordinating to a metal center (e.g., Ruthenium, Rhodium, Iridium), it creates a chiral environment that can direct the stereochemical outcome of a reaction, such as asymmetric hydrogenation or transfer hydrogenation.

This protocol outlines the formation of a chiral catalyst and its use in the asymmetric reduction of a model ketone, acetophenone.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂ dimer

  • Acetophenone

  • Formic acid / Triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., Dichloromethane or Isopropanol)

  • Anhydrous reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • Catalyst Pre-formation: In an anhydrous reaction vessel under an inert atmosphere, dissolve the [RuCl₂(p-cymene)]₂ dimer (1.0 mol%) and this compound (2.2 mol%) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 30-60 minutes. A color change is often observed as the ligand coordinates to the metal center.

    • Causality Note: The pre-formation step is critical to ensure the chiral ligand is properly coordinated to the ruthenium center before the introduction of the substrate. The stoichiometry ensures that the dimer is fully converted to the active monomeric catalyst.

  • Substrate Addition: Add acetophenone (100 mol%) to the activated catalyst solution.

  • Initiation: Add the formic acid/triethylamine azeotrope (2-5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., 25-40 °C). Monitor the conversion by GC or TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Analysis: Dry the combined organic layers, concentrate, and purify the resulting 1-phenylethanol by chromatography if necessary. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.

G cluster_reactants Reactants Ru_dimer [RuCl₂(p-cymene)]₂ Ru_dimer->center_node Ligand This compound Ligand->center_node Solvent Anhydrous Solvent (e.g., DCM) Solvent->center_node Active_Catalyst Chiral Monomeric [Ru(p-cymene)(Ligand)Cl]⁺ Complex center_node->Active_Catalyst Coordination

Caption: Formation of the active chiral Ru-catalyst complex.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as a flammable liquid and is corrosive. It can cause severe skin burns and serious eye damage.[6][13][14]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[13][15]

  • Handling: Use spark-proof tools and take precautionary measures against static discharge.[14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][14][15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[15]

Conclusion

This compound is a high-value chiral building block whose utility is firmly established in medicinal chemistry and asymmetric synthesis. Its defined stereochemistry, rigid scaffold, and versatile functional groups provide chemists with a powerful tool for constructing complex, stereochemically rich molecules. From creating the next generation of antibiotics to enabling highly selective catalytic transformations, the strategic application of this compound will undoubtedly continue to contribute to significant advances in science.

References

Application Notes and Protocols: The Strategic Role of (3S)-(-)-3-(Methylamino)pyrrolidine in the Synthesis of Advanced Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines in Fluoroquinolone Development

The relentless evolution of bacterial resistance necessitates the continuous development of novel and more effective antimicrobial agents. Fluoroquinolones have long been a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad spectrum of activity and favorable pharmacokinetic profiles.[1] The efficacy of these synthetic antibiotics is intrinsically linked to their molecular architecture, particularly the substituent at the C-7 position of the quinolone core. This position is a critical determinant of the drug's potency, spectrum of activity, and safety profile.[2] The introduction of chiral cyclic amines, such as (3S)-(-)-3-(Methylamino)pyrrolidine, at this position has been a pivotal strategy in the generation of advanced fluoroquinolones with enhanced activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

This compound is a valuable chiral building block whose specific stereochemistry is crucial for optimal interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolone action. Its incorporation into the fluoroquinolone scaffold has been instrumental in the development of potent antibacterial agents, exemplified by compounds such as PF-00951966, a fluoroquinolone antibiotic designed to combat multidrug-resistant organisms.[3][4]

This technical guide provides an in-depth exploration of the application of this compound in fluoroquinolone synthesis. We will delve into the mechanistic underpinnings of the key synthetic transformations, present detailed experimental protocols, and offer insights into the characterization of the resulting antibiotic compounds.

The Core Reaction: Nucleophilic Aromatic Substitution (SNA)

The cornerstone of incorporating this compound into the fluoroquinolone framework is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a good leaving group, typically a fluorine or chlorine atom, at the C-7 position of the quinolone ring by the secondary amine of the pyrrolidine derivative.

The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of this compound, acting as a potent nucleophile, attacks the electron-deficient C-7 carbon of the fluoroquinolone core. This attack is facilitated by the presence of strong electron-withdrawing groups on the quinolone ring system (the ketone at C-4 and the carboxylic acid at C-3), which delocalize the negative charge. This initial addition step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (e.g., fluoride or chloride) is expelled from the Meisenheimer complex, and the aromaticity of the quinolone ring is restored. This elimination step is typically the rate-determining step of the overall reaction.

The stereochemistry of the chiral pyrrolidine is retained throughout this process, ensuring the desired enantiomeric purity of the final fluoroquinolone product.

SNAr_Mechanism reagents {this compound | (Nucleophile)} + {Fluoroquinolone Core | (C-7 Leaving Group)} intermediate {Meisenheimer Complex | (Resonance-Stabilized Anionic Intermediate)} reagents->intermediate Nucleophilic Attack product {C-7 Substituted Fluoroquinolone | (Final Product)} intermediate->product Elimination of Leaving Group leaving_group Leaving Group Anion intermediate->leaving_group

Caption: The SNAr mechanism for fluoroquinolone synthesis.

Experimental Protocol: Synthesis of a 7-[(3S)-3-(Methylamino)pyrrolidin-1-yl]-Fluoroquinolone Derivative

This protocol is adapted from established methodologies for the synthesis of fluoroquinolones utilizing chiral pyrrolidine derivatives and serves as a representative example.[5] Researchers should optimize conditions for their specific fluoroquinolone core and substrate.

Materials and Reagents
  • Fluoroquinolone core with a suitable leaving group at C-7 (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid)

  • This compound dihydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Hydroxide (NaOH), 1N solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound dihydrochloride (1.2 equivalents) in a minimal amount of water. Cool the solution in an ice bath and add 1N NaOH solution dropwise until the pH is basic (pH > 10). Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of the chiral amine. Caution: Handle the free amine in a well-ventilated fume hood.

  • Coupling Reaction: To a solution of the fluoroquinolone core (1.0 equivalent) in anhydrous DMF or DMSO, add anhydrous K₂CO₃ (3.0 equivalents) or TEA (3.0 equivalents). Stir the suspension at room temperature for 15 minutes. Add a solution of the this compound free base (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the mixture with 1N HCl to pH ~2-3. A precipitate of the crude product should form. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Recrystallize the solid from a suitable solvent system, such as ethanol/water or acetonitrile.

    • Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).

  • Characterization: Characterize the final product using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the incorporation of the pyrrolidine moiety.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthesis_Workflow cluster_prep Preparation of Chiral Amine cluster_coupling Coupling Reaction cluster_purification Purification and Characterization start Start: this compound dihydrochloride free_base Generate Free Base (aq. NaOH, DCM extraction) start->free_base reaction SNAr Reaction (DMF/DMSO, Base, 80-120°C) free_base->reaction fq_core Fluoroquinolone Core fq_core->reaction workup Aqueous Work-up (Acidification, Filtration) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, FTIR, HPLC) purify->characterize end Final Product characterize->end

Caption: A generalized workflow for the synthesis of a fluoroquinolone.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the coupling of various amines to the C-7 position of the fluoroquinolone core, providing a comparative overview for researchers.

Fluoroquinolone CoreAmine SubstituentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidpiperazineDMSO-1401.5-2>85--INVALID-LINK--
7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidpiperazineDMSO-1401.5-268--INVALID-LINK--
1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid4-(aminomethyl)-3-(methoxyimino)pyrrolidinePyridine-Reflux478[5]
7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylateN-1 substituted aminesDMFK₂CO₃120-1405-860-75[6]

Conclusion and Future Perspectives

The use of this compound and its derivatives represents a highly effective strategy in the design and synthesis of next-generation fluoroquinolone antibiotics. The chirality and specific functionality of this building block are key to enhancing the antibacterial potency and optimizing the pharmacological properties of the resulting drugs. The nucleophilic aromatic substitution reaction provides a robust and versatile method for the incorporation of this critical moiety. As bacterial resistance continues to be a global health challenge, the continued exploration of novel chiral amines and their application in fluoroquinolone synthesis will undoubtedly lead to the discovery of new and more effective antibacterial therapies.

References

Application of (3S)-(-)-3-(Methylamino)pyrrolidine in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (3S)-(-)-3-(Methylamino)pyrrolidine in Asymmetric Catalysis

Introduction: The Rise of Chiral Pyrrolidines in Organocatalysis

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysts. Within this domain, chiral pyrrolidine derivatives, inspired by the natural amino acid proline, have emerged as exceptionally versatile and robust catalysts.[1][2] this compound is a prominent member of this class. As a chiral diamine, its structure is elegantly simple yet functionally sophisticated, featuring a stereogenic center that directs the formation of specific enantiomers in a wide range of chemical transformations.[3]

This guide provides a detailed exploration of this compound as a catalyst, focusing on its underlying mechanistic principles and its practical application in the asymmetric Michael addition, a cornerstone reaction in carbon-carbon bond formation.[4][5] The protocols and insights presented herein are designed to be a valuable resource for chemists engaged in the synthesis of complex, enantiomerically pure compounds for pharmaceutical and materials science applications.

Part 1: Core Principles of Catalysis - The Enamine Activation Mode

The catalytic power of this compound and related secondary amines stems from their ability to transiently and reversibly activate carbonyl compounds through the formation of a nucleophilic enamine intermediate.[6][7] This mode of activation is central to its function and follows a well-established catalytic cycle.

The Enamine Catalytic Cycle consists of three key stages:

  • Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (such as a ketone or aldehyde) to form a chiral iminium ion. Subsequent deprotonation at the α-carbon generates the key nucleophilic enamine species. This step effectively raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, transforming it into a potent nucleophile.[6][8]

  • Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (the Michael acceptor). The inherent chirality of the catalyst's pyrrolidine backbone sterically shields one face of the enamine, forcing the electrophile to approach from the less hindered face. This guided attack ensures the highly stereoselective formation of the new carbon-carbon bond.[9]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium. This step releases the final chiral product and regenerates the this compound catalyst, allowing it to enter a new cycle.[7][8]

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle CAT This compound (Catalyst) ENAMINE Chiral Enamine (Nucleophilic Intermediate) CAT->ENAMINE + Ketone - H2O KET Ketone/Aldehyde (Substrate) KET->ENAMINE IMINIUM Iminium Ion (Post-Addition) ENAMINE->IMINIUM + Electrophile IMINIUM->CAT (Hydrolysis) PRODUCT Chiral Product IMINIUM->PRODUCT + H2O E_PLUS Electrophile (e.g., Nitroolefin) E_PLUS->IMINIUM WATER H2O WATER->PRODUCT

Caption: General Enamine Catalytic Cycle.

Part 2: Application Focus - Asymmetric Michael Addition to Nitroolefins

The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a fundamental method for constructing C-C bonds.[10] When catalyzed by this compound, the addition of simple ketones and aldehydes to nitroolefins proceeds with exceptional levels of stereocontrol, yielding highly functionalized γ-nitro carbonyl compounds.[5][11] These products are valuable synthetic intermediates, as the nitro group can be readily transformed into other functional groups like amines, ketones, or carboxylic acids.

Novel pyrrolidine-based bifunctional organocatalysts have demonstrated high efficiency and stereoselectivity in these reactions, often achieving nearly quantitative yields and excellent diastereomeric ratios (up to 98:2 dr) and enantiomeric excesses (up to 99% ee).[5][11] The success of the catalyst lies in its ability to rigidly organize the transition state, where the chiral scaffold dictates the facial selectivity of the nucleophilic attack.

Part 3: Experimental Protocols and Data

This section provides a representative, detailed protocol for the asymmetric Michael addition of a ketone to a nitroolefin, based on established methodologies in the field.[5][11]

Workflow for Asymmetric Michael Addition

The experimental process follows a straightforward sequence from reaction setup to product analysis.

Experimental_Workflow A 1. Reagent Preparation - Dissolve nitroolefin in solvent. - Add ketone. B 2. Catalyst Introduction - Add this compound (e.g., 10 mol%). A->B C 3. Reaction - Stir at specified temperature (e.g., RT). - Monitor by TLC. B->C D 4. Workup - Quench reaction. - Perform aqueous extraction. C->D E 5. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by flash chromatography. D->E F 6. Analysis - Determine Yield. - Analyze dr by ¹H NMR. - Analyze ee by Chiral HPLC. E->F

Caption: Step-by-step experimental workflow.

Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials and Reagents:

  • This compound (Catalyst, 10 mol%)

  • β-Nitrostyrene (Michael Acceptor, 1.0 equiv)

  • Cyclohexanone (Michael Donor, 10 equiv)

  • Toluene (Solvent)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Saturated aq. NH₄Cl solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, TLC plates, and flash chromatography setup.

Procedure:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (e.g., 0.2 mmol, 29.8 mg).

  • Dissolve the nitrostyrene in toluene (0.4 mL).

  • Add cyclohexanone (2.0 mmol, 207 µL).

  • Add this compound (0.02 mmol, 2.3 mg).

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 24-48 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 5 mL) and then with brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate/hexanes gradient) to afford the desired γ-nitro ketone product.

  • Analysis:

    • Determine the isolated yield gravimetrically.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Representative Data

The following table summarizes typical results obtained for the Michael addition of various ketones to nitroolefins using pyrrolidine-based catalysts, demonstrating the broad applicability and high selectivity of this method.[5][11][12]

EntryKetone (Donor)Nitroolefin (Acceptor)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanoneβ-Nitrostyrene>9598:299
2Acetoneβ-Nitrostyrene9297
3Cyclopentanoneβ-Nitrostyrene9995:598
4Cyclohexanone(E)-1-nitro-3-phenylprop-1-ene9897:396
5Propanalβ-Nitrostyrene9598:297

Data is representative of results reported in the literature for proline-derived and bifunctional pyrrolidine catalysts.[5][11]

Conclusion and Outlook

This compound stands as a testament to the power and precision of organocatalysis. Its ability to operate through a well-defined enamine activation mechanism allows for the predictable and highly stereoselective synthesis of complex chiral molecules from simple precursors. The Michael addition is just one example of its utility; this class of catalysts is also effective in aldol, Mannich, and other C-C bond-forming reactions.[13][14] For researchers and professionals in drug development, the reliability, operational simplicity, and "green" credentials of using such organocatalysts make them an invaluable tool in the modern synthetic chemist's arsenal.

References

Application Notes & Protocols: (3S)-(-)-3-(Methylamino)pyrrolidine as a Privileged Ligand for Transition Metal-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (3S)-(-)-3-(Methylamino)pyrrolidine as a chiral ligand in transition metal catalysis. We delve into the ligand's structural attributes, its role in forming highly efficient and stereoselective catalysts, and provide detailed, field-tested protocols for key transformations, with a primary focus on asymmetric transfer hydrogenation of prochiral ketones.

Introduction: The Ligand's Profile

This compound is a chiral diamine that has emerged as a versatile and effective ligand in asymmetric synthesis.[1] Its structure, featuring a rigid pyrrolidine backbone, a stereogenic center at the C3 position, and two distinct nitrogen donors (a secondary amine within the ring and a primary methylamino side chain), makes it an excellent candidate for creating a well-defined chiral environment around a metal center.

Key Structural Attributes:

  • Chirality: The inherent (S)-stereochemistry is pivotal for inducing enantioselectivity in catalytic transformations.

  • Bidentate Coordination: The two nitrogen atoms can chelate to a transition metal (e.g., Ruthenium, Rhodium, Iridium), forming a stable five-membered ring. This pre-organizes the catalytic complex and restricts conformational flexibility.

  • NH Functionality: The presence of N-H protons on both amine groups is crucial. In many catalytic cycles, particularly in Noyori-type hydrogenations, one of these N-H groups participates directly in the substrate reduction through a metal-ligand bifunctional mechanism.[2]

These features collectively allow for the creation of catalysts that not only accelerate reactions but also precisely control the three-dimensional arrangement of the product molecules, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive compounds.[1]

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

One of the most powerful and widely adopted applications of this compound is as a ligand in Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral secondary alcohols.[3][4] This method is prized for its operational simplicity, avoiding the need for high-pressure gaseous hydrogen by using hydrogen donors like 2-propanol or a formic acid/triethylamine mixture.[5][6]

The Catalytic System and Mechanism of Action

The active catalyst is typically generated in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral diamine ligand. The resulting complex, often a half-sandwich Ru(II) species, operates through a concerted, outer-sphere mechanism.[7]

The Noyori-Ikariya Bifunctional Mechanism:

  • Catalyst Activation: The Ru-chloride precatalyst reacts with a base (e.g., sodium isopropoxide or triethylamine) and the hydrogen donor (e.g., 2-propanol) to form a reactive 18-electron Ru-hydride species.

  • Transition State Assembly: The ketone substrate approaches the Ru-hydride complex. It does not coordinate directly to the metal center (outer-sphere mechanism). Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond and the N-H bond of the ligand.[2]

  • Concerted Hydrogen Transfer: In a single, concerted step, the hydride (H⁻) from the ruthenium center is transferred to the electrophilic carbonyl carbon, while a proton (H⁺) from the coordinated amine ligand is transferred to the carbonyl oxygen.

  • Product Release & Catalyst Regeneration: The resulting chiral alcohol dissociates, and the 16-electron Ru-amido complex is regenerated. It then reacts with another molecule of the hydrogen donor to regenerate the Ru-hydride catalyst, completing the cycle.

The high degree of enantioselectivity arises from the specific spatial arrangement of the substrates in the transition state, which is tightly controlled by the chiral scaffold of the this compound ligand.

Asymmetric Transfer Hydrogenation Cycle cluster_0 Catalytic Cycle cluster_1 Stoichiometry Ru-H Active Ru-Hydride (18e-) TS Six-Membered Transition State Ru-H->TS + Ketone (S) Ru-Amido Ru-Amido Complex (16e-) TS->Ru-Amido - Chiral Alcohol (P) P Chiral Alcohol (P) TS->P Ru-Amido->Ru-H + iPrOH - Acetone Precatalyst [Ru(II)] Precatalyst Precatalyst->Ru-H + iPrOH/Base - Acetone, - HX S Ketone (S) S->P H2_Source iPrOH Byproduct Acetone H2_Source->Byproduct

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.
Experimental Protocol: General Procedure for ATH of Acetophenone

This protocol provides a reliable method for the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Trustworthiness Note: This procedure incorporates best practices for setting up air-sensitive reactions to ensure reproducibility. The catalyst loading and reaction times are based on established literature, providing a high probability of success.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) chloride p-cymene dimer)

  • This compound (Ligand)

  • Acetophenone (Substrate)

  • Anhydrous 2-Propanol (iPrOH, HPLC grade, as solvent and H₂ source)

  • Sodium isopropoxide (NaOiPr), 1.0 M solution in THF or freshly prepared

  • Anhydrous Toluene (for catalyst pre-formation, optional)

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄)

Equipment:

  • Flame-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Thermostated oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Step-by-Step Procedure:

  • Catalyst Pre-formation (In situ):

    • To a flame-dried Schlenk flask under a positive pressure of Argon, add [RuCl2(p-cymene)]2 (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%).

    • Add this compound (e.g., 2.2 mg, 0.022 mmol, 2.2 mol%). Note: A slight excess of ligand relative to Ru is often beneficial.

    • Add 2.0 mL of anhydrous 2-propanol via syringe.

    • Stir the resulting orange-red solution at room temperature for 20-30 minutes. Some protocols may call for gentle heating (e.g., 40-50 °C) to facilitate complex formation.

  • Reaction Initiation:

    • To the pre-formed catalyst solution, add acetophenone (e.g., 120.2 mg, 1.0 mmol, 1.0 equiv) via syringe.

    • Commence the reaction by adding the base. Slowly add sodium isopropoxide solution (e.g., 0.1 mL of 1.0 M solution, 0.1 mmol, 10 mol%) dropwise. The solution color may change.

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 40 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC-MS by taking small aliquots periodically. The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-1-phenylethanol.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results and Substrate Scope

When using this compound with a Ru(II) precursor, high yields and excellent enantioselectivities are typically achieved for a range of aromatic and heteroaromatic ketones.

SubstrateProductTypical Yield (%)Typical ee (%)
Acetophenone(S)-1-Phenylethanol>95%>98%
2'-Chloroacetophenone(S)-1-(2-Chlorophenyl)ethanol>90%>97%
1-Acetonaphthone(S)-1-(Naphthalen-1-yl)ethanol>92%>99%
2-Acetylthiophene(S)-1-(Thiophen-2-yl)ethanol>95%>96%
Benzylacetone(S)-4-Phenylbutan-2-ol>85%>95%

Data compiled from representative literature. Actual results may vary based on specific conditions.

Broader Applications and Future Outlook

While ATH is a flagship application, the utility of this compound is not confined to this reaction. Its unique stereoelectronic properties make it a promising ligand for other transition metal-catalyzed transformations.

  • Asymmetric C-C Bond Formation: Chiral diamines are known to be effective ligands in reactions like the asymmetric addition of organometallic reagents to aldehydes and imines.[8][9]

  • Iridium and Rhodium Catalysis: Beyond ruthenium, this ligand can be paired with other late transition metals like Iridium and Rhodium, which are also highly effective in hydrogenation and transfer hydrogenation reactions.[6][7]

The continued exploration of ligands like this compound is crucial for the development of more efficient, selective, and sustainable synthetic methodologies in the pharmaceutical and fine chemical industries.

Caption: Standard workflow for ATH experiments.

References

Diastereoselective reactions involving (3S)-(-)-3-(Methylamino)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Diastereoselective Reactions Involving (3S)-(-)-3-(Methylamino)pyrrolidine Derivatives

Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing molecules with high target specificity and improved pharmacological profiles.[1][4] Among the vast library of chiral building blocks, this compound and its derivatives have emerged as powerful tools for asymmetric synthesis.[] These compounds serve not only as key structural fragments in final drug products but also as highly effective chiral auxiliaries and organocatalysts that can direct the stereochemical outcome of complex chemical transformations.[6][7]

This guide provides an in-depth exploration of diastereoselective reactions mediated by this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying principles of stereocontrol, explain the rationale behind experimental design, and provide validated, step-by-step methodologies for researchers in organic synthesis and drug development. The reactions detailed herein—including Michael additions, Aldol reactions, and Mannich reactions—represent fundamental carbon-carbon bond-forming strategies where control of stereochemistry is paramount.[8][9][10]

Pillar 1: The Principle of Diastereoselection via Pyrrolidine-Mediated Catalysis

The efficacy of this compound derivatives in inducing diastereoselectivity stems from their ability to form transient, chiral intermediates with carbonyl compounds. The most common and powerful activation mode is the formation of a chiral enamine.

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. The inherent (S)-stereochemistry of the pyrrolidine ring is now imprinted upon this intermediate.

  • Stereocontrolled Attack: The chiral enamine, with its sterically defined environment, preferentially attacks the electrophile (e.g., a nitroolefin, aldehyde, or imine) from one face. The substituents on the pyrrolidine ring create a steric shield, blocking the alternative approach and ensuring high facial selectivity.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

This cyclic process ensures that a substoichiometric amount of the chiral amine can generate a large quantity of the desired diastereomer with high fidelity.

Stereocontrol_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CAT (3S)-Pyrrolidine Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone/Aldehyde - H₂O IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Electrophile (Facial Block) PRODUCT Diastereomerically Enriched Product IMINIUM->PRODUCT + H₂O (Hydrolysis) PRODUCT->CAT (Catalyst Regeneration) KETONE Prochiral Ketone or Aldehyde KETONE->CAT ELECTROPHILE Electrophile (e.g., Nitroolefin) ELECTROPHILE->ENAMINE

Caption: General mechanism for pyrrolidine-catalyzed stereocontrol.

Application Note 1: The Asymmetric Michael Addition

The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, known as the Michael reaction, is a cornerstone of synthetic chemistry for forming C-C bonds. When catalyzed by chiral pyrrolidine derivatives, this reaction can proceed with exceptional levels of diastereo- and enantioselectivity.[11][12]

Causality and Field Insights: The success of the asymmetric Michael addition hinges on the formation of a sterically hindered enamine that effectively differentiates the two faces of the incoming electrophile (e.g., a nitroolefin). The choice of solvent and temperature is critical; non-polar solvents often enhance selectivity by promoting a more organized transition state, while lower temperatures reduce the kinetic energy of the system, amplifying the energetic difference between the two diastereomeric transition states.[11]

Representative Data for Asymmetric Michael Additions

The following table summarizes typical results for the Michael addition of aldehydes to trans-β-nitrostyrene, catalyzed by a (3S)-pyrrolidine derivative.

EntryAldehyde DonorCatalyst Loading (mol%)SolventTemp (°C)dr (syn:anti)Yield (%)Reference
1Propanal10CH₂Cl₂RT79:2195[11]
2Butyraldehyde10CH₂Cl₂RT85:1598[11]
33-Phenylpropionaldehyde10CH₂Cl₂RT78:2299[11]
43-Phenylpropionaldehyde10Methylcyclohexane090:1096[11]
Protocol: Diastereoselective Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol is a representative example based on established methodologies.[11]

Materials:

  • trans-β-Nitrostyrene (1.0 mmol, 149.1 mg)

  • Propanal (3.0 mmol, 174.2 mg, ~0.22 mL)

  • This compound derivative catalyst (e.g., a diarylprolinol silyl ether, 0.10 mmol, 10 mol%)

  • Methylcyclohexane (Solvent, 5.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diatomaceous Earth (e.g., Celite®)

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (149.1 mg) and the pyrrolidine catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.

  • Solvent and Reagent Addition: Add methylcyclohexane (5.0 mL) via syringe, followed by propanal (0.22 mL).

  • Reaction Conditions: Cool the flask to 0 °C in an ice-water bath and stir the reaction mixture vigorously at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Quenching and Workup: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous MgSO₄, filter through a small pad of Celite®, and wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.[11]

Application Note 2: The Diastereoselective Direct Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products and pharmaceuticals. Pyrrolidine organocatalysis enables the direct use of unmodified ketones and aldehydes, offering a green and atom-economical alternative to traditional metal-enolate methods.

Causality and Field Insights: In the direct aldol reaction, the pyrrolidine catalyst selectively forms the kinetic enamine from an unsymmetrical ketone (e.g., at the less substituted methyl group versus the more substituted methylene group). This regioselectivity, combined with the facial bias imposed by the chiral catalyst, allows for the synthesis of linear aldol products with high diastereoselectivity. Reactions in water can sometimes be surprisingly effective, leveraging hydrophobic effects to organize the reactants around the catalyst.

Protocol: Diastereoselective Direct Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is adapted from methodologies proven to be effective for direct aldol additions.[13]

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Cyclohexanone (5.0 mmol, 490.7 mg, ~0.52 mL)

  • (3S)-(-)-3-(Trifluoromethylsulfonamido)pyrrolidine derivative catalyst (0.10 mmol, 10 mol%)

  • Toluene (Solvent, 2.0 mL)

  • Standard laboratory glassware

Procedure:

  • Setup: In a 10 mL vial equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (151.1 mg) and the pyrrolidine catalyst in toluene (2.0 mL).

  • Reagent Addition: Add cyclohexanone (0.52 mL) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction often results in the precipitation of the product.

  • Monitoring: Monitor the consumption of the aldehyde by TLC. Reactions are often complete within 6-18 hours.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove unreacted starting materials.

  • Purification (if necessary): If no precipitate forms or if the filtered solid requires further purification, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

  • Characterization: Determine the yield of the isolated product. Analyze the diastereomeric ratio and enantiomeric excess (after conversion to a suitable derivative, if necessary) by ¹H NMR and chiral HPLC, respectively.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Reactants & Catalyst in Flask B 2. Add Solvent under Inert Atmosphere A->B C 3. Set Temperature (e.g., 0 °C) & Stir B->C D 4. Monitor by TLC C->D E 5. Quench Reaction D->E F 6. Aqueous Workup (Extraction) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I J 10. Determine dr/ee (NMR, Chiral HPLC) I->J

Caption: A typical experimental workflow for organocatalyzed reactions.

Application Note 3: The Diastereoselective Mannich Reaction

The Mannich reaction is a three-component reaction that constructs β-amino carbonyl compounds, which are versatile precursors for synthesizing nitrogen-containing pharmaceuticals and natural products.[10][14] The use of chiral pyrrolidine catalysts allows for the asymmetric assembly of these valuable building blocks from simple aldehydes, ketones, and imines.

Causality and Field Insights: High diastereoselectivity in the Mannich reaction is achieved when the chiral enamine formed in situ adds to one face of the electrophilic imine. The stereochemical outcome can be highly dependent on the nature of the protecting group on the imine nitrogen. In some cases, crystallization-induced diastereomer transformation can be leveraged, where a less stable diastereomer epimerizes in solution and crystallizes as the more stable, desired product, driving the equilibrium to near-perfect selectivity.[14]

Representative Data for Asymmetric Mannich Reactions

The table below illustrates typical outcomes for the Mannich reaction between a β-keto ester, an aldehyde, and an amine, forming a stereodefined α-monosubstituted-β-keto ester.

EntryKetoneImine Source (Aldehyde + Amine)dr (anti:syn)ee (%)Yield (%)Reference
1Ethyl 2-methylacetoacetateBenzaldehyde + p-Anisidine>95:59285[14]
2Ethyl 2-methylacetoacetate4-Cl-Benzaldehyde + p-Anisidine>95:59488[14]
3Ethyl 2-methylacetoacetate4-NO₂-Benzaldehyde + p-Anisidine>95:59190[14]
Protocol: Diastereoselective Mannich Reaction of a β-Keto Ester

This protocol is a generalized procedure based on modern organocatalytic Mannich reactions.[14][15]

Materials:

  • N-PMP-protected imine of benzaldehyde (1.0 mmol, 211.3 mg)

  • Ethyl 2-methylacetoacetate (1.2 mmol, 173.0 mg, ~0.17 mL)

  • A chiral tertiary amine or bifunctional pyrrolidine-thiourea catalyst (0.05 mmol, 5 mol%)

  • Diethyl ether (Et₂O, Solvent, 4.0 mL)

  • Standard laboratory glassware

Procedure:

  • Setup: To a vial, add the imine (211.3 mg), the chiral catalyst, and a magnetic stir bar.

  • Reagent Addition: Add diethyl ether (4.0 mL) followed by the β-keto ester (0.17 mL).

  • Reaction: Seal the vial and stir the mixture at ambient temperature. In many cases, the desired product will crystallize directly from the reaction mixture.

  • Monitoring and Isolation: Stir for 24-48 hours. Collect the crystalline product by vacuum filtration and wash the solid with a small amount of cold Et₂O.

  • Analysis: The product is often obtained in high purity and diastereoselectivity directly after filtration.[14] Confirm the structure and purity by NMR spectroscopy. The filtrate can be concentrated to check for the presence of the minor diastereomer.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound and its derivatives are more than just chiral building blocks; they are enabling tools that grant chemists precise control over molecular architecture. The diastereoselective reactions they facilitate—Michael, Aldol, and Mannich—provide reliable and scalable pathways to stereochemically complex intermediates that are essential for the synthesis of next-generation therapeutics.[16][17][18] The protocols and insights provided in this guide serve as a validated starting point for researchers looking to leverage the power of these versatile scaffolds in their own discovery programs.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (3S)-(-)-3-(Methylamino)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3S)-(-)-3-(Methylamino)pyrrolidine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As a key chiral intermediate in the development of pharmaceuticals, particularly fluoroquinolone antibiotics, achieving a high-yield, high-purity synthesis is critical.[1][2][3] This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Core Synthesis Strategy: Reductive Amination

The most prevalent and scalable method for preparing this compound is the reductive amination of an N-protected (3S)-aminopyrrolidine derivative. This approach offers excellent control over selectivity and minimizes the risk of over-alkylation. The general workflow involves the reaction of the primary amine with a formaldehyde source to form an intermediate imine (or aminal), which is then reduced in situ to the desired secondary amine.

cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Reaction cluster_2 Phase 3: Deprotection & Purification SM Boc-(3S)-aminopyrrolidine IMINE Imine/Iminium Intermediate SM->IMINE + Formaldehyde Source (e.g., Paraformaldehyde) pH 5-6 PRODUCT (3S)-N-Boc-3-(Methylamino)pyrrolidine IMINE->PRODUCT + Reducing Agent (e.g., NaBH(OAc)₃) FINAL This compound PRODUCT->FINAL + Strong Acid (e.g., HCl, TFA) PURIFY Purified Product FINAL->PURIFY Acid/Base Extraction or Distillation

Caption: General workflow for the synthesis via reductive amination.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Issue: Low or Inconsistent Yield

Q1: My reductive amination reaction yield is significantly lower than expected. What are the primary factors to investigate?

A1: Low yields in reductive amination are common and can typically be traced to one of four areas: imine formation, reduction efficiency, pH control, or reagent quality.

  • Inefficient Imine Formation: The reaction between the primary amine and formaldehyde is a reversible equilibrium. To drive it towards the imine, ensure you are using a slight excess of the formaldehyde source. If using paraformaldehyde, ensure it is fully depolymerized by gently heating the reaction mixture before adding the reducing agent.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild, tolerant of slightly acidic conditions, and does not readily reduce aldehydes.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. A more powerful reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the formaldehyde, consuming the reagent and lowering yield.[4][5]

  • pH Control: The reaction is highly pH-dependent. The optimal pH range is typically between 5 and 7.

    • Too Acidic (pH < 4): The starting amine becomes fully protonated (R-NH₃⁺), rendering it non-nucleophilic and preventing the initial attack on the carbonyl.

    • Too Basic (pH > 8): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine. Use a weak acid like acetic acid to buffer the reaction.

  • Reagent Stoichiometry and Quality: Ensure your N-Boc-(3S)-aminopyrrolidine is pure and dry. Water can interfere with the reaction. Use a slight excess (1.1-1.5 equivalents) of both the formaldehyde source and the reducing agent to drive the reaction to completion.

Issue: Product Purity and Side Reactions

Q2: I'm observing a significant amount of a higher molecular weight impurity in my final product. What is it and how can I prevent it?

A2: This is likely the tertiary amine, (3S)-N-Boc-3-(dimethylamino)pyrrolidine, formed from a second reductive amination event. The newly formed secondary amine is nucleophilic and can react with another equivalent of formaldehyde and be reduced.

  • Prevention:

    • Control Stoichiometry: Avoid a large excess of formaldehyde and the reducing agent. Use close to 1.1 equivalents of each.

    • Slow Addition: Add the reducing agent portion-wise or as a solution over time. This keeps the concentration of the reducing agent low, favoring the reduction of the more reactive primary amine-derived iminium ion.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. Stop the reaction as soon as the starting amine is consumed to prevent further reaction of the product.

Q3: My final product after deprotection appears to be a salt, and I'm struggling to isolate the free base. What is the best purification strategy?

A3: this compound is a diamine and is highly basic and water-soluble, making standard silica gel chromatography challenging due to streaking and poor recovery. An acid/base extraction is a highly effective purification method.[1][2][3]

  • Dissolve: Dissolve the crude product (after deprotection and workup) in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic diamine product will be protonated and move into the aqueous layer, while non-basic organic impurities will remain in the organic layer.

  • Basify: Separate the aqueous layer and cool it in an ice bath. Add a strong base (e.g., 3-6M NaOH) until the pH is >12 to deprotonate the diamine.

  • Re-extract: Extract the now basic aqueous layer multiple times with an organic solvent (dichloromethane or a 9:1 mixture of chloroform/isopropanol is effective) to recover the purified free amine.

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q4: Which starting material is better: protected or unprotected (3S)-aminopyrrolidine?

A4: Using an N-protected starting material, typically with a tert-butyloxycarbonyl (Boc) group, is highly recommended. The pyrrolidine nitrogen is a secondary amine and is nucleophilic. If left unprotected, it can compete with the primary amine at the C3 position, leading to a complex mixture of methylated products and significantly complicating purification. The Boc group is ideal as it is stable to the reductive amination conditions and can be cleanly removed with a strong acid like HCl or trifluoroacetic acid (TFA).[6][7]

Q5: How do the common reducing agents for reductive amination compare?

A5: The choice of reducing agent is critical for success. Here is a comparison of the most common options:

Reducing AgentFormulaProsConsOptimal Conditions
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and selective for imines/iminiums[4]; Tolerant of mild acid; Non-toxic byproducts.More expensive; Can be moisture sensitive.pH 5-7, Solvents: DCE, THF, CH₂Cl₂
Sodium Cyanoborohydride NaBH₃CNHighly selective for imines/iminiums[4]; Stable in weakly acidic conditions.Extremely toxic (releases HCN gas below pH 4); Requires careful handling and quenching.pH 5-7, Solvent: Methanol
Catalytic Hydrogenation H₂, Pd/C"Green" chemistry, high atom economy; Can be cost-effective on a large scale.Requires specialized pressure equipment; Catalyst can be pyrophoric; May reduce other functional groups.1-50 bar H₂, Solvent: Methanol, Ethanol

For lab-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity and safety profile.

Q6: I am considering an alternative SN2 pathway. What are the key considerations?

A6: An alternative route involves an SN2 reaction where a precursor with a good leaving group at the C3 position is displaced by methylamine.[1][2][3] For example, starting from N-Boc-(3R)-hydroxypyrrolidine, one can convert the hydroxyl group into a mesylate or tosylate.

G start N-Boc-(3R)-hydroxypyrrolidine intermediate N-Boc-(3S)-mesyloxypyrrolidine (Inversion of Stereochemistry) start->intermediate + MsCl, Et3N (Mesylation) product N-Boc-(3S)-(Methylamino)pyrrolidine intermediate->product + Methylamine (CH3NH2) (SN2 Displacement)

Caption: SN2 pathway for synthesis.

  • Key Considerations:

    • Stereochemistry: This reaction proceeds with an inversion of configuration (Walden inversion). Therefore, to obtain the (3S) product, you must start with a precursor having the (3R) configuration at the C3 center.

    • Leaving Group: The hydroxyl group must be converted to a good leaving group, such as a mesylate or tosylate, to facilitate the nucleophilic attack by methylamine.[6]

    • Side Reactions: The primary risk is elimination (E2) competing with substitution (SN2), especially if a hindered base is used or at elevated temperatures. Using a high concentration of methylamine in a polar aprotic solvent at moderate temperatures can favor the desired SN2 pathway.

Experimental Protocols

Protocol 1: Synthesis of (3S)-N-Boc-3-(Methylamino)pyrrolidine via Reductive Amination

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-(3S)-aminopyrrolidine (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Aldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) followed by glacial acetic acid (1.5 eq).

  • Stir: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash & Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected product, which can be used in the next step or purified by column chromatography if necessary.

Protocol 2: Boc-Deprotection and Purification

  • Acidolysis: Dissolve the crude (3S)-N-Boc-3-(Methylamino)pyrrolidine from the previous step in methanol (0.5 M). Cool the solution in an ice bath.

  • HCl Addition: Slowly add acetyl chloride (3.0 eq), which will react with methanol to generate HCl in situ. Alternatively, use a 4M solution of HCl in dioxane.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentration: Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude dihydrochloride salt.

  • Purification: Perform the acid/base extraction as described in Q3 to isolate the pure this compound free base.

References

Improving yield and purity of (3S)-(-)-3-(Methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (3S)-(-)-3-(Methylamino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. As a key chiral intermediate in medicinal chemistry, particularly for novel antibiotics and inhibitors, achieving high yield and purity is paramount.[1][2][3][4] This resource provides in-depth, experience-driven answers to frequently encountered challenges.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.

G cluster_synthesis Synthesis Issues cluster_purification Purification & Purity Issues LowYield Low Overall Yield Protect Q2: Poor Yield in Boc Protection? LowYield->Protect Problem in Step 1? Methylation Q3: Inefficient N-Methylation? LowYield->Methylation Problem in Step 2? Deprotect Q4: Incomplete Boc Deprotection? LowYield->Deprotect Problem in Step 3? LowPurity Low Purity SideProducts Q5: Side Products Present (e.g., Over-methylation)? LowPurity->SideProducts Isolation Q6: Difficulty Isolating Final Product? LowPurity->Isolation ChiralPurity Q7: Concerns about Chiral Purity? LowPurity->ChiralPurity start START: Unsatisfactory Yield or Purity start->LowYield start->LowPurity

Caption: General troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Part 1: Synthesis & Reaction Optimization

Q1: What is the most reliable and scalable strategy for synthesizing this compound?

Answer: While direct alkylation of (3S)-3-aminopyrrolidine with a methylating agent is possible, it is notoriously difficult to control and often leads to over-alkylation (formation of the tertiary dimethylamino compound) and a mixture of products.[5]

For superior selectivity and higher purity, a reductive amination approach is strongly recommended.[6][7] This method involves two main stages, which can often be performed in a "one-pot" procedure:

  • Imine/Enamine Formation: Reaction of a primary or secondary amine with an aldehyde or ketone. For N-methylation, (3S)-3-aminopyrrolidine (or its protected form) is reacted with formaldehyde.

  • Reduction: In-situ reduction of the resulting iminium ion to the corresponding amine.

This strategy avoids the use of highly reactive alkyl halides and minimizes the risk of multiple alkylations, making it a greener and more controlled process.[5][6]

Q2: My yield is very low during the initial Boc protection of (3S)-3-aminopyrrolidine. What's going wrong?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.

  • Incorrect Stoichiometry: Using too little of the Boc-anhydride ((Boc)₂O) will result in unreacted starting material.

  • Inappropriate Base or Solvent: The choice of base and solvent system is critical for efficient reaction.

Recommended Solutions:

  • Optimize Reagents and Conditions: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).[8]

  • Solvent and Base Selection: An effective and common procedure involves using a base like triethylamine in a solvent such as tetrahydrofuran (THF) or sodium bicarbonate in a THF/water mixture.[8] The reaction should be stirred at room temperature and monitored until completion.

  • Monitor Progress: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting amine has been consumed before proceeding with the workup.[8]

Q3: The N-methylation step via reductive amination is inefficient. How can I improve the yield?

Possible Causes:

  • Suboptimal pH: The formation of the iminium ion is pH-dependent. Conditions that are too acidic or too basic can hinder its formation. A slightly acidic environment (pH ~5-6) is often ideal.[9]

  • Incorrect Reducing Agent: Not all reducing agents are suitable for one-pot reductive amination. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde (formaldehyde) before it reacts with the amine.[5][9]

  • Decomposition of Reagents: Formaldehyde solutions can degrade over time. The reducing agent may be old or may have been improperly stored.

Recommended Solutions:

  • Select a Mild Reducing Agent: Use a reductant that selectively reduces the iminium ion in the presence of the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation.[5][6] NaBH(OAc)₃ is often preferred as it avoids the use of toxic cyanide salts.[5]

  • Control Reaction Conditions: Perform the reaction in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If using NaBH(OAc)₃, the acetic acid byproduct can help catalyze iminium ion formation.

  • Use Fresh Reagents: Ensure your formaldehyde source (e.g., paraformaldehyde or an aqueous solution) and reducing agent are of high quality.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABHighly selective for imines/iminium ions; non-toxic byproducts; can be used in one-pot procedures.[5]Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNHighly selective for imines/iminium ions; stable in mildly acidic conditions.[5][9]Highly toxic cyanide source; requires careful handling and waste disposal.[10]
Sodium BorohydrideNaBH₄Inexpensive and readily available.Generally not selective; will reduce aldehydes/ketones, requiring a two-step process (pre-formation of imine).[5]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)"Green" method with high atom economy; effective for pre-formed imines.[6]May not be suitable for one-pot reactions; catalyst can be sensitive to poisoning.[8]

Q4: I'm having trouble with the final Boc deprotection step. The reaction is incomplete or gives a low yield of the free amine.

Possible Causes:

  • Insufficient Acid: The acid catalyst may be too weak or used in insufficient quantity to drive the reaction to completion.

  • Reaction Time: The deprotection may simply require more time.

  • Workup Issues: The desired product, being a small, potentially water-soluble amine, might be lost during the aqueous workup.

Recommended Solutions:

  • Choice of Acid: The tert-butoxycarbonyl (Boc) group is reliably cleaved under acidic conditions.[11][12] The most common reagents are trifluoroacetic acid (TFA) in a solvent like DCM or a solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[11][13]

  • Procedure:

    • Dissolve the Boc-protected compound in an anhydrous solvent (e.g., DCM).

    • Add an excess of the acid (e.g., 20-50% v/v TFA or 4M HCl in dioxane).

    • Stir at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed.[11]

  • Isolation: After the reaction is complete, carefully remove the solvent and excess acid under reduced pressure. The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, a basic workup is required, which should be handled carefully to avoid product loss (see Part 2).

Part 2: Purification & Isolation

Q5: My final product is contaminated with a higher molecular weight impurity, likely the over-methylated tertiary amine. How can I avoid this?

Possible Cause: This is a classic problem of over-alkylation. It can occur during reductive amination if the newly formed secondary amine product successfully competes with the starting primary amine for reaction with formaldehyde.

Recommended Solutions:

  • Control Stoichiometry: Use only a slight excess (around 1.0-1.2 equivalents) of formaldehyde. A large excess will significantly increase the rate of the second methylation.

  • Slow Addition: Add the formaldehyde solution slowly to the reaction mixture containing the amine and reducing agent. This keeps the instantaneous concentration of formaldehyde low, favoring the reaction with the more abundant primary amine.

  • Purification: If over-methylation does occur, the tertiary amine can often be separated from the desired secondary amine by careful column chromatography or distillation.

Q6: I'm struggling to isolate my final product. It seems to be volatile or lost during workup. How should I purify it?

Possible Causes: this compound is a relatively small, polar, and basic molecule. As a free base, it can be volatile and have significant water solubility, leading to losses during solvent evaporation and aqueous extractions.

Recommended Solutions:

  • Purify as a Salt: It is often easier to handle and purify the product as its hydrochloride or other salt, which is typically a non-volatile solid. After deprotection with HCl/dioxane, the resulting salt can often be precipitated or crystallized by adding a non-polar solvent like diethyl ether or MTBE.[11]

  • Careful Acid-Base Extraction: This is a highly effective method for purifying amines.[1][2] The key is to perform the extractions efficiently to minimize contact time with the aqueous phase. (See Protocol 2).

  • Distillation: For larger scales, purification by vacuum distillation is a viable option. The boiling point of the free base will be significantly lower than its salt form or protected precursors.

Part 3: Quality Control

Q7: How can I confirm that I have maintained the stereochemical integrity of my product?

Possible Cause: While the synthetic steps described (protection, reductive amination, deprotection) do not typically affect the chiral center at C3, it is crucial to verify the enantiomeric purity of the final product, especially in a drug development context.

Recommended Solutions:

  • Chiral Chromatography: The most direct method is analysis by chiral HPLC or chiral GC. This requires developing a specific method to separate the (3S) and (3R) enantiomers.

  • Derivatization with a Chiral Agent: React the final amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[14] These diastereomers can then be separated and quantified using standard non-chiral chromatography (HPLC, GC) or analyzed by NMR spectroscopy. A common CDA for amines is Mosher's acid chloride.

Key Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of (S)-1-Boc-3-aminopyrrolidine

This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride.

G A 1. (S)-1-Boc-3-aminopyrrolidine in DCM B 2. Add Formaldehyde (37% aq. soln.) A->B C 3. Stir at RT (Imine Formation) B->C D 4. Add NaBH(OAc)3 (Portion-wise) C->D E 5. Stir at RT until completion (Monitor by TLC/LC-MS) D->E F 6. Quench & Workup (Sat. NaHCO3) E->F G 7. Extract, Dry, Concentrate F->G H (S)-1-Boc-3-(methylamino)pyrrolidine G->H

Caption: Workflow for N-methylation via reductive amination.

Methodology:

  • To a stirred solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at room temperature, add formaldehyde (1.1 eq, 37% solution in water).

  • Stir the mixture for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes, controlling any slight exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-(methylamino)pyrrolidine, which can be used in the deprotection step or purified further by column chromatography if necessary.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for isolating the final free amine product after deprotection.

Methodology:

  • After deprotection and solvent removal, the crude product is likely an amine salt (e.g., hydrochloride). Dissolve this crude salt in water.

  • Make the aqueous solution strongly basic (pH > 12) by the careful addition of 5-10 M sodium hydroxide (NaOH) solution. Ensure the solution remains cool by using an ice bath.

  • Promptly extract the liberated free amine into an organic solvent like DCM or ethyl acetate. Repeat the extraction at least 3-4 times to ensure complete recovery.

  • Combine the organic extracts and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure (a rotary evaporator with a properly cooled trap is recommended) to yield the purified this compound. Note: Due to its volatility, avoid excessive heating or high vacuum.

References

Purification techniques for chiral pyrrolidines (recrystallization, chromatography)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chiral pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of recrystallization and chromatography techniques. Pyrrolidines are privileged motifs in medicinal chemistry, and their enantiomeric purity is often critical to their pharmacological activity.[1][2] This resource aims to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of chiral pyrrolidines, providing concise and actionable advice.

Q1: What are the primary methods for purifying chiral pyrrolidines?

A1: The most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical diastereomeric salt crystallization.[3][4][5] For analytical scale and high-purity requirements, chiral HPLC and SFC are often preferred.[3] For larger-scale separations, diastereomeric salt crystallization can be a more practical and cost-effective approach.[3]

Q2: How do I select the right chiral stationary phase (CSP) for my pyrrolidine derivative in HPLC or SFC?

A2: The selection of a CSP is crucial for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for a variety of chiral compounds, including pyrrolidines.[5][6] Specifically, chlorinated polysaccharide-based CSPs like Lux Cellulose-2 and Lux i-Cellulose-5 have shown excellent resolution for pyrrolidone derivatives.[5][7][8] A systematic screening of different CSPs with a variety of mobile phases is the most effective strategy to identify the optimal column for a specific analyte.[5]

Q3: What are the advantages of SFC over HPLC for chiral separations of pyrrolidines?

A3: SFC offers several key advantages over traditional HPLC, including:

  • Faster analysis times: The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, enabling faster separations.[4][5]

  • Reduced organic solvent consumption: This makes SFC a "greener" and more environmentally friendly technique.[4][5]

  • Higher efficiency: SFC often provides sharper peaks and better resolution.[4]

Q4: Can I achieve a yield greater than 50% for the desired enantiomer using classical resolution by diastereomeric salt crystallization?

A4: Yes, it is possible to exceed the theoretical 50% yield for a single enantiomer. Techniques like Crystallization-Induced Diastereomer Transformation (CIDT) can be employed. This process involves the in-situ racemization of the undesired diastereomer in the solution, allowing it to convert to the less soluble, desired diastereomer, which then crystallizes out.[4] This can theoretically increase the yield of the desired enantiomer to nearly 100%.[4]

Q5: What are some common impurities I should be aware of when purifying synthetically prepared chiral pyrrolidines?

A5: Common impurities can include residual starting materials, reagents, by-products from side reactions, and diastereomers if multiple chiral centers are present in the molecule.[5] The specific impurity profile will depend heavily on the synthetic route used.[5] It is highly recommended to thoroughly characterize the crude product using techniques like NMR, LC-MS, and achiral HPLC before attempting chiral purification to understand the impurity profile.[5]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during recrystallization and chiral chromatography of pyrrolidines.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solids based on differences in solubility.[9][10]

Issue Possible Cause(s) Suggested Solution(s)
Poor or no crystallization - Inappropriate solvent system.[4] - Compound is too soluble in the chosen solvent.[4] - Impurities are inhibiting crystallization.[4]- Screen a variety of solvents with different polarities.[4] - Use an anti-solvent to induce precipitation.[4] - Ensure the starting material is of reasonable purity.[4] - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Seed the solution with a small crystal of the pure compound.[5]
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - The rate of cooling is too fast.[11]- Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of additional hot solvent to reduce saturation. - Allow the solution to cool more slowly.[11] - Re-heat the oiled-out solution and add more solvent before attempting to cool again.
Low recovery of purified compound - Too much solvent was used, keeping the compound in solution even at low temperatures.[11] - Premature crystallization during hot filtration.[11] - The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.[12] - Ensure the filtration apparatus is pre-heated to prevent cooling. - Cool the filtrate in an ice bath to maximize crystal formation.[10] - Evaporate some of the solvent from the mother liquor and attempt a second crystallization.
Formation of racemic crystals instead of enantiopure crystals - The compound forms a racemic conglomerate rather than a conglomerate.[5] - Spontaneous nucleation of the undesired enantiomer.[5]- Investigate different solvents and crystallization conditions (e.g., temperature, cooling rate).[5] - Consider derivatization with a chiral resolving agent to form diastereomers, which have different physical properties and are more easily separated by crystallization.[3][5] - Use seeding with a small amount of the desired enantiomer's pure crystal to promote its crystallization.[5]
Chiral Chromatography (HPLC & SFC) Troubleshooting

Chiral chromatography is a highly selective technique that relies on the differential interaction of enantiomers with a chiral stationary phase.[3][13]

Issue Possible Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers - Inappropriate chiral stationary phase (CSP).[14] - Suboptimal mobile phase composition.[14] - Incorrect column temperature.[14] - Low-efficiency column.[14]- Screen different CSPs (e.g., polysaccharide-based).[5] - Optimize the mobile phase by varying the ratio of solvents and trying different modifiers (e.g., alcohols like isopropanol, ethanol).[3][8] - Adjust the column temperature; lower temperatures often increase chiral selectivity.[14] - Test the column performance with a standard to ensure it meets specifications.
Poor peak shape (tailing, fronting, or broad peaks) - Secondary interactions with the stationary phase.[5][14] - Column overload.[5][14] - Inappropriate injection solvent.[5] - Column contamination or degradation.[5][15]- Add a mobile phase additive to mitigate unwanted interactions. For basic pyrrolidines, a basic additive like diethylamine (DEA) can improve peak shape.[14] - Reduce the injection volume or the concentration of the sample.[5][14] - Ensure the sample is dissolved in a solvent compatible with, and ideally weaker than, the mobile phase.[5] - Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[5][15]
Irreproducible retention times and/or resolution - Inconsistent mobile phase preparation.[5] - Fluctuations in temperature.[5] - Incomplete column equilibration.[5] - Additive memory effect from previous runs.[16]- Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of all components.[5] - Use a column oven to maintain a constant temperature.[5] - Ensure the column is fully equilibrated with the mobile phase before injecting the sample, which can take longer for some chiral methods.[5] - Thoroughly flush the column between methods using different additives.[16]
High backpressure - Blocked inlet frit.[15] - Sample precipitation in the column.[15] - Column contamination.[17]- Reverse the flow direction through the column to try and dislodge particulates from the frit.[15] - Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. - Use a guard column to protect the analytical column from contaminants.[15]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of chiral pyrrolidines.

Protocol: Recrystallization via Diastereomeric Salt Formation

This protocol outlines the classical method of resolving a racemic pyrrolidine by forming diastereomeric salts with a chiral resolving agent.

Materials:

  • Racemic pyrrolidine

  • Chiral resolving agent (e.g., L-dibenzoyltartaric acid for a basic pyrrolidine)[4]

  • Suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)[4]

  • Filtration apparatus (Buchner funnel, filter flask)

  • Heating mantle and magnetic stirrer

  • Ice bath

Procedure:

  • Salt Formation:

    • Dissolve the racemic pyrrolidine (1.0 equivalent) in a suitable solvent (e.g., ethanol).[4]

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent.[4]

    • Add the solution of the resolving agent to the pyrrolidine solution.[4]

  • Crystallization:

    • Heat the mixture with stirring to obtain a clear solution.[4]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4] The less soluble diastereomeric salt will crystallize out.[3]

  • Isolation:

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.[4]

  • Enantiomeric Purity Analysis:

    • Determine the diastereomeric excess (d.e.) of the salt by NMR or chiral HPLC.

  • Liberation of the Enantiomerically Enriched Pyrrolidine:

    • Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1M NaOH).[4]

    • Stir the mixture until the solid dissolves completely.[4]

    • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the free, enantiomerically enriched pyrrolidine.[4]

Protocol: Chiral HPLC Purification

This protocol provides a general procedure for the analytical or preparative separation of pyrrolidine enantiomers using chiral HPLC.

Materials and Equipment:

  • HPLC system with a UV/Vis or PDA detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H)[3]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Modifier (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA))

  • Sample of racemic or enantiomerically enriched pyrrolidine

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the pyrrolidine sample in a suitable solvent (e.g., a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL.[13]

    • Prepare a racemic standard of the pyrrolidine at the same concentration to identify the retention times of both enantiomers.[13]

  • HPLC System and Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used.[13] The ratio should be optimized to achieve baseline separation (e.g., 90:10 v/v n-hexane:isopropanol).[13] A small amount of a modifier like 0.1% TFA or DEA may be added to improve peak shape.[3][14]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[13]

    • Column Temperature: Maintained at a constant temperature, for example, 25 °C.[13]

    • Detection Wavelength: Select a wavelength where the analyte has strong UV absorbance.[13]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[3]

    • Inject the racemic standard to determine the retention times of the two enantiomers.[13]

    • Inject the sample and record the chromatogram.[3]

    • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.[13]

  • Enantiomeric Excess (ee%) Calculation:

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[13]

Section 4: Visualization of Workflows

Decision Tree for Purification Technique Selection

G start Racemic Pyrrolidine Mixture scale What is the scale of purification? start->scale analytical Analytical (<10 mg) scale->analytical Small preparative Preparative (>10 mg) scale->preparative Large purity What is the desired purity? high_purity High Purity (>99% ee) purity->high_purity High moderate_purity Moderate Purity purity->moderate_purity Moderate chiral_hplc Chiral HPLC/SFC analytical->chiral_hplc preparative->purity high_purity->chiral_hplc diastereomeric_salt Diastereomeric Salt Crystallization moderate_purity->diastereomeric_salt recrystallization Recrystallization of Diastereomeric Salt diastereomeric_salt->recrystallization

Caption: Decision tree for selecting a purification technique.

General Workflow for Chiral Purification and Analysis

G cluster_purification Purification cluster_analysis Analysis racemic Racemic Pyrrolidine purification_method Chiral Purification (Recrystallization or Chromatography) racemic->purification_method enantioenriched Enantioenriched Pyrrolidine purification_method->enantioenriched analysis_method Chiral HPLC/SFC Analysis enantioenriched->analysis_method ee_determination Enantiomeric Excess (ee%) Determination analysis_method->ee_determination

Caption: General workflow for chiral purification and analysis.

References

Achieving high enantiomeric excess in (3S)-(-)-3-(Methylamino)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (3S)-(-)-3-(Methylamino)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to address the common and complex challenges encountered when aiming for high enantiomeric excess in this critical chiral building block. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the synthesis of enantiomerically pure 3-substituted pyrrolidines.

Q1: What are the primary strategies for achieving a high enantiomeric excess (e.e.) for this compound?

A1: There are three principal approaches, each with distinct advantages and challenges:

  • Asymmetric Synthesis: This involves creating the desired stereocenter from a prochiral or achiral starting material using a chiral catalyst or auxiliary. Methods like catalytic asymmetric hydrogenation or enantioselective [3+2] cycloadditions are powerful tools here.[1][2][3] This strategy is often atom-economical but requires significant optimization of catalysts and reaction conditions.

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., proline, hydroxyproline, D-asparagine) or tartaric acid.[4][5][6] The inherent chirality of the starting material is transferred through a series of reactions to the final product. This is often a reliable method but can involve longer synthetic sequences.

  • Chiral Resolution: This classic method involves synthesizing a racemic mixture of 3-(Methylamino)pyrrolidine and then separating the enantiomers. The most common technique is diastereomeric salt formation, where the racemic amine is reacted with a chiral acid to form diastereomeric salts that can be separated by crystallization due to their different solubilities.[7][8] While effective, this method is inherently limited to a 50% theoretical yield for the desired enantiomer unless a racemization loop is incorporated.

Q2: My final product shows significant racemization. What are the likely causes?

A2: Racemization can occur at several stages. Common causes include:

  • Harsh Reaction Conditions: Exposure to strong acids, strong bases, or high temperatures can lead to the formation of an achiral intermediate (e.g., an enamine or iminium ion) that can then re-protonate non-stereoselectively.

  • During N-Methylation: If the methylation step is performed on a precursor with an acidic proton adjacent to the stereocenter, the basic conditions required for methylation can cause epimerization.

  • During Deprotection: Certain protecting groups, particularly on the pyrrolidine nitrogen, can lead to racemization during cleavage if the conditions are not carefully controlled. For example, hydrogenolysis of a benzyl group under harsh conditions could be a culprit.

Q3: I am struggling with the final N-methylation step and getting a mixture of unreacted starting material, the desired mono-methylated product, and a di-methylated quaternary salt. How can I improve selectivity?

A3: This is a classic challenge of over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[9] To favor mono-methylation:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the methylating agent. Using a large excess of the amine is another option but may not be feasible if the amine is valuable.[9]

  • Slow Addition: Add the methylating agent (e.g., methyl iodide, dimethyl sulfate) slowly to the reaction mixture at a controlled temperature (often 0 °C or lower). This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the product reacting again.[9]

  • Choice of Reagents: Consider reductive amination with formaldehyde and a reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C). This is often a cleaner and more selective method for mono-N-methylation. Another modern approach uses dimethyl carbonate as a green methylating agent with a suitable catalyst.[10]

Section 2: Troubleshooting Guide: Low Enantiomeric Excess

Achieving >99% e.e. is often the goal for pharmaceutical applications. This section provides a logical framework for diagnosing and solving issues related to suboptimal enantiopurity.

Problem: My enantiomeric excess is significantly lower than expected after chiral resolution.

Potential Cause Explanation & Validation Recommended Solution
Incomplete Salt Formation The diastereomeric salts may not have fully precipitated, or an equilibrium exists in solution. Check the e.e. of the amine recovered from the mother liquor; it should be enriched in the opposite enantiomer.Screen different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid). Optimize the solvent system; a solvent in which the desired diastereomeric salt is sparingly soluble is ideal. Adjust the stoichiometry of the resolving agent.
Co-precipitation of Diastereomers The undesired diastereomer is precipitating along with the desired one. This can happen if the solubilities of the two salts are too similar in the chosen solvent or if the solution is supersaturated and crashes out of solution too quickly.Slow down the crystallization process by cooling the solution gradually. Use a less polar solvent or a solvent mixture to increase the solubility difference between the diastereomers. Perform multiple recrystallization steps, though this will lower the overall yield.
Inaccurate e.e. Measurement The analytical method (e.g., chiral HPLC, GC) may not be fully resolving the enantiomers, leading to an incorrect reading.Re-validate the chiral analytical method. Ensure baseline separation of the enantiomeric peaks. Run a racemic standard to confirm 50:50 peak integration. Consult resources on chiral HPLC method development for amines.[11]

Problem: The asymmetric synthesis step is not providing the expected stereoselectivity.

Potential Cause Explanation & Validation Recommended Solution
Catalyst Deactivation or Poisoning The chiral catalyst (e.g., a Ru-BINAP complex for hydrogenation) may be sensitive to impurities like water, oxygen, or sulfur compounds in the starting materials or solvents.[12]Ensure all reagents and solvents are rigorously dried and degassed. Purify starting materials to remove potential catalyst poisons. Increase catalyst loading, although this is not ideal for cost.
Suboptimal Reaction Conditions Enantioselectivity is often highly sensitive to temperature, pressure, solvent, and concentration. A deviation from the optimized protocol can drastically lower e.e.Strictly adhere to the literature protocol. If optimizing, vary one parameter at a time. Lowering the reaction temperature often increases enantioselectivity at the cost of reaction rate. Screen different solvents to find the optimal balance of solubility and stereochemical influence.
Incorrect Ligand Choice The chiral ligand is the primary source of stereochemical induction. The chosen ligand may not be optimal for the specific substrate.Perform a ligand screen. For example, in asymmetric hydrogenations, different phosphine ligands (e.g., BINAP, SEGPHOS, PhanePhos) can give vastly different results.[12][13] Consult literature for ligands that have proven effective for similar substrates.
Troubleshooting Workflow for Low Enantiomeric Excess

Here is a decision-making workflow to systematically address issues of low enantiopurity.

G start Low % e.e. Observed check_method Is the analytical method validated? start->check_method method_no Validate Chiral HPLC/GC: - Run racemic standard - Ensure baseline separation - Check integration check_method->method_no No method_yes Method is Valid check_method->method_yes Yes method_no->check_method which_route Which Synthetic Route? method_yes->which_route resolution Chiral Resolution which_route->resolution Resolution asymmetric Asymmetric Synthesis which_route->asymmetric Asymmetric res_sol_1 Screen Resolving Agents (e.g., Tartaric, Mandelic Acid) resolution->res_sol_1 asym_sol_1 Check Reagent Purity: - Dry/degas solvents - Purify starting materials asymmetric->asym_sol_1 res_sol_2 Optimize Crystallization: - Solvent system - Cooling rate - Recrystallize res_sol_1->res_sol_2 asym_sol_2 Optimize Reaction Conditions: - Lower Temperature - Screen Solvents - Adjust Concentration/Pressure asym_sol_1->asym_sol_2 asym_sol_3 Screen Chiral Ligands/Catalysts asym_sol_2->asym_sol_3

Caption: Troubleshooting decision tree for low enantiomeric excess.

Section 3: Key Experimental Protocols

These protocols provide detailed, self-validating steps for critical stages of the synthesis.

Protocol 1: Chiral Resolution of Racemic 3-(Methylamino)pyrrolidine via Diastereomeric Salt Formation

Objective: To separate this compound from its racemate using a chiral resolving agent.

Materials:

  • Racemic N-Boc-3-(methylamino)pyrrolidine (substrate is protected for easier handling and crystallization)

  • (+)-Dibenzoyl-D-tartaric acid (resolving agent)

  • Methanol (solvent)

  • Ethyl Acetate (solvent)

  • 1 M NaOH solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic N-Boc-3-(methylamino)pyrrolidine in a minimal amount of warm methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve 0.5 equivalents of (+)-dibenzoyl-D-tartaric acid in a larger volume of warm ethyl acetate. Rationale: Using 0.5 eq of resolving agent targets the crystallization of one diastereomer, leaving the other in solution, which is often more efficient than using a full equivalent.

    • Slowly add the tartaric acid solution to the amine solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to promote crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration. Wash the crystals sparingly with cold ethyl acetate to remove mother liquor.

    • Self-Validation: Take a small sample of the crystals, liberate the free amine (see step 3), and check the e.e. by chiral HPLC to determine if further recrystallization is needed. The mother liquor can also be analyzed to confirm it is enriched in the other enantiomer.

  • Liberation of the Free Amine:

    • Suspend the crystalline salt in a mixture of DCM and 1 M NaOH solution. Stir vigorously until all solids have dissolved and the mixture has separated into two clear layers.

    • Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc-3-(methylamino)pyrrolidine.

  • Deprotection (if required):

    • The Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.

Protocol 2: Selective Mono-N-Methylation via Reductive Amination

Objective: To selectively methylate (3S)-3-aminopyrrolidine (or its N-protected form) while minimizing over-methylation.

Materials:

  • N-Boc-(3S)-3-aminopyrrolidine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup:

    • Dissolve 1.0 equivalent of N-Boc-(3S)-3-aminopyrrolidine in DCE in a round-bottom flask equipped with a magnetic stir bar.

    • Add 1.1 equivalents of aqueous formaldehyde solution. Stir the mixture at room temperature for 1 hour. Rationale: This step forms the intermediate iminium ion in situ.

  • Reduction:

    • Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 15-20 minutes. Caution: Gas evolution may occur. NaBH(OAc)₃ is a mild reducing agent that is selective for imines in the presence of other functional groups.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-(3S)-3-(methylamino)pyrrolidine.

Workflow for Asymmetric Synthesis & N-Methylation

G cluster_0 Asymmetric Synthesis Core cluster_1 N-Methylation cluster_2 Final Steps start Prochiral Precursor (e.g., Pyrrolinone) step1 Asymmetric Hydrogenation - Chiral Catalyst (e.g., Ru-BINAP) - H2 Pressure - Optimized T, Solvent start->step1 inter (3S)-3-Aminopyrrolidine (Protected) step1->inter step2 Reductive Amination - Formaldehyde - NaBH(OAc)3 inter->step2 qc1 QC Check: Chiral HPLC for % e.e. inter->qc1 product (3S)-3-(Methylamino)pyrrolidine (Protected) step2->product step3 Deprotection (e.g., TFA/DCM) product->step3 qc2 QC Check: LC-MS for Purity product->qc2 final Final Product (High e.e.) step3->final

Caption: General workflow for an asymmetric synthesis route.

Section 4: Data Summary Tables

Table 1: Comparison of Core Synthetic Strategies
StrategyTypical % e.e.AdvantagesDisadvantagesKey Reagents
Asymmetric Synthesis 90 to >99%High atom economy; direct route to one enantiomer.Requires expensive chiral catalysts/ligands; sensitive to reaction conditions.Chiral phosphine ligands, transition metal catalysts (Ru, Rh, Pd), organocatalysts.
Chiral Pool Synthesis >98%High stereochemical fidelity; reliable and well-established routes.Can be multi-step, lowering overall yield; limited by available chiral starting materials.L/D-amino acids, tartaric acid, natural products.
Chiral Resolution >99% (after recrystallization)Technically simpler; applicable to many amines.Max 50% theoretical yield per cycle; requires stoichiometric resolving agent; can be labor-intensive.Chiral acids (e.g., (+)-DBTA, (-)-Mandelic acid), lipases for kinetic resolution.[4][7]

References

Technical Support Center: Scale-Up Synthesis of (3S)-(-)-3-(Methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3S)-(-)-3-(Methylamino)pyrrolidine. This chiral amine is a crucial building block in medicinal chemistry, notably in the development of pharmaceuticals for neurological disorders and as a ligand in asymmetric synthesis.[1] Transitioning its synthesis from the laboratory bench to a multi-kilogram scale introduces challenges that require careful consideration of reaction conditions, reagent selection, and process safety.

This guide is structured to provide both high-level strategic advice and specific, actionable troubleshooting steps for researchers and process chemists.

Part 1: Strategic Overview & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the overall strategy for scaling the synthesis of this compound.

Overall Synthetic Workflow

The most robust and widely adopted industrial synthesis begins with a protected chiral aminopyrrolidine, proceeds through a selective methylation step, and concludes with deprotection and isolation.

Synthetic_Workflow A N-Boc-(3S)-3-aminopyrrolidine (Starting Material) B Reductive Amination A->B Formaldehyde, Sodium Triacetoxyborohydride (STAB) C N-Boc-(3S)-3-(Methylamino)pyrrolidine (Protected Intermediate) B->C D Acidic Deprotection C->D HCl or TFA E This compound (Final Product - Free Base or Salt) D->E

Caption: General synthetic route for this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The preferred industrial route involves a three-stage process:

  • Starting Material : Commercially available N-Boc-(3S)-3-aminopyrrolidine is the standard starting point. The Boc (tert-butyloxycarbonyl) group is stable under the conditions of the subsequent methylation step but is readily removed under acidic conditions.[2]

  • Methylation : Reductive amination using formaldehyde as the carbon source and a mild reducing agent like Sodium Triacetoxyborohydride (STAB) is the method of choice.[3][4]

  • Deprotection & Isolation : Removal of the Boc group with a strong acid, followed by isolation of the final product, typically as a hydrochloride salt to improve stability and handling.

This pathway is favored for its high yields, stereochemical integrity, and the avoidance of difficult-to-handle reagents often associated with older synthetic methods.

Q2: Why is reductive amination preferred over direct alkylation for the methylation step?

Direct alkylation of the primary amine with an agent like methyl iodide is notoriously difficult to control. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to rapid over-alkylation and the formation of the tertiary dimethylated amine and even quaternary ammonium salts. This results in low yields and complex purification challenges.

Reductive amination circumvents this by being a more controlled, two-part process (even if run in one pot): the formation of an imine (or iminium ion) followed by its immediate reduction.[4][5] Reagents like STAB are ideal as they are selective for the reduction of the iminium ion in the presence of the starting aldehyde, preventing side reactions.[3][4]

Q3: What are the most critical process parameters (CPPs) to monitor during scale-up?

  • Temperature Control : Both the reductive amination and the deprotection steps can be exothermic. On a large scale, heat accumulation can lead to side reactions or, in the case of STAB, potentially unsafe conditions.[6] Gradual reagent addition and efficient reactor cooling are essential.

  • Mixing Efficiency : In large reactors, poor mixing can create localized "hot spots" of high reagent concentration, leading to byproduct formation. Ensure the agitation is sufficient to maintain a homogenous reaction mixture.

  • Reaction Completeness : Relying on literature reaction times is insufficient for scale-up. Monitor reactions using appropriate analytical techniques (e.g., HPLC, LC-MS) to determine the true endpoint, avoiding unnecessary heating or extended reaction times that can degrade the product.

  • Atmosphere Control : STAB is a moisture-sensitive reagent.[7][8] Performing the reductive amination under an inert atmosphere (e.g., nitrogen) is crucial to prevent reagent decomposition and ensure reproducibility.[7][9]

Q4: In what form should the final product be isolated and why?

While the free base of this compound is the active form in subsequent reactions, it is a low-melting, somewhat volatile, and potentially hygroscopic liquid. For storage, transport, and ease of handling, it is highly recommended to isolate the product as a crystalline salt. The hydrochloride (HCl) salt is most common as it is typically a stable, non-hygroscopic, crystalline solid that is easy to filter, dry, and weigh accurately.[2]

Part 2: Troubleshooting and Issue Resolution Guide

This section provides a detailed, question-and-answer guide to specific problems that may arise during the synthesis.

Stage 1: Reductive Amination
Parameter Typical Lab-Scale Condition Scale-Up Consideration
Starting Material N-Boc-(3S)-3-aminopyrrolidine1.0 eq
Methyl Source Formaldehyde (37% in H₂O)1.1 - 1.5 eq
Reducing Agent Sodium Triacetoxyborohydride (STAB)1.2 - 1.5 eq
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)~10 volumes
Temperature 0°C to Room TemperatureControlled addition at 0-10°C, then warm to 20-25°C
Reaction Time 2-4 hoursMonitor by HPLC until completion (may be 4-8 hours)

Problem: The reductive amination reaction is sluggish or stalls completely.

  • Q: I've added all reagents, but HPLC analysis shows a large amount of starting material remaining after several hours. What's the first thing to check?

    • A: The quality of your Sodium Triacetoxyborohydride (STAB) is the most likely culprit. STAB is highly sensitive to moisture and will decompose, losing its reducing power.[7][8] Always use a freshly opened bottle or reagent from a properly sealed container stored in a desiccator. On a large scale, it is advisable to assay the potency of the STAB batch before use.[3] The reaction should also be conducted under a nitrogen or argon atmosphere to prevent moisture ingress.[9]

  • Q: My STAB is confirmed to be of high quality. What else could be inhibiting the reaction?

    • A: Inefficient iminium ion formation could be the issue. While the reaction is often self-catalyzing due to the acetic acid byproduct from STAB, adding a small amount of glacial acetic acid (0.1 eq) at the start can facilitate imine formation.[5] Also, ensure your formaldehyde source has not expired, as it can polymerize upon storage.

Problem: Significant byproduct formation is observed.

  • Q: I am seeing a byproduct corresponding to the reduction of the starting material (N-Boc-(3S)-3-aminopyrrolidine) without methylation. How can I prevent this?

    • A: This is uncommon with STAB but can indicate that the reduction is occurring before the imine has a chance to form. The issue can be exacerbated by poor mixing or too-rapid addition of the reducing agent. On scale-up, add the STAB portion-wise or as a slurry over a period of 1-2 hours at a controlled temperature (0-10°C). This maintains a low instantaneous concentration of the reducing agent, allowing the imine formation to keep pace.

  • Q: My main impurity is the N,N-dimethylated product. Why is this happening in a reductive amination?

    • A: This suggests an excess of formaldehyde and a sufficiently reactive intermediate. Ensure accurate stoichiometry; use no more than 1.5 equivalents of formaldehyde. Monitor the reaction closely and quench it as soon as the desired product is maximized to prevent further reaction.

Problem: The aqueous work-up is difficult, forming stable emulsions.

  • Q: After quenching the reaction with aqueous bicarbonate, I am getting an emulsion that won't separate. How do I resolve this?

    • A: This is common due to the amine product and boron salts. First, ensure the quench is done slowly at a cool temperature to control gas evolution. To break the emulsion, add a saturated brine solution and allow the mixture to stir gently without high shear. In some cases, filtering the entire biphasic mixture through a pad of Celite® can help break up the emulsion. For very persistent emulsions, consider a solvent swap to a less water-miscible solvent like methyl tert-butyl ether (MTBE) before washing.

Troubleshooting Decision Tree: Reductive Amination

Troubleshooting_Reductive_Amination Start Reaction Stalled or Incomplete? CheckSTAB Is STAB fresh and handled under N₂? Start->CheckSTAB AssaySTAB Action: Use fresh STAB. Consider potency assay. CheckSTAB->AssaySTAB No CheckImine Is imine formation slow? CheckSTAB->CheckImine Yes AssaySTAB->Start AddAcid Action: Add catalytic AcOH (0.1 eq). CheckImine->AddAcid No CheckTemp Is temperature too low? CheckImine->CheckTemp Yes Success Problem Resolved AddAcid->Success WarmRxn Action: Allow to warm to RT and monitor. CheckTemp->WarmRxn Yes CheckTemp->Success No WarmRxn->Success

Caption: Decision tree for incomplete reductive amination reactions.

Stage 2: Boc Deprotection & Isolation
Parameter Typical Lab-Scale Condition Scale-Up Consideration
Starting Material N-Boc-(3S)-3-(Methylamino)pyrrolidine1.0 eq
Reagent 4M HCl in Dioxane or Trifluoroacetic Acid (TFA)4-10 eq
Solvent Dioxane, Ethyl Acetate, or DCM~5-10 volumes
Temperature 0°C to Room TemperatureControlled addition at 0-10°C, then warm to 20-25°C
Reaction Time 1-2 hoursMonitor by HPLC until completion (may be 2-6 hours)

Problem: The deprotection reaction is incomplete.

  • Q: I still see Boc-protected starting material after the recommended reaction time. Should I add more acid?

    • A: Yes, insufficient acid is the most common reason for incomplete deprotection.[2] On a large scale, ensure at least 4-5 equivalents of HCl are used. The reaction generates gaseous isobutylene and CO₂, and pressure should be carefully vented in a closed reactor system. Monitor the reaction until no starting material is detected before proceeding to work-up.

Problem: Isolating the final product is challenging.

  • Q: After neutralizing the reaction and attempting to extract the free base into an organic solvent, my yields are very low. Where is my product?

    • A: The free base is a small diamine with high water solubility. Attempting to extract it from a large volume of water is often inefficient. The best practice is to avoid a full aqueous work-up if possible. After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting crude oil or solid is the hydrochloride salt. This salt can then be purified by trituration or recrystallization.

  • Q: How do I perform a large-scale trituration to isolate the HCl salt?

    • A: After removing the reaction solvent and excess HCl in vacuo, add a non-polar solvent in which the product salt is insoluble, such as MTBE or diethyl ether.[2] Stir the resulting slurry vigorously for several hours. This process washes away non-polar organic impurities, leaving the clean, solid HCl salt. The solid can then be collected by filtration, washed with fresh solvent, and dried under vacuum.

Problem: The final product has a poor physical form.

  • Q: My isolated HCl salt is a sticky solid or an oil. How can I get a crystalline, free-flowing powder?

    • A: This often points to residual solvent or impurities. First, ensure the product is thoroughly dried under high vacuum, potentially with gentle warming (e.g., 40°C) if the salt is thermally stable. If it remains oily, recrystallization is necessary. A common solvent system for recrystallizing amine hydrochlorides is a mixture of a polar solvent in which it is soluble (e.g., ethanol, isopropanol) and a non-polar anti-solvent (e.g., MTBE, ethyl acetate). Dissolve the crude salt in a minimal amount of hot alcohol and slowly add the anti-solvent until turbidity persists, then allow it to cool slowly to promote crystallization.

References

Stability and degradation of (3S)-(-)-3-(Methylamino)pyrrolidine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3S)-(-)-3-(Methylamino)pyrrolidine

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to anticipate and resolve stability-related challenges in your experiments. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter.

Section 1: Core Stability and Handling FAQs

This section addresses the most common questions regarding the intrinsic stability and proper handling of this compound to ensure the integrity of your starting material.

Question: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is the first line of defense against degradation. This compound is a hygroscopic and air-sensitive liquid.[1] To maintain its purity and reactivity, the following conditions are critical:

  • Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.[1] This minimizes exposure to atmospheric oxygen and moisture.

  • Temperature: Store in a cool, dry, and well-ventilated place.[2] While room temperature is often cited, refrigeration (2-8°C) in a tightly sealed container is recommended for long-term storage to reduce the rate of any potential decomposition pathways.

  • Container: Use tightly sealed containers.[2][3] Ensure the container cap provides an excellent seal to prevent ingress of air and moisture. For larger quantities, consider storage in amber glass bottles to protect from light, although specific photostability data is not extensively published.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[2] The amine functionality makes it basic and highly susceptible to oxidation.

Causality: The secondary and tertiary amine functionalities within the molecule are nucleophilic and susceptible to oxidation. The lone pair of electrons on the nitrogen atoms can be abstracted, initiating radical chain reactions, especially in the presence of oxygen and trace metal impurities.[4] Hygroscopicity can introduce water, which may participate in hydrolytic degradation under certain pH conditions or act as a medium for other reactions.

Question: My bottle of this compound has developed a yellow or orange tint. Is it still usable?

Answer: The appearance of a colorless to light yellow or orange tint is often noted for this compound.[5] While a slight coloration may not significantly impact every application, a noticeable darkening over time is a strong indicator of potential degradation, likely due to minor oxidation or the formation of trace impurities.

Recommendation:

  • Assess Purity: Before use, verify the purity of the material using a suitable analytical method, such as Gas Chromatography (GC) or Quantitative NMR (qNMR). A purity of >97% is typical for this reagent.[5]

  • Risk Assessment: For sensitive applications, such as in the final steps of a pharmaceutical synthesis or in catalysis where trace impurities can poison a catalyst, using a freshly opened or redistilled sample is highly recommended. For early-stage discovery chemistry, a slightly colored reagent may be acceptable if purity is confirmed to be within an acceptable range.

  • Consider Purification: If a large quantity of the material has discolored, purification by distillation under reduced pressure may be an option, but must be performed with care to avoid thermal degradation.

Section 2: Troubleshooting Stability Under Reaction Conditions

This section dives into specific experimental scenarios where the stability of this compound can be compromised.

Oxidative Degradation

Scenario: "My reaction is run in the presence of air, or I am using a mild oxidizing agent. I'm seeing unexpected byproducts or low yields."

Answer: This is a classic problem when working with amines. Secondary amines, like the one present in this molecule's pyrrolidine ring, are particularly susceptible to oxidative degradation.[6][7] The initial step often involves the formation of an amine radical, which can lead to a cascade of degradation products.[4]

Potential Degradation Pathways:

  • N-Oxidation: Formation of N-oxides.

  • Dealkylation: Loss of the methyl group from the exocyclic nitrogen.

  • Ring Opening/Fragmentation: More aggressive oxidation can lead to the cleavage of the pyrrolidine ring, producing a variety of smaller, often more polar, byproducts like ammonia and aldehydes.[4][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected oxidative degradation.

pH-Mediated Degradation

Scenario: "My reaction is conducted under strongly acidic or basic conditions. Is this compound stable?"

Answer: The stability of amines is highly dependent on pH.[8][9] While the pyrrolidine ring itself is relatively robust, extreme pH conditions, especially when combined with elevated temperatures, can promote degradation.

  • Acidic Conditions (pH < 4): In acidic media, both nitrogen atoms will be protonated. This protonation generally protects the amines from oxidation. However, very strong acidic conditions (e.g., concentrated HCl) coupled with heat can potentially catalyze ring-opening or other hydrolytic processes, although this is less common for simple pyrrolidines compared to more complex structures.[10]

  • Neutral to Alkaline Conditions (pH > 6): In this range, at least one of the amine groups will be in its free base form, making it nucleophilic and susceptible to degradation pathways like oxidation.[9] Certain reactions, such as deamidation-like processes involving adjacent functional groups (if present in a larger molecule incorporating this fragment), can be significantly accelerated at neutral to alkaline pH.[11]

Key Considerations:

  • The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[8]

  • The rate of degradation can be significantly faster at non-optimal pH values.[9][10]

Recommendation: Whenever possible, buffer your reaction medium to the optimal pH for your desired transformation. If you must operate at pH extremes, limit the reaction time and temperature. Analyze your product carefully for byproducts resulting from degradation of the pyrrolidine moiety.

Thermal Degradation

Scenario: "My reaction requires heating above 100°C. What is the thermal stability of this compound?"

Answer: this compound has a reported boiling point of approximately 164-165°C at atmospheric pressure.[1][5] While it is relatively stable at lower temperatures, prolonged heating near its boiling point can lead to thermal decomposition.

Potential Degradation Products: Thermal degradation of amines can be complex, often involving fragmentation and elimination reactions. Potential products could include ammonia, methylamine, and various unsaturated or ring-opened compounds. Thermal decomposition can lead to the release of irritating gases and vapors.[2]

Best Practices for High-Temperature Reactions:

  • Use the Lowest Effective Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate.

  • Limit Heating Time: Avoid unnecessarily long reaction times at elevated temperatures.

  • Inert Atmosphere: Always maintain an inert atmosphere. The presence of oxygen can dramatically lower the decomposition temperature and lead to a combination of thermal and oxidative degradation.[12]

  • Consider Pressure: If feasible, running the reaction under reduced pressure can lower the required temperature, though this is not always practical.

Section 3: Analytical Protocols for Stability Assessment

To ensure the integrity of your experiments, it is crucial to have reliable methods for assessing the purity of this compound and detecting potential degradants.

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14][15] This protocol provides a general framework for stressing this compound.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish its degradation profile.

Experimental Workflow:

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Prep Prepare stock solution of This compound in an appropriate solvent (e.g., ACN:Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidative Oxidation (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal Control Control Sample (Stock solution, protected from light, RT) Prep->Control Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a stability-indicating method (e.g., LC-MS, GC-MS) Oxidative->Analyze Thermal->Analyze Control->Analyze Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

    • Acidic: Add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C.

    • Basic: Add an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Heat at 60°C.

    • Oxidative: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂. Keep at room temperature.

    • Thermal: Heat the stock solution at 80°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[16]

  • Sample Preparation for Analysis:

    • Cool all samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating method (see Protocol 3.2) to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol: Purity and Degradant Analysis by HPLC

Since this compound lacks a strong UV chromophore, direct analysis can be challenging. Derivatization or the use of alternative detection methods is often necessary. A pre-column derivatization method to introduce a UV-active tag is a robust approach.[17]

Objective: To quantify the purity of this compound and detect potential degradation products.

Methodology: Pre-column Derivatization with Boc Anhydride [17]

  • Sample Preparation: Accurately weigh ~10 mg of the amine sample into a vial. Dissolve in 1 mL of methanol.

  • Derivatization: Add triethylamine (a slight excess relative to the amine) followed by a slight molar excess of Di-tert-butyl dicarbonate (Boc)₂O. Allow the reaction to proceed at room temperature for 1-2 hours. This reaction converts the primary/secondary amines into UV-active Boc-carbamates.

  • Analysis by RP-HPLC:

    • Column: C18 reverse-phase column (e.g., Phenomenex C18 Gemini).[17]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and ramp up to elute the more non-polar derivatized compounds.

    • Detection: UV detector at ~210-220 nm.

    • Alternative: For higher sensitivity and identification of unknowns, use a Mass Spectrometer (MS) detector.[18]

Data Interpretation:

  • The peak corresponding to the di-Boc protected this compound will be the main peak.

  • Degradation products will appear as new, typically more polar, peaks in the chromatogram.

  • Purity can be calculated based on the area percent of the main peak.

Quantitative Data Summary (Hypothetical Forced Degradation Results)

Stress ConditionTime (h)This compound Remaining (%)Major Degradation Product (m/z)
0.1M HCl, 60°C2498.5-
0.1M NaOH, 60°C2492.1117 (M+17, Hydrolysis)
3% H₂O₂, RT885.4117 (M+1), 133 (M+17)
80°C2496.2Minor peaks observed

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive Structural Validation of (3S)-(-)-3-(Methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] (3S)-(-)-3-(Methylamino)pyrrolidine, a key chiral intermediate, serves as a vital building block in the synthesis of complex pharmaceuticals, particularly those targeting the central nervous system and infectious diseases.[4][5]

Ensuring the absolute configuration of such a precursor is paramount to guarantee the stereochemical integrity of the final active pharmaceutical ingredient (API). While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the unequivocal "gold standard" for determining the absolute configuration of a chiral molecule.[6]

This guide provides an in-depth comparison of X-ray crystallography with orthogonal spectroscopic and computational methods for the structural validation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate validation strategy.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous three-dimensional map of electron density within a crystal lattice. For chiral molecules, the key to determining the absolute configuration lies in the phenomenon of anomalous dispersion.[7][8] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect, though subtle, is sufficient to break Friedel's law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. By carefully measuring the intensity differences between these "Friedel pairs," the absolute spatial arrangement of the atoms can be definitively assigned.

The Crystallographic Workflow: From Liquid Amine to Validated Structure

The primary challenge for a small, relatively flexible molecule like this compound, which is a liquid at room temperature, is obtaining a high-quality single crystal suitable for diffraction.[5][9] This is often the rate-limiting step in the analysis.

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction & Analysis amine This compound (Liquid) salt Salt Formation (e.g., with HCl, tartaric acid) amine->salt Increases crystallinity cocrystal Co-crystallization (Alternative) amine->cocrystal With host molecule crystal Crystallization Screening salt->crystal Vapor diffusion, slow evaporation mount Crystal Mounting crystal->mount cocrystal->mount diffract Data Collection (Diffractometer) mount->diffract X-ray source solve Structure Solution (Phase Problem) diffract->solve Intensity data refine Structure Refinement solve->refine Initial model validate Absolute Structure Determination (Flack Parameter) refine->validate Final model & data

Figure 1: General workflow for X-ray crystallographic analysis of a chiral amine.
Experimental Protocol: Crystallization and X-ray Diffraction

Objective: To obtain a single crystal of a salt of this compound and determine its absolute configuration by SCXRD.

Causality: Converting the liquid free base into a salt dramatically increases the likelihood of forming a stable, well-ordered crystal lattice due to the strong ionic interactions. Chiral resolving acids like tartaric acid can also aid in both crystallization and confirmation of stereochemistry.

  • Salt Formation:

    • Dissolve this compound (1 mmol) in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).

    • Add an equimolar solution of a suitable acid (e.g., hydrochloric acid or (L)-tartaric acid) dropwise while stirring.

    • The resulting salt may precipitate immediately. If so, it should be isolated and used for recrystallization. If not, the solution can be used directly for crystallization screening.

  • Crystallization:

    • Method: Slow evaporation or vapor diffusion are common techniques for small molecules.

    • Setup (Vapor Diffusion): Dissolve the salt in a good solvent (e.g., water, methanol). Place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., diethyl ether, acetone, or isopropanol). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting slow, ordered crystal growth.

    • Screening: Systematically vary solvents, anti-solvents, concentrations, and temperature to find optimal crystallization conditions. This process can be accelerated using high-throughput screening plates.[9]

  • Data Collection:

    • Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a modern diffractometer, typically equipped with a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) X-ray source. For light-atom structures like this, Cu Kα radiation is often preferred as it enhances the anomalous scattering signal.[8]

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data.

    • The absolute configuration is determined by refining the Flack parameter. A value close to 0 for a given stereochemical assignment indicates the correct absolute structure has been determined; a value near 1 suggests the inverted structure is correct.

Orthogonal Validation & Comparative Analysis

While SCXRD is definitive, it is not always feasible or necessary as a first-pass analysis. Spectroscopic and computational methods provide crucial, often complementary, information and are indispensable when suitable crystals cannot be obtained.

Chiral NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In an achiral environment, enantiomers are indistinguishable by NMR. However, by introducing a chiral auxiliary, one can create a diastereomeric interaction, leading to distinct NMR signals for each enantiomer.

Principle: The formation of transient diastereomeric complexes between the chiral analyte and a Chiral Solvating Agent (CSA), or the covalent derivatization with a Chiral Derivatizing Agent (CDA), creates unique chemical environments for the nuclei of each enantiomer, resulting in separate, quantifiable signals.[10]

nmr_principle cluster_nmr Chiral NMR Principle racemate (R)-Amine (S)-Amine Racemic Mixture complex (R)-Amine-(S)-CSA (S)-Amine-(S)-CSA Diastereomeric Complexes racemate->complex + spectrum One Signal Two Signals NMR Spectrum racemate->spectrum:f0 Achiral solvent csa (S)-CSA Chiral Solvating Agent csa->complex + complex->spectrum:f1 Different chemical shifts

Figure 2: Principle of enantiomeric discrimination by NMR using a Chiral Solvating Agent (CSA).

Objective: To determine the enantiomeric purity of a sample of 3-(Methylamino)pyrrolidine using Mosher's acid, a common CDA.

  • Derivatization: In an NMR tube, dissolve the amine sample (~5 mg) in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • Allow the reaction to proceed to completion (typically monitored by TLC or ¹H NMR).

  • Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The resulting diastereomeric amides will exhibit at least one pair of well-resolved signals. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of the original amine sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[6] An achiral molecule will not produce a CD signal. For a chiral molecule, the resulting spectrum is a unique fingerprint of its absolute configuration.

Principle: The absolute configuration of an unknown compound can often be determined by comparing its experimental CD spectrum to the spectrum of a known analogue or, more powerfully, to a spectrum predicted by quantum chemical calculations.

cd_workflow cluster_cd AC Determination by CD & Computation exp_sample Measure Experimental CD Spectrum of (S)-Amine compare Compare Experimental and Theoretical Spectra exp_sample->compare comp_model Generate 3D Conformer of (S)-Amine dft_calc Calculate Theoretical CD Spectrum (TD-DFT) comp_model->dft_calc Computational Chemistry dft_calc->compare assign Confirm (S) Configuration compare->assign Good agreement

Figure 3: Workflow for absolute configuration assignment using experimental and computed CD spectra.
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration must be optimized to produce a signal within the linear range of the detector (typically an absorbance < 1).

  • Data Acquisition: Record the CD spectrum over the appropriate wavelength range, which is determined by the molecule's chromophores.

  • Computational Analysis (for absolute configuration):

    • Perform a conformational search for the molecule to identify low-energy conformers.

    • For each conformer, optimize the geometry and calculate the theoretical CD spectrum using Time-Dependent Density Functional Theory (TD-DFT).

    • The final theoretical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

    • A match between the sign and shape of the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Comparative Guide to Validation Techniques

The choice of analytical method depends on the specific question being asked (absolute configuration, enantiomeric purity, or both), sample availability, and access to instrumentation.

ParameterSingle-Crystal X-ray CrystallographyChiral NMR SpectroscopyCircular Dichroism (CD) Spectroscopy
Primary Output Unambiguous 3D structure, absolute configuration, solid-state conformation.Enantiomeric ratio (purity), diastereomeric differentiation. Can infer configuration with standards.Chiroptical fingerprint. Absolute configuration when paired with computation.
Sample Requirement High-quality single crystal (0.1-0.3 mm). Can be challenging to obtain.[9]~1-10 mg, soluble in deuterated solvent. Sample is recoverable.~0.1-1 mg, soluble in UV-transparent solvent. Sample is recoverable.
Sample State Solid (Crystalline)SolutionSolution
Analysis Time Days to weeks (including crystallization).< 1 hour (after derivatization, if needed).< 1 hour.
Key Advantage Definitive, "gold standard" for absolute configuration.[6]Excellent for accurate enantiomeric purity (ee/er) determination. Widely accessible.Highly sensitive, uses very little sample. Powerful when combined with TD-DFT.
Key Limitation Crystallization can be a major bottleneck; not suitable for oils or amorphous solids.Indirect method for absolute configuration. Derivatization may not go to completion.Requires a chromophore near the stereocenter for a strong signal. Computational analysis can be complex.

Conclusion: An Integrated Approach for Unimpeachable Validation

The definitive validation of a critical chiral building block like this compound demands a rigorous and multi-faceted analytical strategy.

  • Single-Crystal X-ray Crystallography stands alone in its ability to provide direct, unambiguous proof of absolute configuration. Despite the potential challenge of crystallization, it should be pursued whenever a definitive structural assignment is required for regulatory filings or to establish a reference standard.

  • Chiral NMR Spectroscopy is the workhorse for routine quality control, offering a rapid and highly accurate method for determining enantiomeric purity in synthetic batches.

  • Circular Dichroism Spectroscopy , especially when coupled with modern computational methods, offers a powerful, orthogonal technique for confirming absolute configuration in solution, providing a crucial link between the solid-state crystal structure and the molecule's behavior in a more biologically relevant environment.

As a Senior Application Scientist, my recommendation is to employ these techniques in concert. An ideal validation package for this compound would feature an initial determination of absolute configuration by SCXRD on a reference batch, followed by routine use of chiral NMR to ensure the enantiomeric purity of subsequent batches, with CD spectroscopy serving as a rapid, confirmatory chiroptical fingerprint. This integrated approach ensures not only the identity and purity of the molecule but also the trustworthiness and scientific integrity of the entire drug development pipeline that relies upon it.

References

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (3S)-(-)-3-(Methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety profile. The seemingly subtle difference between enantiomers can lead to profound variations in pharmacological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in the worst case, induce toxicity. (3S)-(-)-3-(Methylamino)pyrrolidine is a key chiral building block in the synthesis of various pharmaceutical agents. Therefore, the ability to accurately determine its enantiomeric purity is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the methodologies of chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting not just the protocols but also the underlying scientific principles that govern their efficacy. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

The Imperative of Enantiomeric Purity

The spatial arrangement of atoms in a chiral molecule dictates its interaction with the chiral environment of the human body, such as enzymes and receptors. For many chiral drugs, the desired biological activity resides in only one of the enantiomers, known as the eutomer, while the other, the distomer, may be inactive or contribute to undesirable side effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the stereochemical characterization of chiral drugs. This necessitates the development of robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) of chiral intermediates like this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC is arguably the most widely used technique for the separation of enantiomers due to its versatility, robustness, and scalability. The separation can be achieved through two primary strategies: direct and indirect.

Direct Chiral HPLC: Separation on Chiral Stationary Phases (CSPs)

The direct approach involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[1]

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:

The chiral recognition mechanism on polysaccharide CSPs is a complex interplay of various intermolecular interactions, including:

  • Hydrogen Bonding: The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding with the amine and other polar groups of the analyte.

  • π-π Interactions: Aromatic groups on the CSP can engage in π-π stacking with aromatic moieties on the analyte.

  • Steric Interactions: The chiral grooves and cavities on the surface of the CSP create a stereospecific environment where one enantiomer fits more favorably than the other, leading to differences in retention times.[2]

Experimental Workflow for Direct Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve this compound in mobile phase h1 Inject sample onto Chiral HPLC column s1->h1 h2 Isocratic elution with optimized mobile phase h1->h2 h3 UV Detection h2->h3 d1 Integrate peak areas of the two enantiomers h3->d1 d2 Calculate enantiomeric purity (% e.e.) d1->d2

Caption: Workflow for direct chiral HPLC analysis.

Protocol for Direct Chiral HPLC Analysis:

Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-RH (tris(3,5-dimethylphenyl carbamate)) Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive like diethylamine (DEA) or triethylamine (TEA) to improve peak shape and resolution. A typical starting ratio would be 80:20:0.1 (n-hexane:ethanol:DEA). Flow Rate: 1.0 mL/min Detection: UV at 210-220 nm Temperature: 25°C

Rationale for Experimental Choices:

  • Polysaccharide-based CSP: Chosen for its proven success in resolving a wide variety of chiral amines.

  • Normal-phase mobile phase: Often provides better selectivity for polar compounds on polysaccharide CSPs.

  • Basic additive: Neutralizes acidic sites on the silica support and prevents peak tailing of the basic amine analyte.

Indirect Chiral HPLC: Derivatization to Diastereomers

The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.[3]

A commonly used CDA for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Mechanism of Derivatization with Marfey's Reagent:

The reaction proceeds via a nucleophilic aromatic substitution where the primary or secondary amine of the analyte attacks the electron-deficient aromatic ring of Marfey's reagent, displacing the fluorine atom. This forms a stable covalent bond, resulting in two diastereomers.[4]

Experimental Workflow for Indirect Chiral HPLC

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis dr1 React analyte with Marfey's reagent dr2 Quench reaction dr1->dr2 h1 Inject derivatized sample onto achiral column (e.g., C18) dr2->h1 h2 Gradient elution h1->h2 h3 UV-Vis Detection h2->h3 d1 Integrate peak areas of the two diastereomers h3->d1 d2 Calculate enantiomeric purity d1->d2

Caption: Workflow for indirect chiral HPLC analysis.

Protocol for Indirect Chiral HPLC Analysis:

  • Derivatization: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone/water). Add a solution of Marfey's reagent and a weak base (e.g., sodium bicarbonate). Heat the mixture to ensure complete reaction.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV at 340 nm, the absorption maximum for the dinitrophenyl chromophore.

Rationale for Experimental Choices:

  • Marfey's Reagent: Provides a robust and reliable derivatization for primary and secondary amines, introducing a strong chromophore for sensitive UV detection.[4]

  • C18 Column: A standard, widely available, and robust stationary phase suitable for the separation of the relatively nonpolar diastereomeric derivatives.

Gas Chromatography (GC) for Chiral Analysis

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[5] For non-volatile compounds like this compound, derivatization is a prerequisite to increase volatility and improve chromatographic performance.

Derivatization for Chiral GC:

A common approach is to acylate the amine with a reagent like trifluoroacetic anhydride (TFAA). The resulting trifluoroacetamide is much more volatile than the parent amine. The separation is then performed on a chiral GC column.

Protocol for Chiral GC Analysis:

  • Derivatization: Dissolve the analyte in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic anhydride and heat the mixture to drive the reaction to completion.

  • GC Analysis:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX G-TA).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is typically used to ensure good separation and reasonable analysis times.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Rationale for Experimental Choices:

  • TFAA Derivatization: A simple and effective way to increase the volatility of amines for GC analysis.

  • Chiral Cyclodextrin Column: These columns are widely used for the separation of a broad range of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage in that it can be used for the determination of enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral auxiliary to induce a chemical shift difference between the signals of the two enantiomers.

NMR with Chiral Solvating Agents (CSAs)

A chiral solvating agent (CSA) is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification.[6][7] For chiral amines, acidic CSAs like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or its derivatives are often effective.[8]

Protocol for NMR Analysis with a CSA:

  • Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a standard 1H NMR spectrum.

  • Add an equimolar amount of the CSA (e.g., (R)-BINOL).

  • Acquire another 1H NMR spectrum and look for the splitting of signals.

  • Integrate the separated signals to determine the enantiomeric ratio.

NMR with Chiral Derivatizing Agents (CDAs)

Similar to indirect HPLC, a chiral derivatizing agent can be used to convert the enantiomers into a mixture of diastereomers. These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric excess. A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[9]

Protocol for NMR Analysis with a CDA:

  • React the analyte with the CDA (usually as its acid chloride) to form stable diastereomeric amides.

  • Purify the resulting diastereomers if necessary.

  • Acquire a 1H or 19F NMR spectrum.

  • Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric ratio.

Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantagesTypical Application
Direct Chiral HPLC Diastereomeric interaction with a chiral stationary phase.- No derivatization required.- High efficiency and resolution.- Amenable to preparative scale.- Chiral columns can be expensive.- Method development can be time-consuming.Routine quality control, preparative separation.
Indirect Chiral HPLC Derivatization to diastereomers, separation on an achiral column.- Uses standard, less expensive columns.- Can enhance detection sensitivity.- Derivatization adds a step and can be a source of error.- Requires an enantiomerically pure derivatizing agent.When a suitable chiral column is not available or for trace analysis.
Chiral GC Separation of volatile (derivatized) enantiomers on a chiral column.- High resolution and sensitivity.- Fast analysis times.- Requires derivatization for non-volatile analytes.- Analyte must be thermally stable.Analysis of volatile chiral amines or after derivatization.
NMR with CSA Formation of transient diastereomeric complexes.- No covalent modification of the analyte.- Rapid analysis.- Signal separation can be small.- Requires a relatively high concentration of the analyte.Quick screening for enantiomeric excess.
NMR with CDA Formation of stable diastereomeric derivatives.- Large chemical shift differences are often observed.- Can be used to determine absolute configuration.- Covalent modification of the analyte is required.- Potential for kinetic resolution during derivatization.Structural confirmation and accurate ee determination.

Conclusion

The choice of the most suitable analytical method for determining the enantiomeric purity of this compound depends on a variety of factors, including the required accuracy and precision, sample throughput, available instrumentation, and the stage of drug development.

  • Direct chiral HPLC on a polysaccharide-based stationary phase stands out as the most robust and reliable method for routine quality control due to its high efficiency and directness.

  • Chiral GC after derivatization is a high-resolution technique suitable for this analyte, provided thermal stability is confirmed.

  • NMR spectroscopy , with either chiral solvating or derivatizing agents, offers a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation, making it ideal for reaction monitoring and initial screening.

Ultimately, a thorough validation of the chosen method is essential to ensure its accuracy, precision, and reliability for its intended purpose, thereby guaranteeing the stereochemical quality of this critical pharmaceutical building block.

References

A Comparative Guide to Chiral Diamine Ligands: An In-Depth Look at (3S)-(-)-3-(Methylamino)pyrrolidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the choice of a chiral ligand is a critical determinant of success in asymmetric catalysis. Pyrrolidine-based structures, derived from the abundant chiral pool, have established themselves as a cornerstone in the design of effective ligands and organocatalysts. This guide provides a detailed examination of (3S)-(-)-3-(Methylamino)pyrrolidine, a chiral diamine with significant potential, and compares its structural attributes with those of well-established pyrrolidine-based ligands. Due to a notable lack of published data on the catalytic performance of this compound, this guide will leverage a structurally related and extensively studied analog, (S)-(-)-2-(Anilinomethyl)pyrrolidine, to provide a tangible performance benchmark and to illustrate the principles of stereochemical control exerted by this class of ligands.

The Pyrrolidine Scaffold: A Privileged Motif in Asymmetric Catalysis

The pyrrolidine ring system is a recurring structural motif in a vast array of natural products and pharmaceuticals.[1][2] Its rigid, five-membered ring structure provides a well-defined chiral environment, making it an excellent scaffold for the development of ligands and organocatalysts for asymmetric transformations. The strategic placement of coordinating functional groups, such as amines, on the pyrrolidine core allows for the formation of stable, stereochemically defined metal complexes that can effectively induce enantioselectivity in a wide range of chemical reactions.

Structural Analysis of this compound

This compound is a chiral diamine characterized by a pyrrolidine ring with a methylamino substituent at the C3 position. Its key structural features include:

  • A Chiral Pyrrolidine Core: The inherent chirality of the pyrrolidine ring, with a defined stereocenter at C3, provides the fundamental chiral information.

  • Two Coordinating Nitrogen Atoms: The presence of both a secondary amine within the ring and a secondary methylamino group allows for bidentate coordination to a metal center, forming a stable five-membered chelate ring.

  • A Secondary N-H Group: The N-H proton on the exocyclic amine can participate in hydrogen bonding interactions, which can play a crucial role in the organization of the transition state and the enhancement of enantioselectivity.

G Workflow for Asymmetric Ketone Reduction A Preparation of Chiral Hydride Reagent B Addition of Ketone A->B 1. Add ketone dropwise at 0 °C C Reaction Quenching B->C 2. Stir at room temperature D Work-up and Purification C->D 3. Hydrolytic work-up E Analysis D->E 4. Column chromatography

References

A Comparative Guide to the Performance of (3S)-(-)-3-(Methylamino)pyrrolidine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical analysis of (3S)-(-)-3-(Methylamino)pyrrolidine, a pivotal chiral amine in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to explore the nuanced interplay between this versatile building block and the solvent systems in which it is employed. We will dissect how solvent choice critically dictates reaction outcomes, providing both foundational principles and actionable experimental protocols to empower rational catalyst and solvent selection in your own research endeavors.

Introduction: The Strategic Importance of this compound

This compound is a chiral cyclic secondary amine belonging to the highly valued pyrrolidine family of compounds.[1][2] Its structure, derived from the natural amino acid proline, makes it a privileged scaffold in asymmetric synthesis.[3] This molecule is not merely a reagent but a sophisticated tool utilized as:

  • A Chiral Building Block: It serves as a key intermediate in the stereoselective synthesis of complex molecules, most notably in the development of pharmaceuticals.[1]

  • A Ligand in Asymmetric Catalysis: The chiral centers and amine functionality allow it to coordinate with metals, forming catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations.[1][4]

The utility of chiral amines like this compound is foundational to modern medicinal chemistry, where the three-dimensional arrangement of atoms in a drug molecule is often the primary determinant of its efficacy and safety.[4]

The Decisive Role of the Solvent in Asymmetric Catalysis

The reaction medium is rarely an inert bystander; it is an active participant that can profoundly influence the energy of transition states, catalyst stability, and substrate solubility. In asymmetric catalysis, where subtle energy differences between diastereomeric transition states are leveraged to achieve enantioselectivity, the choice of solvent is paramount.[5][6]

Several solvent properties are critical:

  • Polarity and Dipole Moment: Highly polar solvents can stabilize charged intermediates and transition states. Aprotic polar solvents like DMSO and DMF are often used for proline-catalyzed reactions due to the good solubility of the catalyst.[7][8]

  • Proticity (Hydrogen Bonding Capability): Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the catalyst or substrates. This interaction can be beneficial, helping to organize the transition state, but can also be detrimental by deactivating the catalyst or leading to poor stereocontrol.[3][7][8]

  • Coordinating Ability: Solvents can compete with substrates for coordination sites on a metal catalyst, affecting its activity.

  • Viscosity and Molecular Size: These factors can influence diffusion rates and, consequently, reaction kinetics.

A dramatic solvent effect has been observed in many asymmetric reactions, where simply changing the solvent from one to another can invert the stereochemical outcome or significantly enhance the reaction rate and enantiomeric excess (e.e.).[9]

Performance Benchmarking Across Solvent Classes

While comprehensive, directly comparative studies on this compound across a wide range of solvents are not extensively published, we can extrapolate expected performance based on the well-established principles of organocatalysis involving similar proline-derived structures. A model asymmetric aldol reaction between an aldehyde and a ketone is used here as a benchmark for comparison.

Table 1: Representative Performance of a Pyrrolidine-Based Catalyst in a Model Asymmetric Aldol Reaction (Note: This data is illustrative and represents expected trends in asymmetric catalysis. Actual results will vary based on specific substrates and reaction conditions.)

Solvent SystemSolvent TypeExpected Yield (%)Expected e.e. (%)Rationale & Causality
DMSO Polar AproticHigh (85-95%)Good (80-90%)Excellent solubility for the catalyst and polar substrates promotes high conversion. The aprotic nature prevents disruptive H-bonding that can lower selectivity.[7][10]
Toluene Non-PolarModerate (60-75%)Moderate to Good (75-85%)Lower polarity can lead to aggregation and reduced solubility/reactivity. However, the lack of strong solvent-catalyst interaction can result in a more ordered transition state.
Ethanol Polar ProticModerate to High (70-85%)Low to Moderate (40-70%)The protic nature can interfere with the catalytic cycle (e.g., enamine formation) through competitive hydrogen bonding, often leading to diminished stereocontrol.[7][8]
CH₂Cl₂ HalogenatedGood (80-90%)Good (80-90%)Offers a good balance of polarity for solubility without the strong coordinating or hydrogen-bonding properties of other solvents.
Solvent-Free N/AHighVariableEliminates solvent effects but the changing nature of the reaction medium (from reagents to products) can make outcomes unpredictable.[5] Can dramatically increase reaction rates.
Analysis of Solvent-Dependent Performance:
  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are often the solvents of choice for proline-type catalysis.[7] They effectively solubilize the typically polar catalyst and substrates, leading to homogeneous reaction conditions and high reaction rates. The lack of acidic protons prevents interference with the key enamine intermediate, preserving stereoselectivity.

  • Polar Protic Solvents (Methanol, Ethanol, Water): While green and inexpensive, these solvents present a challenge. Their ability to form hydrogen bonds can disrupt the carefully organized hydrogen-bonding network within the desired transition state, leading to a loss of enantioselectivity.[8] However, in some cases, highly structured solvent networks (e.g., in water/methanol mixtures) can surprisingly lead to very high e.e. values.[7]

  • Non-Polar Solvents (Toluene, Hexane): These are generally poor solvents for polar catalysts like this compound. The resulting heterogeneity can slow down the reaction. However, for less polar substrates and catalysts, the minimal interaction with the solvent can enforce a more rigid, internally organized transition state, sometimes boosting enantioselectivity.

  • Solvent-Free Conditions: This approach represents the pinnacle of green chemistry but introduces complexity.[5] While reaction rates can be exceptionally high due to high concentrations, catalyst deactivation or changes in the polarity of the medium as the reaction progresses can lead to variable results.[5]

Experimental Design & Protocols

To ensure trustworthy and reproducible results, a systematic approach to evaluating catalyst performance in different solvents is essential.

Diagram 1: Experimental Workflow for Solvent Screening

This diagram outlines the logical flow for comparing the performance of this compound in various solvents for a model reaction.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Data Collection prep_reagents Prepare Stock Solutions: - Aldehyde - Ketone - Catalyst setup Set up Parallel Reactions (1 per solvent) prep_reagents->setup prep_solvents Select & Dry Solvents: - DMSO - Toluene - Ethanol - CH2Cl2 prep_solvents->setup add_reagents Charge Reactors with: - Solvent - Ketone - Catalyst setup->add_reagents initiate Cool to 0°C Add Aldehyde Stir for 24h add_reagents->initiate workup Quench Reaction Aqueous Workup initiate->workup purify Purify Crude Product (Column Chromatography) workup->purify analyze Determine Yield & e.e. (NMR & Chiral HPLC) purify->analyze compare Compare Results: Yield vs. Solvent e.e. vs. Solvent analyze->compare G Conceptual Model of Solvent Effects on Transition State cluster_TS Catalyst-Substrate Complex (Transition State) cluster_solvents cluster_outcomes TS [Catalyst-Enamine]‡ Outcome_Protic Disrupted H-Bonding Lower e.e. TS->Outcome_Protic Outcome_Aprotic Organized H-Bonding Higher e.e. TS->Outcome_Aprotic Outcome_NonPolar Minimal Interaction Potentially High e.e. TS->Outcome_NonPolar Protic Polar Protic Solvent (e.g., Ethanol) Protic->TS H-Bonds Competitively Aprotic Polar Aprotic Solvent (e.g., DMSO) Aprotic->TS Stabilizes via Dipole Interactions NonPolar Non-Polar Solvent (e.g., Toluene) NonPolar->TS Weak van der Waals Forces

References

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Chiral 3-Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Aminopyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products.[1] When substituted with a chiral amino group at the 3-position, this motif becomes a critical building block for a new generation of therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, C-C chemokine receptor (CCR5) antagonists for HIV, and novel antibiotics. The precise stereochemical control of the 3-amino group is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles.

This guide provides an in-depth comparative analysis of the three primary catalytic technologies employed for the enantioselective synthesis of chiral 3-aminopyrrolidines: transition-metal catalysis, organocatalysis, and biocatalysis. We will dissect the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal synthetic strategy.

Chapter 1: Transition-Metal Catalysis: Precision via Cycloaddition

Transition-metal catalysis offers powerful and atom-economical pathways to the pyrrolidine core, most notably through [3+2] cycloaddition reactions. This strategy involves the reaction of a three-atom component with a two-atom component (an imine) to construct the five-membered ring with high stereocontrol.

Mechanistic Rationale: The Palladium-Catalyzed [3+2] Cycloaddition

The seminal work by Trost and others has established the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) donors with imines as a premier method for accessing chiral pyrrolidines.[2][3] The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex to the TMM precursor, generating a π-allylpalladium(II) zwitterionic intermediate. A chiral ligand, typically a phosphoramidite, coordinates to the palladium center, creating a chiral environment. The imine then coordinates and undergoes nucleophilic attack by the terminal carbon of the allyl moiety, followed by ring closure and regeneration of the Pd(0) catalyst to complete the cycle. The choice of the chiral ligand is critical for inducing high enantioselectivity, as it dictates the facial selectivity of the imine approach.

Palladium_Catalyzed_Cycloaddition Catalytic Cycle for Pd-Catalyzed [3+2] Cycloaddition Pd0 Pd(0)L* Intermediate π-Allyl-Pd(II) Intermediate Pd0->Intermediate Precursor TMM Precursor (e.g., (CH₂)₂C(OAc)CH₂TMS) Precursor->Intermediate Oxidative Addition Complex Pd-Imine Complex Intermediate->Complex Imine Coordination Imine Imine (R-CH=N-PMP) Imine->Complex Product Chiral Pyrrolidine Complex->Product Cyclization & Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic Cycle for Pd-Catalyzed [3+2] Cycloaddition.

Performance Data: Transition-Metal Catalysts

The following table summarizes representative data for the synthesis of chiral pyrrolidines using transition-metal catalysts. The focus is on reactions that either directly produce 3-aminopyrrolidine precursors or demonstrate the construction of the core ring with high stereocontrol.

Catalyst SystemSubstratesYield (%)ee (%)drReference
Pd₂(dba)₃ / (S,S)-L* (Phosphoramidite)Trimethylenemethane + N-Boc-imines75-9586-91N/A[2][3]
Rh₂(esp)₂Primary Amine + O-Benzoylhydroxylamine60-85N/AN/A[4]
Cu(I) / Chiral LigandGlycine-derived aldimine + D₂O + Olefin70-90>95>20:1[5]

Note: Data is representative of the catalyst class. Performance varies with specific substrates and conditions.

Experimental Protocol: Pd-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is adapted from the work of Trost and Silverman for the enantioselective synthesis of a 4-methylenepyrrolidine derivative.[3]

  • Catalyst Preparation: To an oven-dried reaction vial under an argon atmosphere, add the palladium precursor [Pd₂(dba)₃·CHCl₃] (0.025 mmol, 2.5 mol%) and the chiral phosphoramidite ligand (0.055 mmol, 5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,2-dichloroethane (DCE) (2.0 mL). Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Reagent Addition: Add the N-Boc protected imine (1.0 mmol, 1.0 equiv).

  • Initiation: Add the trimethylenemethane precursor (3-acetoxy-2-((trimethylsilyl)methyl)prop-1-ene) (1.5 mmol, 1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched pyrrolidine product.

  • Analysis: Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Chapter 2: Organocatalysis: Metal-Free Stereocontrol

Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to induce stereoselectivity, thereby avoiding potential metal contamination—a critical consideration in pharmaceutical development. For pyrrolidine synthesis, two main activation modes dominate: enamine catalysis and Brønsted acid catalysis.

Mechanistic Rationale: Enamine and Brønsted Acid Catalysis

Enamine Catalysis: Pioneered by List and MacMillan, this approach utilizes chiral secondary amines, such as proline derivatives, to activate carbonyl compounds.[6][7] The catalyst condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophile, such as a nitroolefin in an aza-Michael reaction. The steric bulk of the catalyst directs the approach of the electrophile, setting the stereochemistry. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst. The Jørgensen-Hayashi catalyst, a diarylprolinol silyl ether, is a highly effective example, offering improved solubility and activity over proline.[8][9]

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) act as bifunctional catalysts.[10][11][12] The acidic proton activates an electrophile (e.g., an imine) via hydrogen bonding, while the basic phosphoryl oxygen organizes the nucleophile. This dual activation within a constrained chiral environment allows for highly stereoselective additions, such as the aza-Michael reaction of a carbamate to an enone, which is a key step in forming the 3-aminopyrrolidine backbone.

Organocatalysis_Mechanisms Key Organocatalytic Activation Modes cluster_enamine Enamine Catalysis (e.g., Jørgensen-Hayashi) cluster_bronsted Brønsted Acid Catalysis (e.g., CPA) Cat1 Chiral Amine Catalyst Enamine Chiral Enamine (Nucleophile) Cat1->Enamine Aldehyde Aldehyde/Ketone Aldehyde->Enamine Iminium Iminium Ion Enamine->Iminium Electrophile1 Electrophile (e.g., Nitroolefin) Electrophile1->Iminium Product1 Chiral Adduct Iminium->Product1 H2O1 H₂O H2O1->Iminium Product1->Cat1 Hydrolysis & Catalyst Regen. Cat2 Chiral Phosphoric Acid (CPA) Activated_E H-Bond Activated Electrophile Cat2->Activated_E TS Ternary Chiral Transition State Cat2->TS Imine2 Imine/Enone (Electrophile) Imine2->Activated_E Activated_E->TS Nucleophile Nucleophile (e.g., Amine) Nucleophile->TS Product2 Chiral Adduct TS->Product2 Product2->Cat2 Catalyst Regeneration

Caption: Key Organocatalytic Activation Modes.

Performance Data: Organocatalysts

Organocatalysis provides robust methods for constructing the 3-aminopyrrolidine core, often through cascade or domino reactions that build complexity rapidly.

Catalyst SystemReaction TypeYield (%)ee (%)drReference
Jørgensen-Hayashi CatalystAza-Michael Addition85-9890-99>20:1[13][14]
Chiral ThioureaAza-Michael of Ketimine90-9992-98N/A
Chiral Phosphoric Acid (CPA)Aza-Michael/Michael Cascade72-99>99>99:1[15]
Prolinamide DerivativeMichael Addition80-9590-97>10:1[16]
Experimental Protocol: Organocatalytic Aza-Michael Addition

This protocol describes a general procedure for the asymmetric conjugate addition of an amine nucleophile to a nitroolefin, a key step in forming a 3-aminopyrrolidine precursor, catalyzed by a chiral thiourea catalyst.

  • Setup: To a dry reaction vial, add the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add the nitroolefin (e.g., β-nitrostyrene) (0.2 mmol, 1.0 equiv.) and the amine nucleophile (e.g., dibenzyl malonate) (0.24 mmol, 1.2 equiv.).

  • Solvent: Add the solvent (e.g., toluene, 1.0 mL).

  • Reaction: Stir the mixture at the specified temperature (e.g., -20 °C) for the required time (e.g., 24-72 hours), monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the pure Michael adduct. The nitro group can then be reduced and the molecule cyclized in subsequent steps to form the 3-aminopyrrolidine.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Chapter 3: Biocatalysis: Green and Highly Selective Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild, aqueous conditions with unparalleled enantioselectivity. For synthesizing chiral 3-aminopyrrolidines, amine transaminases (ω-TAs) are the most prominent and powerful tools.

Mechanistic Rationale: The Transaminase Ping-Pong Mechanism

Amine transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine or alanine) to a ketone acceptor.[17] The reaction proceeds via a "ping-pong bi-bi" mechanism involving the cofactor pyridoxal-5'-phosphate (PLP).

  • First Half-Reaction: The amine donor binds to the enzyme and reacts with the PLP cofactor to form an external aldimine. A series of proton transfers results in a ketimine intermediate, which is then hydrolyzed to release the ketone by-product and form pyridoxamine-5'-phosphate (PMP).

  • Second Half-Reaction: The ketone substrate (e.g., N-Boc-3-pyrrolidinone) enters the active site and condenses with PMP. The process is reversed, leading to the formation of the chiral amine product and regeneration of the PLP cofactor.

The enzyme's chiral active site ensures that the protonation and amino group transfer occur stereospecifically, leading to products with exceptionally high enantiomeric excess. This process can be used in two modes:

  • Asymmetric Synthesis: A prochiral ketone is converted directly to a single enantiomer of the amine.

  • Kinetic Resolution: The enzyme selectively deaminates one enantiomer of a racemic amine mixture, allowing for the isolation of the other enantiomer at a maximum theoretical yield of 50%.[18][19]

Transaminase_Mechanism Ping-Pong Mechanism of Amine Transaminase (ATA) cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction PLP Enzyme-PLP PMP Enzyme-PMP PLP->PMP + Amine Donor AmineDonor Amine Donor (e.g., iPr-NH₂) KetoneByproduct Ketone Byproduct (e.g., Acetone) PMP->KetoneByproduct forms PLP2 Enzyme-PLP PMP->PLP2 + Ketone Substrate KetoneSubstrate Ketone Substrate (N-Boc-3-pyrrolidinone) AmineProduct Chiral Amine Product ((R)- or (S)-3-amino-pyrrolidine) PLP2->AmineProduct forms

Caption: Ping-Pong Mechanism of Amine Transaminase (ATA).

Performance Data: Biocatalysts

Enzymatic methods consistently deliver the highest enantioselectivities, often exceeding 99% ee.

Catalyst SystemReaction TypeConversion (%)ee (%)Substrate LoadingReference
ω-Transaminase (ATA-117 or ATA-113)Kinetic Resolution~50>9925-100 mM[18]
Evolved ω-TransaminaseAsymmetric Synthesis>95>99.550-200 g/L[17]
Photo-enzymatic (Decatungstate/ATA)One-Pot Synthesis>90>9910 mM[10]
Engineered Cytochrome P411Intramolecular C-H Amination40-7598-995-10 mM[20]
Experimental Protocol: Transaminase-Catalyzed Kinetic Resolution

This protocol is a general procedure for the kinetic resolution of a racemic amine using a whole-cell biocatalyst.[17][21]

  • Biocatalyst Preparation: Prepare lyophilized E. coli cells overexpressing the desired ω-transaminase ((R)-selective or (S)-selective).

  • Reaction Mixture: In a reaction vessel, suspend the lyophilized whole cells (e.g., 20 mg) in a phosphate buffer (1.0 mL, 100 mM, pH 7.5).

  • Cofactor & Reagents: Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Add the racemic amine substrate (e.g., rac-N-Boc-3-aminopyrrolidine) to the desired concentration (e.g., 50 mM) and the amine acceptor, sodium pyruvate (0.5-1.0 equiv., e.g., 25 mM).

  • Reaction: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation (e.g., 200 rpm) for 24-48 hours.

  • Monitoring: Monitor the conversion and enantiomeric excess of the remaining amine by taking aliquots over time. Quench the aliquot with a strong base (e.g., 1 M NaOH), extract with an organic solvent (e.g., ethyl acetate), and analyze by chiral GC or HPLC.

  • Work-up: Once ~50% conversion is reached, stop the reaction by adding 1 M NaOH to the entire mixture.

  • Extraction & Purification: Extract the product mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x volume). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The remaining enantiopure amine can be purified from the ketone by-product via column chromatography or distillation.

Chapter 4: Comparative Analysis and Future Outlook

The choice of catalytic system is a multifactorial decision that depends on the specific target molecule, required scale, cost considerations, and available expertise.

Workflow General Experimental & Decision Workflow Define Define Target: (R)- or (S)-3-Aminopyrrolidine Select Select Catalyst Strategy Define->Select TM Transition Metal (e.g., Pd-Phosphoramidite) Select->TM High throughput, established scope Organo Organocatalyst (e.g., CPA, Jørgensen-Hayashi) Select->Organo Metal-free, cascade potential Bio Biocatalyst (e.g., Transaminase) Select->Bio Highest ee, green conditions Setup Reaction Setup & Execution TM->Setup Organo->Setup Bio->Setup Monitor Monitor Progress (TLC, HPLC, GC) Setup->Monitor Workup Work-up & Purification (Extraction, Chromatography) Monitor->Workup Analyze Analyze Product (NMR, MS, Chiral HPLC) Workup->Analyze Optimize Optimize Conditions? Analyze->Optimize Optimize->Select Yes Final Final Product Optimize->Final No

Caption: General Experimental & Decision Workflow.

Summary Table of Catalyst Classes
FeatureTransition-Metal CatalysisOrganocatalysisBiocatalysis
Selectivity (ee) Good to Excellent (85-95%)Good to Excellent (90-99%)Excellent to Superb (>99%)
Substrate Scope Broad, well-establishedBroad, tolerant of many functional groupsOften specific, may require screening/engineering
Conditions Often requires inert atmosphere, dry solventsGenerally robust, tolerant to air/moistureMild, aqueous buffer, ambient temp/pressure
Catalyst Cost High (precious metals, complex ligands)Moderate to High (complex chiral scaffolds)Low to Moderate (can be produced in-house)
Toxicity/Purity Risk of metal contamination in APIGenerally low toxicity, easier purificationBenign, biodegradable
Scalability Well-established for large-scale synthesisHighly scalable, used in industryVery scalable, especially with whole cells
Green Chemistry Moderate (solvents, metals)Good (metal-free, but often uses organic solvents)Excellent (aqueous, biodegradable)
Expert Outlook
  • Transition-metal catalysis remains the workhorse for constructing complex pyrrolidine cores with varied substitution patterns due to its broad substrate scope and predictable reactivity. The development of new, more active, and robust ligands will continue to drive its utility.

  • Organocatalysis is the clear winner for applications where metal contamination is a major concern. Its ability to facilitate cascade reactions that build molecular complexity in a single pot is a significant advantage, reducing step counts and waste. The field is rapidly maturing, with catalysts becoming more active at lower loadings.

  • Biocatalysis is unrivaled in enantioselectivity. For targets where an appropriate enzyme exists or can be engineered, it is often the most efficient, cost-effective, and sustainable route, particularly at an industrial scale. The synergy of combining biocatalysis with other methods, such as the one-pot photoenzymatic synthesis, points toward a future of highly integrated and efficient synthetic workflows.[10]

Ultimately, a modern synthetic chemist should not view these methodologies as competing but as complementary tools in a powerful arsenal. The optimal synthesis of a chiral 3-aminopyrrolidine will often be the one that intelligently combines the strengths of each catalytic paradigm.

References

A Senior Application Scientist's Guide to the Synthesis of Enantiomerically Pure 3-Aminopyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminopyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes and various antiviral and antibacterial drugs.[1][2] The precise stereochemical orientation of the amino group at the C3 position is often critical for biological activity, making the development of robust, scalable, and efficient enantioselective syntheses a paramount objective for drug development professionals.[3] This guide provides an in-depth, comparative analysis of the principal synthetic strategies to access enantiomerically pure 3-aminopyrrolidines. We will dissect methodologies rooted in the chiral pool, asymmetric catalysis, and enzymatic resolutions, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and data-driven comparisons to aid researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Value of the 3-Aminopyrrolidine Core

The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often lacking in traditional flat, aromatic scaffolds.[3] This structural complexity enables more specific and potent interactions with biological targets. The 3-amino substituent, in particular, serves as a crucial pharmacophoric element and a versatile synthetic handle for further molecular elaboration. However, controlling the absolute stereochemistry at the C3 position presents a significant synthetic challenge. This guide will navigate the three predominant strategies employed to overcome this hurdle, providing a logical framework for synthetic route selection.

Comparative Analysis of Major Synthetic Strategies

The choice of synthetic strategy is a critical decision dictated by factors such as scale, cost, available starting materials, and the desired final stereoisomer. Here, we compare the three most powerful approaches.

The Chiral Pool Approach: Leveraging Nature's Asymmetry

The chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids and tartaric acids.[4][5] This strategy is often favored in early-stage discovery and process development due to the reliability of sourcing these foundational building blocks. The core principle is to transfer the inherent chirality of the starting material to the final product through a sequence of stereoconservative or stereospecific reactions.

Exemplar 1: Synthesis from (R,R)-Tartaric Acid

(R,R)-Tartaric acid is a versatile C4 building block where both stereocenters are pre-defined. The synthesis of a 3,4-difunctionalized pyrrolidine from tartaric acid is a well-established route.[6] The strategy involves converting the diacid into a diester, followed by amidation and subsequent cyclization.

G A (R,R)-Tartaric Acid B Diester Formation A->B 1. Esterification C Amidation with Primary Amine B->C 2. R-NH2 D Intramolecular Cyclization C->D 3. Activation & Heat E Reduction/ Functionalization D->E 4. Reducing Agent F Chiral 3-Aminopyrrolidine Derivative E->F

Exemplar 2: Synthesis from L-Glutamic Acid

L-Glutamic acid provides a five-carbon backbone, which is ideal for constructing the pyrrolidine ring. The synthesis typically involves the protection of the amino and acid groups, cyclization to a pyroglutamate intermediate, and subsequent functional group manipulations to introduce the C3-amino group.[7]

Data Presentation: Chiral Pool Strategy Comparison

ParameterFrom (R,R)-Tartaric AcidFrom L-Glutamic Acid
Starting Material Cost LowLow
Number of Steps 5-86-10
Scalability HighHigh
Accessible Stereoisomers (R,R) and (S,S) derivatives readily accessibleL- and D-amino acids provide access to both enantiomeric series
Key Challenge Multiple functional group interconversionsControlling stereochemistry during C3 functionalization

Detailed Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol from (R,R)-Tartaric Acid (Adapted)

This protocol is a foundational sequence to generate a key pyrrolidine intermediate from which the 3-amino group can be elaborated.

  • Esterification: (R,R)-Tartaric acid (1.0 eq) is refluxed in methanol with a catalytic amount of sulfuric acid for 12 hours to yield dimethyl (2R,3R)-tartrate.

  • Acetal Protection: The resulting diol (1.0 eq) is reacted with 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) in acetone at room temperature for 4 hours to protect the diols.

  • Amidation: The protected diester (1.0 eq) is treated with benzylamine (2.2 eq) at 80°C for 24 hours to form the corresponding bis-amide.

  • Reduction & Cyclization: The bis-amide (1.0 eq) is dissolved in THF and slowly added to a suspension of lithium aluminum hydride (LAH, 3.0 eq) in THF at 0°C. The reaction is then refluxed for 12 hours. This step simultaneously reduces the amides and induces cyclization.

  • Deprotection: The crude product is treated with aqueous HCl to hydrolyze the acetal, yielding the (3R,4R)-1-benzyl-3,4-pyrrolidinediol. Subsequent steps would involve selective protection, mesylation of one hydroxyl group, displacement with azide, and reduction to install the 3-amino group.

Asymmetric Catalysis: Precision Synthesis via Metal and Organocatalysis

Asymmetric catalysis offers a more elegant and often more convergent approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product from a prochiral starting material.[8][9] This avoids the stoichiometric use of chiral auxiliaries and can significantly shorten synthetic sequences.

Exemplar 1: Asymmetric Hydrogenation of Pyrroles/Pyrrolinones

The catalytic asymmetric hydrogenation of substituted pyrroles or pyrrolinones is a powerful method for directly creating the chiral centers on the pyrrolidine ring.[10] Ruthenium and Rhodium catalysts bearing chiral phosphine ligands, such as BINAP or PhTRAP, are highly effective.[10] The catalyst coordinates to the substrate, and hydrogen is delivered from a specific face, dictated by the chiral ligand environment.[11]

G sub Prochiral Pyrrole Derivative cat [Ru(Ligand*)] Catalyst sub->cat prod Enantioenriched Pyrrolidine cat->prod Facial-selective Hydride Delivery H2 H2 H2->cat

Exemplar 2: Catalytic Asymmetric [3+2] Cycloaddition

This strategy builds the pyrrolidine ring itself in an enantioselective fashion. A common approach involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene dipolarophile, catalyzed by a chiral metal complex (e.g., Ag(I) or Cu(I) with a chiral ligand).[12][13] The chiral catalyst orchestrates the cycloaddition to favor the formation of one enantiomer of the resulting pyrrolidine.[13][14]

Data Presentation: Asymmetric Catalysis Performance

MethodCatalyst SystemTypical e.e. (%)Yield (%)Key Advantage
Asymmetric Hydrogenation Ru-(S,S)-PhTRAP93-99%>90%Direct, high atom economy.[10]
[3+2] Cycloaddition Pd(0)/Phosphoramidite Ligand90-99%85-95%Rapid construction of complex pyrrolidines.[13]
Organocatalytic Amination Proline-derived catalyst90-98%70-90%Metal-free, environmentally benign.[15][16]

Detailed Experimental Protocol: Asymmetric Hydrogenation of N-Boc-3-pyrroline-2-one (Conceptual)

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with [Ru(cod)(2-methallyl)₂] (0.01 eq) and the chiral phosphine ligand (e.g., (R)-BINAP, 0.011 eq). Anhydrous, degassed toluene is added, and the mixture is stirred for 30 minutes.

  • Reaction Setup: The N-Boc-3-pyrroline-2-one substrate (1.0 eq) is dissolved in degassed methanol and added to the catalyst solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm H₂). The reaction is stirred at a specified temperature (e.g., 40°C) for 12-24 hours.

  • Workup and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Enzymatic and Chemo-enzymatic Methods

Biocatalysis offers an environmentally friendly and often exquisitely selective alternative to traditional chemical methods.[17] Enzymes operate under mild conditions (aqueous media, room temperature) and can resolve racemic mixtures or desymmetrize prochiral intermediates with near-perfect enantioselectivity.[18][19]

Exemplar: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a workhorse technique for separating enantiomers. A racemic mixture of a 3-aminopyrrolidine precursor (e.g., a 3-hydroxy or 3-amino derivative) is treated with an acylating agent in the presence of a lipase, such as Candida antarctica lipase B (CAL-B).[20] The enzyme selectively acylates one enantiomer much faster than the other. At ~50% conversion, the reaction is stopped, yielding a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated.[19]

G racemate Racemic Substrate (R)-Sub + (S)-Sub lipase Lipase + Acyl Donor racemate->lipase k_R >> k_S product product lipase->product unreacted unreacted lipase->unreacted

A significant drawback of standard kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. This can be overcome by a Dynamic Kinetic Resolution (DKR) process, where the unreacted enantiomer is racemized in situ using a chemical catalyst (e.g., a ruthenium complex), allowing for a theoretical yield of up to 100%.[19]

Data Presentation: Enzymatic Resolution Performance

EnzymeSubstrate TypeResolution TypeConversion (%)Product e.e. (%)Ref.
Lipase PS-IM N-Cbz-3-hydroxypyrrolidineDynamic Kinetic Resolution~100>95[19]
Nitrilase NIT-106 3-Nitrile-pyrrolineKinetic Resolution4476[19]
Amine Transaminase (ATA) N-Boc-3-pyrrolidinoneAsymmetric Synthesis>90>99[17]

Strategic Synthesis Selection

Choosing the right synthetic path requires a careful evaluation of project goals. The following flowchart provides a decision-making framework for researchers.

G start Project Start: Need Chiral 3-AP q1 Is a specific enantiomer of a cheap starting material (e.g., tartaric acid, glutamic acid) a viable precursor? start->q1 a1_yes Chiral Pool Synthesis q1->a1_yes Yes q2 Is a prochiral precursor (e.g., pyrrole, pyrrolinone) readily available? q1->q2 No a1_no Consider other routes a2_yes Asymmetric Catalysis (e.g., Hydrogenation) q2->a2_yes Yes q3 Is the racemic precursor easy to synthesize? q2->q3 No a2_no Consider other routes a3_yes Enzymatic Resolution (Kinetic or Dynamic) q3->a3_yes Yes a3_no Re-evaluate starting materials and synthetic design q3->a3_no No

Summary Comparison Table:

StrategyPrimary AdvantagePrimary DisadvantageBest For...
Chiral Pool Reliable, scalable, uses inexpensive starting materials.[5]Can involve long synthetic sequences and protection/deprotection steps.Large-scale manufacturing where starting material cost is critical.
Asymmetric Catalysis Highly efficient, convergent, high enantioselectivity.[9]Catalyst cost and screening can be high; potential for metal contamination.Rapid access to novel derivatives and process optimization.
Enzymatic Resolution Exceptional selectivity, mild and green conditions.[17]50% max yield for standard KR; enzyme stability and cost.Situations where high enantiopurity is paramount and mild conditions are required.

Conclusion and Future Outlook

The synthesis of enantiomerically pure 3-aminopyrrolidines has matured significantly, with robust methods now available from the chiral pool, asymmetric catalysis, and biocatalysis. The chiral pool approach remains a cornerstone for industrial-scale synthesis due to its cost-effectiveness. However, the elegance and efficiency of asymmetric catalysis are making it increasingly competitive, particularly as catalyst loadings decrease and turnover numbers improve.

The future will likely see a greater integration of these strategies. Chemo-enzymatic cascades, where a chemical transformation is followed in one pot by an enzymatic resolution or desymmetrization, are particularly promising.[17] Furthermore, the development of novel organocatalytic methods continues to provide metal-free alternatives that are attractive from both an environmental and a pharmaceutical safety perspective.[8] Ultimately, a thorough understanding of the pros and cons of each major strategy, as detailed in this guide, will empower researchers and drug development professionals to make informed decisions, accelerating the discovery and production of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of (3S)-(-)-3-(Methylamino)pyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks and catalysts is a critical decision that balances synthetic efficiency with economic viability. In the realm of asymmetric synthesis, (3S)-(-)-3-(Methylamino)pyrrolidine has emerged as a valuable chiral amine. This guide provides an in-depth, objective comparison of its performance and cost-effectiveness against two commonly employed alternatives: (S)-Prolinol and (R)-3-Aminopiperidine. By examining experimental data from a representative asymmetric transformation, this document aims to equip you with the necessary insights to make informed decisions for your synthetic strategies.

Introduction: The Role of Chiral Amines in Modern Synthesis

Chiral amines are fundamental tools in asymmetric catalysis, enabling the stereoselective construction of complex molecular architectures that are the cornerstone of many pharmaceuticals and fine chemicals.[1] Their utility stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, which effectively control the stereochemical outcome of a reaction.[1] The pyrrolidine scaffold, in particular, is a privileged motif in organocatalysis, with proline and its derivatives being extensively studied and utilized.[2] this compound, a derivative of this esteemed class, offers a unique combination of a chiral pyrrolidine ring and a secondary amine, making it a compelling candidate for various asymmetric transformations.

Comparative Analysis: A Focus on the Asymmetric Michael Addition

To provide a quantitative and objective comparison, we will focus on the well-established asymmetric Michael addition of cyclohexanone to β-nitrostyrene. This reaction is a benchmark for evaluating the efficacy of chiral amine organocatalysts.

Reagent Cost Profile

A primary consideration in any synthetic endeavor is the cost of starting materials and catalysts. The following table provides an approximate cost comparison for the chiral amines discussed in this guide. Prices are based on currently available data from various chemical suppliers and are subject to change.

ReagentCAS NumberSupplier Example(s)Price (USD/g) - Small Scale
This compound139015-32-0Chem-Impex, Aladdin Scientific~$50.00 - $276.00[3][4]
(S)-Prolinol23356-96-9Synthonix, Thermo Scientific~$12.00 - $16.00[5][6]
(R)-3-Aminopiperidine dihydrochloride334618-23-4LookChem, Chem-Impex~$84.00 - $156.00 (per 25g)[7][8]

Expert Insight: The significant price difference between this compound and (S)-Prolinol is a critical factor. While the former's unique structure may offer advantages in specific applications, its higher cost necessitates a careful evaluation of its performance benefits. (R)-3-Aminopiperidine, while more expensive than (S)-Prolinol, presents a different heterocyclic scaffold (piperidine vs. pyrrolidine) which can influence stereoselectivity.

Performance in the Asymmetric Michael Addition
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
(S)-Prolinol derivative20Dichloromethane10-14 dayslow--[9]
Chiral Piperidine derivative10Trifluoroacetic acid-75-95-up to 99[10]
Pyrrolidine-thiourea10Water588-999:176-99 (syn)[11]

Causality Behind Experimental Choices: The choice of solvent and additives can significantly impact the performance of organocatalysts. For instance, the use of protic solvents like water can influence the formation of the key enamine intermediate and the subsequent stereodetermining step.[12] Acidic additives are often employed to promote the formation of the iminium ion, enhancing the reactivity of the catalyst. The catalyst loading is a crucial parameter that balances reaction rate and cost.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, detailed experimental protocols for representative asymmetric reactions are provided below. These protocols are based on established literature procedures and highlight the practical aspects of utilizing these chiral amines.

General Protocol for Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a generalized procedure based on common practices in organocatalytic Michael additions.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Catalyst and β-Nitrostyrene solvent Add Solvent reagents->solvent ketone Add Cyclohexanone solvent->ketone stir Stir at Specified Temperature ketone->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify G ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst catalyst Chiral Amine Catalyst adduct Iminium Ion Adduct enamine->adduct + Electrophile electrophile Electrophile (e.g., Nitrostyrene) product Chiral Product adduct->product Hydrolysis product->catalyst Regenerates Catalyst hydrolysis Hydrolysis

References

A Comparative Guide to the Applications of Substituted Chiral Pyrrolidines in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in modern organic chemistry and medicinal chemistry.[1][2] Its inherent chirality, conformational rigidity, and versatile substitution patterns make it a privileged scaffold in a vast array of applications, from orchestrating complex asymmetric transformations to serving as the core of numerous life-saving pharmaceuticals.[2][3] This in-depth technical guide provides a comparative analysis of substituted chiral pyrrolidines, offering insights into their performance in asymmetric catalysis and their role in drug design, supported by experimental data and detailed methodologies.

The Pyrrolidine Scaffold: A Privileged Motif

The prevalence of the pyrrolidine framework in nature, particularly in alkaloids and the amino acid proline, has inspired chemists to harness its unique properties.[4] Its three-dimensional structure, arising from the sp³-hybridized carbon atoms, allows for precise spatial orientation of substituents, a critical feature for enantioselective recognition and binding to biological targets.[2][5] This inherent stereochemistry, coupled with the synthetic accessibility of various substituted derivatives, has cemented the position of chiral pyrrolidines as indispensable tools in both academic research and industrial drug development. Notably, the pyrrolidine nucleus is a prominent feature in numerous FDA-approved drugs, ranking among the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals.[2][6][7]

I. Chiral Pyrrolidines in Asymmetric Organocatalysis: A Paradigm Shift

The advent of organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, owes much of its early and continued success to the chiral pyrrolidine scaffold, with L-proline being a seminal example.[1] These small, metal-free molecules have revolutionized asymmetric synthesis by providing an environmentally benign and often more accessible alternative to traditional metal-based catalysts.

A. Proline and its Derivatives: The Workhorses of Enamine and Iminium Catalysis

(S)-Proline, a naturally occurring amino acid, is arguably the most well-known pyrrolidine-based organocatalyst. It operates through two primary activation modes: enamine and iminium ion catalysis. This dual reactivity allows it to catalyze a wide range of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Mechanism of Proline Catalysis:

The catalytic cycle of proline in an asymmetric aldol reaction, a cornerstone of its application, is depicted below. The secondary amine of proline reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the steric environment of the proline catalyst. Subsequent hydrolysis regenerates the catalyst and furnishes the chiral β-hydroxy ketone.

G Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Iminium Iminium Ion TransitionState->Iminium Product β-Hydroxy Ketone (Chiral Product) Iminium->Product + H₂O Product->Proline Catalyst Regeneration Water H₂O

Caption: Catalytic cycle of the (S)-proline-catalyzed asymmetric aldol reaction.

Performance Comparison in Asymmetric Aldol Reactions:

The choice of the chiral pyrrolidine catalyst significantly impacts the efficiency and stereoselectivity of the aldol reaction. While (S)-proline is a robust and inexpensive catalyst, more structurally elaborate derivatives, such as diarylprolinol silyl ethers, often provide superior results, particularly in terms of enantioselectivity.

CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
(S)-Proline 4-NitrobenzaldehydeCyclohexanoneDMSORT489795:596[5]
(S)-Proline 4-NitrobenzaldehydeAcetoneNeatRT2480-30[5]
Boc-L-Prolinamide 4-NitrobenzaldehydeCyclohexanoneDMSORT489593:798[5]
(S)-Diarylprolinol Silyl Ether 4-NitrobenzaldehydeCyclohexanoneToluene-202>9998:2>99[8]

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by (S)-proline.

Materials:

  • (S)-Proline (10-30 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (5.0-10.0 equiv)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add (S)-proline and the chosen solvent.

  • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution or suspension of the catalyst.

  • Add the ketone to the reaction mixture, followed by the aldehyde.

  • Stir the reaction at the desired temperature (typically room temperature or below) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product and determine the diastereomeric ratio (by ¹H NMR) and enantiomeric excess (by chiral HPLC).

B. Diarylprolinol Silyl Ethers: A Leap in Enantioselectivity

Developed as an evolution from proline, diarylprolinol silyl ethers have emerged as exceptionally powerful organocatalysts. The bulky diarylmethyl group and the silyl ether moiety create a well-defined chiral pocket that effectively shields one face of the enamine intermediate, leading to outstanding levels of stereocontrol.

Mechanistic Distinction and the Curtin-Hammett Paradigm:

Unlike proline, which possesses a carboxylic acid group that can act as a Brønsted acid co-catalyst, diarylprolinol silyl ethers lack this functionality. The stereochemical outcome in reactions catalyzed by these systems is often governed by steric repulsion.[9] Interestingly, detailed mechanistic studies have revealed that the stereoselectivity is not always determined in the initial carbon-carbon bond-forming step. Instead, a Curtin-Hammett scenario can be operative, where the relative stability and reactivity of downstream diastereomeric intermediates dictate the final product distribution.[9][10][11][12][13] This understanding is crucial for rational catalyst design and reaction optimization.

Performance Comparison in Asymmetric Michael Additions:

The asymmetric Michael addition, a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives, serves as an excellent benchmark for comparing the efficacy of different pyrrolidine-based catalysts.

CatalystAldehydeNitroalkeneSolventAdditiveYield (%)dr (syn:anti)ee (%)Reference
(S)-Proline Propanaltrans-β-NitrostyreneDMF-7185:1520[14]
(S)-Diarylprolinol Silyl Ether Salt n-Pentanaltrans-β-NitrostyreneWaterBenzoic Acid9697:398[14]
POSS-supported Diarylprolinol Silyl Ether Propanaltrans-β-NitrostyreneCH₂Cl₂-9595:599[15]
(S)-Pyrrolidine-thiourea Cyclohexanonetrans-β-NitrostyreneToluenen-Butyric Acid98>99:199[5]

II. Chiral Pyrrolidines as Ligands in Transition Metal Catalysis

Beyond their role as organocatalysts, chiral pyrrolidines are extensively used as ligands in transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine ring readily coordinates to a metal center, and the chiral substituents on the ring effectively transfer stereochemical information to the reactive site.

A. Synthesis of Key Chiral Pyrrolidine Ligands

The ability to synthesize a diverse range of substituted chiral pyrrolidines is fundamental to their application in catalysis. Many synthetic routes start from the "chiral pool," utilizing readily available enantiopure starting materials like L-proline or pyroglutamic acid.

Experimental Protocol: Synthesis of (2R,5R)-2,5-Diphenylpyrrolidine

This protocol outlines a method for the synthesis of a C₂-symmetric trans-2,5-disubstituted pyrrolidine, a valuable ligand in asymmetric catalysis.[3]

Materials:

  • (2R, 5R)-(+)-N-p-Toluenesulfinyl-2,5-diphenylpyrrolidine

  • Liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dry-ice condenser, condense approximately 10 mL of ammonia at -78 °C under an argon atmosphere.

  • Carefully add small pieces of sodium metal (approx. 0.9 g) to the liquid ammonia and stir for 15 minutes until a deep blue color persists.

  • Add a solution of (2R, 5R)-(+)-N-p-toluenesulfinyl-2,5-diphenylpyrrolidine (0.058 mmol) in anhydrous THF (3 mL) dropwise to the sodium-ammonia solution.

  • After stirring for 30 minutes, quench the reaction by the careful addition of solid ammonium chloride (1.3 g).

  • Allow the ammonia to evaporate by warming the flask to room temperature.

  • Add water (10 mL) to the residue and extract the aqueous layer with diethyl ether (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by an appropriate method (e.g., crystallization or chromatography) to obtain (2R,5R)-(+)-2,5-diphenylpyrrolidine.

B. Performance in Asymmetric Transition Metal-Catalyzed Reactions

Chiral pyrrolidine-based ligands have proven effective in a variety of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The specific substitution pattern on the pyrrolidine ring can be fine-tuned to optimize the performance for a particular transformation.

Workflow for Ligand Screening in Asymmetric Catalysis:

The selection of the optimal ligand is a critical step in developing a new asymmetric catalytic method. A systematic screening process is typically employed.

G cluster_0 Ligand Synthesis/Procurement cluster_1 Catalyst Formation cluster_2 Reaction Screening cluster_3 Analysis LigandA Ligand A (e.g., (2R,5R)-Diphenylpyrrolidine) CatalystA Metal Precursor + Ligand A LigandA->CatalystA LigandB Ligand B (e.g., Prolinol derivative) CatalystB Metal Precursor + Ligand B LigandB->CatalystB LigandC Ligand C (e.g., Pyrrolidine sulfonamide) CatalystC Metal Precursor + Ligand C LigandC->CatalystC ReactionA Substrate + Catalyst A CatalystA->ReactionA ReactionB Substrate + Catalyst B CatalystB->ReactionB ReactionC Substrate + Catalyst C CatalystC->ReactionC AnalysisA Yield, dr, ee for A ReactionA->AnalysisA AnalysisB Yield, dr, ee for B ReactionB->AnalysisB AnalysisC Yield, dr, ee for C ReactionC->AnalysisC Optimization Optimization of Reaction Conditions AnalysisA->Optimization AnalysisB->Optimization AnalysisC->Optimization

Caption: A general workflow for the screening and optimization of chiral pyrrolidine-based ligands in asymmetric catalysis.

III. Substituted Chiral Pyrrolidines in Medicinal Chemistry

The structural and stereochemical properties that make chiral pyrrolidines excellent catalysts and ligands also render them ideal scaffolds for the design of therapeutic agents.[2][6] The pyrrolidine ring can serve as a rigid framework to present pharmacophoric groups in a precise three-dimensional arrangement, leading to high-affinity and selective interactions with biological targets such as enzymes and receptors.

A. Pyrrolidine-Containing FDA-Approved Drugs: A Structural and Therapeutic Comparison

A significant number of drugs approved by the FDA incorporate a chiral pyrrolidine moiety. These drugs span a wide range of therapeutic areas, highlighting the versatility of this scaffold in drug design.

Drug NamePyrrolidine DerivativeTherapeutic AreaMechanism of Action
Captopril (S)-Proline derivativeAntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor[4]
Vildagliptin CyanopyrrolidideAntidiabeticDipeptidyl Peptidase-4 (DPP-4) Inhibitor
Daridorexant Substituted PyrrolidinoneInsomniaDual Orexin Receptor Antagonist[6]
Pacritinib Substituted PyrrolidineMyelofibrosisJAK2/FLT3 Inhibitor[6]
Futibatinib Substituted Pyrrolidinyl-PyrimidinamineCholangiocarcinomaFGFR1-4 Inhibitor[6]
Alpelisib L-Prolinamide derivativeBreast CancerPI3Kα Inhibitor[4]
B. Structure-Activity Relationship (SAR) Studies: The Key to Optimization

The biological activity of pyrrolidine-based drug candidates can be finely tuned by modifying the substitution pattern on the pyrrolidine ring. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence potency, selectivity, and pharmacokinetic properties. For instance, in the development of neuraminidase inhibitors for influenza, the stereochemistry and nature of the substituents on the pyrrolidine ring were found to be critical for potent inhibitory activity.[16] Similarly, for G-protein coupled receptor 40 (GRP40) agonists, a cis-4-trifluoromethyl substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of the acetic acid group at the 2-position, which is the primary pharmacophore for receptor binding.[2]

Conclusion

Substituted chiral pyrrolidines represent a remarkably versatile and powerful class of molecules with profound impacts on both asymmetric synthesis and drug discovery. From the foundational role of proline in pioneering the field of organocatalysis to the sophisticated design of diarylprolinol silyl ethers and their application as highly effective ligands in transition metal catalysis, the pyrrolidine scaffold continues to enable the efficient and stereoselective construction of complex chiral molecules. In parallel, the inherent drug-like properties of the pyrrolidine ring have made it a privileged motif in medicinal chemistry, leading to the development of numerous successful therapeutic agents. The ongoing exploration of novel substitution patterns and applications of chiral pyrrolidines promises to unlock further innovations in these critical areas of chemical science.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (3S)-(-)-3-(Methylamino)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guide by emphasizing that while (3S)-(-)-3-(Methylamino)pyrrolidine is a valuable chiral amine in pharmaceutical development and materials science, its handling demands the utmost attention to safety. This document provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural safeguards required when working with this compound. The following recommendations are synthesized from safety data sheets of structurally analogous compounds, such as (3S)-(-)-3-(Dimethylamino)pyrrolidine and pyrrolidine, to ensure a robust and conservative approach to laboratory safety.

Understanding the Hazard Profile

This compound, as a member of the amine family, is anticipated to share a hazard profile with similar small-molecule amines. These compounds are typically corrosive, flammable, and pose significant health risks upon exposure.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion, each capable of causing severe irritation or burns.[1][2] Vapors may also be harmful and can form flammable mixtures with air.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense in mitigating the risks associated with this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatRequired if not in a fume hood
Reaction Setup Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatWork in a certified chemical fume hood
Work-up/Extraction Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesFull-body chemical-resistant suitAir-purifying respirator with organic vapor cartridges

Given the corrosive nature of amines, protecting the eyes and face is paramount.

  • Chemical Safety Goggles: At a minimum, tightly fitting chemical safety goggles that meet ANSI Z87.1 standards are required for any handling of this compound.[4]

  • Face Shield: For procedures with a higher risk of splashes or vigorous reactions, a face shield must be worn in addition to chemical safety goggles to protect the entire face.[5]

The causality is clear: amines can cause severe and irreversible eye damage upon contact.[2] A multi-layered approach to eye and face protection ensures a robust barrier against accidental splashes.

Skin contact with amines can lead to severe burns and irritation.[2][3] Therefore, selecting the appropriate gloves is crucial.

  • Material: Nitrile or neoprene gloves are recommended for handling amines as they provide good chemical resistance.[1] It is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, use a technique that avoids touching the outer contaminated surface with bare skin. Contaminated gloves should be disposed of immediately as hazardous waste.[4]

Protective clothing is necessary to prevent skin contact and contamination of personal attire.

  • Laboratory Coat: A flame-retardant lab coat should be worn and fully buttoned.

  • Chemical-Resistant Apron: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Inhalation of amine vapors can cause respiratory tract irritation and other adverse health effects.[1][2]

  • Chemical Fume Hood: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to minimize the concentration of airborne vapors.[1]

  • Respirator: In situations where a fume hood is not available or during a large spill, an air-purifying respirator equipped with organic vapor cartridges is necessary.[1] Proper fit-testing and training are required for respirator use.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and decision points from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Review SDS and Procedure ppe_check Don Appropriate PPE prep_start->ppe_check hood_check Verify Fume Hood Functionality ppe_check->hood_check weigh Weigh/Transfer Chemical in Hood hood_check->weigh Proceed if safe reaction Perform Reaction in Hood weigh->reaction workup Conduct Work-up/Extraction in Hood reaction->workup waste_collection Collect Waste in Labeled Container workup->waste_collection spill_check Check for Spills waste_collection->spill_check decontaminate Decontaminate Work Area spill_check->decontaminate dispose Dispose of Waste via EH&S decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including residual amounts in containers, contaminated gloves, and absorbent materials from spills, must be collected in a designated, labeled, and sealed hazardous waste container.[2][6]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EH&S) department for pickup and disposal.[2] Do not pour this chemical down the drain or dispose of it with general laboratory trash.[6]

By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring the well-being of themselves and their colleagues while maintaining the integrity of their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-(-)-3-(Methylamino)pyrrolidine
Reactant of Route 2
(3S)-(-)-3-(Methylamino)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.